Product packaging for 6-Ketocholestanol(Cat. No.:CAS No. 1175-06-0)

6-Ketocholestanol

Cat. No.: B014227
CAS No.: 1175-06-0
M. Wt: 402.7 g/mol
InChI Key: JQMQKOQOLPGBBE-ZNCJEFCDSA-N
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Description

RN given refers to the (3beta)-isomer;  RN for cpd without isomeric designation not avail 5/90

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46O2 B014227 6-Ketocholestanol CAS No. 1175-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMQKOQOLPGBBE-ZNCJEFCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175-06-0
Record name 6-Ketocholestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ketocholestanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-oxocholestanol
Source European Chemicals Agency (ECHA)
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Record name 6-KETOCHOLESTANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of 6-Ketocholestanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, a naturally occurring oxysterol, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery and natural sources of this intriguing molecule. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key information on its origins, analytical methodologies, and quantitative data. This guide details the known botanical and potential marine sources of this compound, presents structured data on its occurrence, and outlines detailed experimental protocols for its isolation and characterization. Furthermore, it includes visualizations of experimental workflows to facilitate a deeper understanding of the processes involved in studying this compound.

Introduction

This compound (3β-Hydroxy-5α-cholestan-6-one) is an oxygenated derivative of cholesterol. Oxysterols, including this compound, are known to play crucial roles in various physiological and pathological processes, making them a subject of intense research. The introduction of a ketone group at the C-6 position of the cholestanol backbone imparts unique physicochemical properties and biological functions to the molecule. This guide focuses on the foundational aspects of this compound research: its initial discovery and its prevalence in the natural world.

Discovery of this compound

While the exact historical details of the initial discovery of this compound are not extensively documented in readily available literature, its identification is intrinsically linked to the broader exploration of sterols and their derivatives in natural products. Early research into the chemical constituents of various plant and marine organisms led to the isolation and characterization of a vast array of steroidal compounds. The first commercially available preparations of this compound were likely the result of synthetic efforts from cholesterol, a common starting material for the generation of various sterol derivatives. The synthesis of 3β-Hydroxy-5α-cholestan-6-one has been a subject of interest in organic chemistry for creating standards for analytical studies and for investigating the structure-activity relationships of oxysterols.

Natural Sources of this compound

This compound has been identified in both terrestrial and marine environments. The primary documented natural source is a plant species, with strong indications of its presence in certain marine organisms.

Botanical Sources

The most well-documented natural source of this compound is the American persimmon, Diospyros virginiana L.[1]. This deciduous tree, native to the eastern United States, produces fruits and contains a variety of phytochemicals within its leaves, bark, and other tissues. The presence of this compound in this species highlights the potential of terrestrial plants as a source for this and other related oxysterols.

Potential Marine Sources

While direct isolation and characterization of this compound from marine organisms is not as extensively documented as its botanical counterpart, the marine environment is a rich source of diverse sterols and their oxygenated derivatives. Research on marine sponges and red algae has revealed the presence of a wide array of steroidal compounds, including some with structural similarities to this compound. The isolation of other 6-hydroxy and 6-keto steroids from marine sponges suggests that this compound may also be present in these organisms. Further investigation into the metabolomes of marine invertebrates and algae is warranted to confirm and quantify the presence of this compound.

Quantitative Data

Currently, there is a notable scarcity of published quantitative data regarding the concentration of this compound in its natural sources. The table below is structured to accommodate future findings in this area.

Natural SourcePart of OrganismConcentration (μg/g dry weight)Method of QuantificationReference
Diospyros virginiana L.Not SpecifiedData Not Available

This table will be updated as more quantitative studies become available.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from natural sources. These protocols are based on established techniques for sterol analysis and can be adapted for specific research needs.

Extraction of this compound from Diospyros virginiana
  • Sample Preparation: Collect fresh plant material (e.g., leaves) from Diospyros virginiana. Wash the material with distilled water to remove any surface contaminants and then freeze-dry or oven-dry at a low temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Perform a preliminary extraction with a nonpolar solvent like n-hexane to remove lipids and chlorophyll. Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane extract.

    • Air-dry the plant residue and then extract with a solvent of intermediate polarity, such as dichloromethane or chloroform-methanol (2:1 v/v), using a Soxhlet apparatus for 6-8 hours. This fraction is expected to contain the sterols.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40 °C to obtain a crude extract.

Isolation and Purification
  • Saponification: To hydrolyze any esterified sterols, dissolve the crude extract in a 1 M solution of potassium hydroxide in 95% ethanol. Reflux the mixture for 2 hours.

  • Extraction of Unsaponifiable Matter: After cooling, add an equal volume of distilled water to the mixture and extract the unsaponifiable fraction three times with diethyl ether or n-hexane. Combine the organic layers and wash with distilled water until the washings are neutral.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude sterol fraction.

  • Chromatographic Purification:

    • Column Chromatography: Subject the crude sterol fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

    • Thin-Layer Chromatography (TLC): Spot the collected fractions on silica gel TLC plates and develop in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating. This compound should appear as a distinct spot.

    • High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative HPLC system with a C18 column and a mobile phase such as methanol or acetonitrile.

Characterization and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Silylate the purified this compound by reacting with a silylating agent (e.g., BSTFA with 1% TMCS) at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether derivative, which is more volatile and suitable for GC analysis.

    • GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of different sterols. The mass spectrometer will provide a fragmentation pattern that can be compared with a reference spectrum of this compound for identification.

    • Quantification: For quantitative analysis, use an internal standard (e.g., epicoprostanol) and create a calibration curve with a pure standard of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed structural information, which can be compared with published data for this compound to confirm its identity.

Visualizations

Experimental Workflow for Isolation and Characterization

experimental_workflow start Start: Natural Source Material (e.g., Diospyros virginiana leaves) extraction Solvent Extraction (e.g., Dichloromethane/Methanol) start->extraction Drying and Grinding saponification Saponification (KOH in Ethanol) extraction->saponification Crude Extract purification Chromatographic Purification (Column Chromatography, HPLC) saponification->purification Crude Sterol Fraction characterization Structural Characterization (GC-MS, NMR) purification->characterization Purified Compound quantification Quantitative Analysis (GC-MS with Internal Standard) characterization->quantification Confirmed Identity end End: Pure this compound (Data on Identity and Quantity) quantification->end

Caption: Workflow for the isolation, characterization, and quantification of this compound.

Conclusion

This compound is a naturally occurring oxysterol with documented presence in the plant kingdom, specifically in Diospyros virginiana, and potential occurrence in marine organisms. While its discovery history is not prominently detailed, the methods for its isolation and characterization are well-established within the broader field of natural product chemistry. The lack of extensive quantitative data presents a clear opportunity for future research, which will be crucial for understanding the ecological roles and potential applications of this molecule. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers aiming to investigate this compound from its natural sources. As interest in the biological activities of oxysterols continues to grow, a thorough understanding of their natural origins and the methods to study them will be indispensable for advancing research and development in this area.

References

6-Ketocholestanol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, an oxidized derivative of cholesterol, is a significant bioactive lipid that modulates crucial cellular processes. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological functions. Particular focus is given to its role as a mitochondrial recoupler and its influence on membrane electrostatics and lipid metabolism. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and application in drug development.

Chemical Identity and Structure

This compound, also known as 3β-Hydroxy-5α-cholestan-6-one, is a C27 steroid characterized by a cholestane skeleton. A hydroxyl group is positioned at C-3 in the β-configuration, and a ketone group is located at C-6. The junction between the A and B rings is a trans-fused (5α) configuration.

IdentifierValue
IUPAC Name (3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Synonyms 6-Oxocholestanol, 5α-Cholestan-3β-ol-6-one, 3β-Hydroxy-5α-cholestan-6-one
CAS Number 1175-06-0[1]
Molecular Formula C₂₇H₄₆O₂[1]
Molecular Weight 402.65 g/mol [1]
InChI Key JQMQKOQOLPGBBE-ZNCJEFCDSA-N
SMILES C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueReference
Physical State SolidSigma-Aldrich
Melting Point 140 - 142 °C[2][3]
Solubility DMSO: 100 mg/mL (248.35 mM)GlpBio
Kovats Retention Index 3340 (Standard non-polar column)NIST
Collision Cross Section 198.18 Ų ([M+Na]⁺)PubChem

Spectral Data

The following tables summarize the key spectral features of this compound, which are critical for its identification and structural elucidation.

3.1. ¹H NMR Spectroscopy (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
3.61mH-3
2.40 - 2.20mH-5, H-7
0.91dC-21 Methyl
0.87dC-26/C-27 Methyls
0.67sC-18 Methyl

Data sourced from the Human Metabolome Database (HMDB).

3.2. ¹³C NMR Spectroscopy (CDCl₃)

Chemical Shift (ppm)Assignment
212.1C-6
70.9C-3
56.4C-14
54.1C-17
44.8C-5
42.6C-13
12.1C-18

Data sourced from PubChem.

3.3. Mass Spectrometry (GC-MS, 70 eV)

m/zRelative IntensityAssignment
402High[M]⁺
387Moderate[M-CH₃]⁺
384High[M-H₂O]⁺
287ModerateFission of side chain
247HighFission of D-ring

Data sourced from NIST Mass Spectrometry Data Center.

3.4. Infrared Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch
2950 - 2850StrongC-H Stretch
~1710StrongC=O Stretch (Ketone)
~1050StrongC-O Stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Biological Properties and Signaling Pathways

This compound exhibits significant biological activities, primarily related to mitochondrial function and lipid metabolism.

4.1. Mitochondrial Recoupling

This compound acts as a mitochondrial recoupler, meaning it can counteract the effects of uncoupling agents like CCCP and SF6847.[4][5] Uncouplers dissipate the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis. This compound is proposed to restore this gradient, at least partially, by increasing the membrane dipole potential.[4] This effect is transient and dependent on the concentration of the uncoupling agent. Recent studies suggest that the recoupling action may also involve the inhibition of respiratory complex I.[5]

4.2. Modulation of Membrane Dipole Potential

The presence of the C-6 ketone group significantly alters the electrostatic properties of this compound compared to cholesterol. It increases the dipole potential within the lipid bilayer.[4] This is a critical aspect of its mechanism of action, as changes in membrane dipole potential can influence the activity of membrane-bound proteins and the transport of ions. The fluorescent probe di-8-ANEPPS is sensitive to these changes and can be used to measure the effect of this compound on membrane electrostatics.[6]

4.3. Regulation of Lipid Metabolism via SREBP

This compound plays a role in regulating lipid homeostasis. In HepG2 cells, it has been shown to suppress the accumulation of lipids by downregulating the expression of lipogenic genes, most notably Fatty Acid Synthase (FASN).[7][8] This suppression is mediated through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The effect of this compound on FASN promoter activity is dependent on a functional SREBP binding site.[7][8]

SREBP_Pathway_Modulation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Transport to Golgi Insig Insig S2P S2P S1P->S2P Cleavage 1 nSREBP nSREBP (Active Fragment) S2P->nSREBP Cleavage 2 SRE Sterol Regulatory Element (SRE) nSREBP->SRE Transport to Nucleus FASN FASN Gene SRE->FASN Binds & Activates Transcription FASN_protein Fatty Acid Synthase FASN->FASN_protein Translation Keto This compound Keto->SREBP_SCAP Inhibits transport Lipogenesis Lipid Accumulation FASN_protein->Lipogenesis

Caption: Modulation of the SREBP pathway by this compound.

Experimental Protocols

5.1. Synthesis of 3β-Hydroxy-5α-cholestan-6-one

This protocol describes a four-step synthesis starting from cholesteryl acetate.[9]

Materials:

  • Cholesteryl acetate

  • Potassium permanganate (KMnO₄)

  • Ferric sulfate (Fe₂(SO₄)₃)

  • Dichloromethane (CH₂Cl₂)

  • tert-Butyl alcohol

  • Hydrobromic acid (HBr, aq.)

  • Jones reagent (CrO₃ in H₂SO₄)

  • Silica gel

  • Zinc dust

  • Acetic acid

  • Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • β-Epoxidation: Dissolve cholesteryl acetate in a mixture of CH₂Cl₂, tert-butyl alcohol, and water. Add KMnO₄ and Fe₂(SO₄)₃ and stir until the reaction is complete (monitored by TLC). This selectively forms the 5,6β-epoxide.

  • Bromohydrin Formation: Without isolating the epoxide, add aqueous HBr to the reaction mixture. The oxirane ring is regioselectively opened to form the 3β-acetoxy-5α-bromo-6β-hydroxycholestane.

  • Oxidation: Add Jones reagent supported on silica gel to the mixture to oxidize the 6β-hydroxyl group to a ketone, yielding 3β-acetoxy-5α-bromo-cholestan-6-one. This three-reaction sequence can be performed in a "one-pot" fashion. After workup, the crude bromoketone can be purified.

  • Debromination and Saponification: Reflux the purified bromoketone with zinc dust in acetic acid to remove the bromine and yield 3β-acetoxy-5α-cholestan-6-one. Subsequently, saponify the acetate group using KOH in methanol to afford the final product, 3β-hydroxy-5α-cholestan-6-one (this compound). Purify by column chromatography or recrystallization.

Synthesis_Workflow start Cholesteryl Acetate step1 1. β-Epoxidation (KMnO₄, Fe₂(SO₄)₃) start->step1 step2 2. Bromohydrin Formation (aq. HBr) step1->step2 step3 3. Oxidation (Jones Reagent) step2->step3 intermediate 3β-Acetoxy-5α-bromo- cholestan-6-one step3->intermediate step4 4. Debromination (Zn, Acetic Acid) intermediate->step4 step5 5. Saponification (KOH, Methanol) step4->step5 end This compound step5->end

Caption: Synthetic workflow for this compound.

5.2. Measurement of Mitochondrial Recoupling

This protocol provides a general method to assess the recoupling activity of this compound in isolated mitochondria using an oxygen consumption assay.

Materials:

  • Isolated rat liver mitochondria (see protocol by Agilent or similar)

  • Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA)

  • Substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

  • ADP

  • Uncoupler (e.g., CCCP or SF6847)

  • This compound stock solution in ethanol or DMSO

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat liver tissue by differential centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • Baseline Respiration: Add isolated mitochondria (e.g., 0.5 mg/mL) to the respirometer chamber containing air-saturated respiration buffer at a controlled temperature (e.g., 30°C).

  • State 2 Respiration: Add mitochondrial substrates (e.g., 10 mM glutamate, 2 mM malate) to initiate basal (State 2) respiration.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to measure phosphorylating (State 3) respiration.

  • Uncoupling: Once the ADP is consumed and mitochondria return to a non-phosphorylating state (State 4), add a carefully titrated amount of an uncoupler (e.g., 100 nM CCCP) to induce maximal, uncontrolled respiration.

  • Recoupling Assay: To the uncoupled mitochondria, add this compound (e.g., 1-10 µM) and monitor the oxygen consumption rate. A decrease in the respiration rate back towards the State 4 level indicates a recoupling effect.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as a measure of mitochondrial coupling. Compare the oxygen consumption rates before and after the addition of this compound in the presence of the uncoupler to quantify the recoupling effect.

5.3. Analysis of SREBP-Dependent FASN Expression

This protocol is based on studies in HepG2 cells to determine the effect of this compound on FASN gene expression.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • LXR agonist (e.g., TO901317) as a positive control

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Luciferase reporter plasmids (pGL3-FASN promoter)

  • Transfection reagent

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells to ~70% confluency. Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control for 24 hours.

  • RNA Extraction and qRT-PCR: Extract total RNA from the treated cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for FASN, SREBP-1c, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Promoter Activity Assay (Luciferase Assay):

    • Co-transfect HepG2 cells with a luciferase reporter plasmid containing the FASN gene promoter and a control plasmid (e.g., Renilla luciferase).

    • After transfection, treat the cells with this compound as described in step 1.

    • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis:

    • For qRT-PCR, calculate the relative mRNA expression of FASN and SREBP-1c using the ΔΔCt method.

    • For the luciferase assay, normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated control. A decrease in relative luciferase activity indicates suppression of FASN promoter activity.

Conclusion

This compound is a multifaceted oxysterol with significant potential in biomedical research. Its ability to modulate mitochondrial function, alter membrane properties, and regulate lipid metabolism highlights its importance as a signaling molecule. The technical information and detailed protocols provided in this guide offer a foundation for researchers to further explore the therapeutic and physiological implications of this compound.

References

Unveiling the Influence of 6-Ketocholestanol on Membrane Dipole Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant effects of 6-Ketocholestanol on the membrane dipole potential, a critical parameter in cellular function and a potential target for novel therapeutic interventions. Through a comprehensive review of current research, this document provides a detailed understanding of the core mechanisms, quantitative biophysical effects, and associated signaling pathways.

Core Concepts: Understanding the Membrane Dipole Potential

The cell membrane is not merely a passive barrier; it is a dynamic interface with a complex electrostatic landscape. The membrane dipole potential arises from the collective orientation of dipoles from phospholipid headgroups, interfacial water molecules, and embedded sterols. This potential, which is positive in the membrane interior, creates a significant electric field that influences a myriad of cellular processes, including ion transport, membrane protein conformation and function, and signal transduction. This compound, a derivative of cholesterol, has emerged as a potent modulator of this fundamental membrane property.

Quantitative Effects of this compound on Membrane Properties

The interaction of this compound with the lipid bilayer induces measurable changes in the membrane's biophysical properties. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its effects.

Table 1: Effect of this compound on Membrane Dipole Potential

Lipid SystemThis compound Concentration (mol%)Change in Dipole Potential (Δψd)Experimental TechniqueReference
DMPC Vesicles40+1095 mVdi-8-ANEPPS Fluorescence Ratiometry[1]
DMPC Bilayers10 - 50More significant increase than cholesterolCoarse-Grained Molecular Dynamics Simulations[2][3]
DMPC Bilayers20Increase in electric field (F⃗d) to ~18 MV/cmVibrational Stark Effect Spectroscopy[4]
DMPC Bilayers40Decrease in electric field (F⃗d) to ~13 MV/cmVibrational Stark Effect Spectroscopy[4]

Table 2: Effect of this compound on Membrane Fluidity

Lipid SystemThis compound ConcentrationEffect on Phase Transition Temperature (Tm)Experimental TechniqueReference
DMPC LiposomesNot specifiedStrong decrease (6.6°C to 13.9°C)Differential Scanning Calorimetry[5]
DPPC LiposomesNot specifiedStrong decrease (6.6°C to 13.9°C)Differential Scanning Calorimetry[5]

Signaling Pathways and Molecular Mechanisms Modulated by this compound

The alteration of the membrane dipole potential by this compound has significant downstream consequences on cellular signaling, primarily through its influence on membrane-associated proteins and processes.

Mitochondrial Recoupling and Inhibition of Respiratory Complex I

A key reported effect of this compound is its ability to act as a "recoupling" agent in mitochondria. This phenomenon involves the reversal of the effects of protonophore uncouplers, which dissipate the mitochondrial membrane potential. Research suggests that this recoupling effect is linked to the direct inhibition of Respiratory Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. By inhibiting Complex I, this compound may modulate the proton motive force and impact cellular bioenergetics.

cluster_membrane Mitochondrial Inner Membrane Uncouplers Protonophore Uncouplers (e.g., SF6847, FCCP) H_gradient Proton Gradient (Δp) Uncouplers->H_gradient Dissipates kCh This compound ComplexI Respiratory Complex I kCh->ComplexI Inhibits ComplexI->H_gradient Pumps Protons Mito_Membrane Inner Mitochondrial Membrane ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP

Caption: Mitochondrial recoupling by this compound.

Modulation of Ion Channel Activity

The profound change in the intramembrane electric field caused by this compound is expected to influence the function of voltage-sensitive membrane proteins, such as ion channels. While specific direct targets are still under investigation, it has been demonstrated that this compound can form pores within phospholipid monolayers. This suggests a potential mechanism for altering ion permeability across membranes, which could have significant implications for cellular excitability and signaling. The modification of the dipole potential can alter the energy landscape for ion translocation and the conformational state of channel proteins.

kCh This compound Membrane Cell Membrane kCh->Membrane Inserts into Pore_Formation Pore Formation kCh->Pore_Formation Induces Dipole_Potential Increased Membrane Dipole Potential Membrane->Dipole_Potential Ion_Channel Voltage-Gated Ion Channel Dipole_Potential->Ion_Channel Modulates Gating Ion_Flux Altered Ion Flux (e.g., K+, Na+, Ca2+) Ion_Channel->Ion_Flux Pore_Formation->Ion_Flux Cell_Signaling Downstream Cellular Signaling Ion_Flux->Cell_Signaling

Caption: Modulation of ion channel activity by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Vibrational Stark Effect (VSE) Spectroscopy

VSE spectroscopy is a powerful technique to directly measure the electric field within a lipid bilayer.

  • Vesicle Preparation:

    • Prepare a lipid film of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with varying mole percentages of this compound (0-40 mol%) in a round-bottom flask.

    • Dry the lipid mixture under a stream of nitrogen gas and subsequently under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 10 mg/mL.

    • Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters with a pore size of 100 nm using a mini-extruder.

  • Vibrational Probe Incorporation:

    • Incorporate a vibrational probe, such as a nitrile-containing molecule, into the lipid bilayer. This can be achieved by co-dissolving the probe with the lipids before film formation.

  • Data Acquisition:

    • Acquire Fourier-transform infrared (FTIR) absorption spectra of the sample.

    • The change in the vibrational frequency of the probe's nitrile stretch is measured. This frequency shift (Stark shift) is directly proportional to the local electric field experienced by the probe.

  • Data Analysis:

    • The electric field (F⃗d) is calculated from the observed Stark shift using the known Stark tuning rate of the vibrational probe.

start Start lipid_prep Prepare Lipid Film (DMPC + 6-KC) start->lipid_prep drying Dry Film (N2 stream, vacuum) lipid_prep->drying hydration Hydrate Film (Buffer) drying->hydration extrusion Extrude to form LUVs hydration->extrusion probe_inc Incorporate Vibrational Probe extrusion->probe_inc ftir Acquire FTIR Spectra probe_inc->ftir analysis Analyze Stark Shift (Calculate Electric Field) ftir->analysis end End analysis->end

Caption: Experimental workflow for VSE spectroscopy.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of this compound on the phase transition temperature of lipid membranes, providing insights into membrane fluidity.

  • Liposome Preparation:

    • Prepare multilamellar vesicles (MLVs) of DMPC or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with and without this compound.

    • Dissolve the lipids and this compound in chloroform, then evaporate the solvent to form a thin film.

    • Hydrate the film with a suitable buffer.

  • DSC Measurement:

    • Place a known amount of the liposome suspension into an aluminum DSC pan.

    • Use a reference pan containing the same buffer.

    • Scan the samples over a temperature range that encompasses the phase transition of the lipid (e.g., 10°C to 50°C for DMPC) at a controlled heating rate (e.g., 1°C/min).

  • Data Analysis:

    • The phase transition temperature (Tm) is determined from the peak of the endothermic transition in the DSC thermogram.

    • A shift in Tm in the presence of this compound indicates an alteration in membrane fluidity.

start Start liposome_prep Prepare MLVs (DMPC/DPPC +/- 6-KC) start->liposome_prep dsc_pan Load Sample and Reference into DSC Pans liposome_prep->dsc_pan temp_scan Perform Temperature Scan dsc_pan->temp_scan thermogram Record Thermogram temp_scan->thermogram analyze_tm Determine Phase Transition Temperature (Tm) thermogram->analyze_tm end End analyze_tm->end

Caption: Experimental workflow for DSC.

Dual-Wavelength Ratiometric Fluorescence Spectroscopy

This technique utilizes the voltage-sensitive dye di-8-ANEPPS to measure changes in membrane dipole potential.

  • Vesicle Preparation:

    • Prepare LUVs of the desired lipid composition (e.g., DMPC) containing various concentrations of this compound.

  • Dye Labeling:

    • Add di-8-ANEPPS to the vesicle suspension to a final concentration of approximately 1-5 µM.

    • Incubate for a sufficient time to allow the dye to incorporate into the vesicle membranes.

  • Fluorescence Measurement:

    • Measure the fluorescence excitation spectra of the labeled vesicles using a spectrofluorometer.

    • Record the fluorescence intensity at two different excitation wavelengths (e.g., 440 nm and 530 nm) while keeping the emission wavelength constant (e.g., > 610 nm).

  • Data Analysis:

    • Calculate the ratio (R) of the fluorescence intensities at the two excitation wavelengths (I_440 / I_530).

    • An increase in this ratio corresponds to an increase in the membrane dipole potential. The change in dipole potential (Δψd) can be calibrated using known modulators.

start Start vesicle_prep Prepare LUVs (+/- 6-KC) start->vesicle_prep dye_labeling Label Vesicles with di-8-ANEPPS vesicle_prep->dye_labeling fluorescence_meas Measure Fluorescence (Excitation at 440 & 530 nm) dye_labeling->fluorescence_meas ratio_calc Calculate Intensity Ratio (R = I_440 / I_530) fluorescence_meas->ratio_calc analyze_potential Correlate Ratio Change to Dipole Potential Change ratio_calc->analyze_potential end End analyze_potential->end

Caption: Workflow for di-8-ANEPPS fluorescence assay.

Conclusion and Future Directions

This compound stands out as a significant modulator of membrane dipole potential, with effects that are distinct from and often more pronounced than those of cholesterol. Its ability to increase the positive potential within the membrane interior has profound implications for the function of membrane-embedded proteins, particularly those involved in energy metabolism and ion transport. The detailed mechanisms by which this compound influences specific ion channels and the full scope of its impact on cellular signaling pathways remain fertile areas for future research. A deeper understanding of these processes holds the potential for the development of novel therapeutic strategies targeting membrane electrostatics in a range of diseases. For drug development professionals, the modulation of membrane dipole potential by compounds like this compound represents a novel and promising avenue for influencing cellular function.

References

Biosynthesis of 6-Ketocholestanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol, a C6-oxidized oxysterol, is a molecule of significant interest in various fields of biological research. As a derivative of cholesterol, its presence and concentration in biological systems can be indicative of specific metabolic pathways and oxidative stress levels. This technical guide provides an in-depth overview of the known and putative biosynthetic pathways leading to the formation of this compound, encompassing enzymatic routes in both plants and mammals, as well as non-enzymatic mechanisms. The guide is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Biosynthesis Pathways

The formation of this compound can occur through three primary routes: a well-defined enzymatic pathway in plants as part of brassinosteroid biosynthesis, a putative enzymatic pathway in mammals involving cytochrome P450 enzymes, and a non-enzymatic pathway driven by the autoxidation of cholesterol.

Plant-Based Enzymatic Biosynthesis: The Brassinosteroid Pathway

In higher plants, this compound (often referred to as 6-oxocholestanol in this context) is an intermediate in the biosynthesis of brassinosteroids, a class of steroid hormones that regulate plant growth and development.[1][2] The formation of 6-oxocholestanol is a key step in the "early C6 oxidation pathway" of brassinosteroid synthesis.[1][3][4]

The direct precursor to 6-oxocholestanol in this pathway is cholestanol . The conversion involves the oxidation of the C6 position of cholestanol. This reaction is catalyzed by a class of Cytochrome P450 enzymes known as brassinosteroid-6-oxidases (BR-6-oxidases) , which belong to the CYP85 family of cytochromes.[3][5][6][7][8][9] Specifically, the tomato Dwarf gene and its Arabidopsis ortholog, AtBR6ox (CYP85A1), have been identified to encode these steroid-6-oxidases.[5][7] These enzymes exhibit broad substrate specificity and are responsible for multiple C6-oxidation steps within the brassinosteroid biosynthetic network.[5][7]

plant_biosynthesis cluster_enzyme Enzyme Cholestanol Cholestanol This compound This compound (6-Oxocholestanol) Cholestanol->this compound C6-Oxidation Brassinosteroids Downstream Brassinosteroids This compound->Brassinosteroids Further enzymatic steps CYP85A1 BR-6-Oxidase (e.g., CYP85A1)

Putative Mammalian Enzymatic Biosynthesis

While a direct enzymatic pathway for this compound synthesis in mammals has not been definitively elucidated, the involvement of Cytochrome P450 (CYP) enzymes is strongly suggested. CYP enzymes are central to the metabolism of cholesterol and other steroids in mammals, catalyzing a wide range of oxidation and hydroxylation reactions that lead to the formation of various oxysterols.[6][10][11][12][13][14][15][16]

Given that this compound is an oxygenated derivative of cholestanol, it is plausible that a specific mammalian CYP enzyme is responsible for the C6-oxidation of cholestanol. However, the identity of this specific enzyme remains to be confirmed through further research. The investigation into the substrate specificity of various mammalian CYP enzymes towards cholestanol would be a critical step in identifying the catalyst for this reaction.

mammalian_enzymatic_pathway

Non-Enzymatic Biosynthesis: Cholesterol Autoxidation

This compound can be formed non-enzymatically through the autoxidation of cholesterol . This process is typically initiated by reactive oxygen species (ROS) and free radicals, which attack the cholesterol molecule.[5][7][17][18] The C6 position of the cholesterol ring is susceptible to oxidation, leading to the formation of this compound among other cholesterol oxidation products (COPs). This non-enzymatic pathway is of particular relevance in contexts of high oxidative stress and in the processing and storage of cholesterol-containing foods.

non_enzymatic_pathway

Quantitative Data

The available quantitative data on the formation of this compound is limited. The following table summarizes the key findings from the literature.

PathwayPrecursorProductYield/ConcentrationConditionsReference
Non-EnzymaticCholesterolThis compound3.38 mg/gThermal oxidation of cholesterol film at 150°C for 48 hours.[4]

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the oxidation of cholesterol.[1]

  • Starting Material: Cholesterol

  • Oxidizing Agents: Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used.

  • General Procedure: The reaction typically involves dissolving cholesterol in a suitable organic solvent and adding the oxidizing agent under controlled temperature and reaction time. The product, this compound, is then isolated and purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Biotransformation for this compound Production

Microbial transformation presents an alternative, potentially more specific, method for producing this compound.[1]

  • Principle: Certain microorganisms possess enzymes capable of oxidizing cholesterol at the C6 position.

  • Procedure: This would involve culturing a selected microbial strain in a medium containing cholesterol as a substrate. After an incubation period, the culture broth would be extracted, and this compound would be purified from the extract. Screening of various bacterial and fungal strains for this specific biotransformation capability would be a necessary first step.

Analytical Methods for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the identification and quantification of this compound in biological and other samples.[4][10][11][19][20]

  • Sample Preparation: This typically involves lipid extraction from the sample matrix, followed by a solid-phase extraction (SPE) step to isolate the sterol fraction. Derivatization, for example, by silylation, is often performed to improve the chromatographic properties and mass spectrometric fragmentation of the analyte.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer. Quantification is usually achieved by using an internal standard and generating a calibration curve.

Conclusion

The biosynthesis of this compound is a multifaceted process with distinct pathways in different biological kingdoms. In plants, its formation is an integral part of the well-characterized brassinosteroid biosynthetic pathway, catalyzed by specific Cytochrome P450 enzymes. In mammals, while an analogous enzymatic pathway is likely, the specific enzymes remain to be identified. Furthermore, the non-enzymatic autoxidation of cholesterol provides a significant alternative route to its formation, particularly under conditions of oxidative stress. This guide provides a comprehensive summary of the current knowledge, highlighting the established pathways and pointing to areas where further research is needed to fully elucidate the biosynthesis of this important oxysterol. The provided information on quantitative data and experimental approaches serves as a valuable resource for scientists and researchers in their ongoing investigations into the roles of this compound in health and disease.

References

The Influence of 6-Ketocholestanol on Cellular Membrane Dynamics and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol, an oxidized derivative of cholesterol, has garnered significant interest within the scientific community for its profound effects on the biophysical properties of cellular membranes. Unlike its precursor, cholesterol, the presence of a ketone group at the sixth carbon position imparts unique interactive capabilities, leading to distinct alterations in membrane fluidity, electrostatics, and permeability. These modifications, in turn, have the potential to modulate the function of membrane-associated proteins and influence critical cellular signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with cellular membranes, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular processes.

Modulation of Membrane Physical Properties by this compound

This compound directly integrates into the lipid bilayer, where its distinct chemical structure—specifically the polar ketone group—dictates its orientation and subsequent impact on the membrane's physical characteristics.

Membrane Fluidity

Studies utilizing differential scanning calorimetry (DSC) have demonstrated that this compound increases membrane fluidity. It achieves this by disrupting the ordered packing of phospholipid acyl chains, which leads to a decrease in the gel-to-liquid crystalline phase transition temperature (Tm). This effect is in contrast to cholesterol, which tends to decrease fluidity in the liquid crystalline state. The fluidizing effect of this compound is concentration-dependent.

Table 1: Effect of this compound on the Phase Transition Temperature (Tm) of Phospholipid Bilayers

Phospholipid CompositionThis compound Concentration (mol%)Change in Tm (°C)Reference
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)10-6.6[1]
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)10-8.2[1]
DMPC20-10.1[1]
DPPC20-13.9[1]
Membrane Electrostatics: The Dipole Potential

A key distinguishing feature of this compound is its significant impact on the membrane dipole potential, an electrical potential within the membrane's hydrophobic core arising from the alignment of dipoles of lipid headgroups and interfacial water molecules. Vibrational Stark effect (VSE) spectroscopy has been employed to quantify these changes, revealing that this compound monotonically increases the membrane dipole electric field with increasing concentration[2][3]. This is attributed to the polar ketone group, which orients towards the aqueous interface and contributes to the overall dipole moment of the membrane[2].

Table 2: Influence of this compound on the Membrane Dipole Electric Field

SterolConcentration (mol%)Membrane Dipole Electric Field (MV/cm)Reference
Control (No Sterol)0~7[4]
This compound10~8[4]
This compound20~18[4]
This compound40~13[4]
Cholesterol10~8[4]
Cholesterol40~6[4]
Membrane Hydration and Permeability

The presence of this compound at the membrane interface alters the local hydration environment. Sum frequency generation vibrational spectroscopy has shown that this compound reduces the amount and mobility of water molecules at the membrane surface and slows down osmotically induced water flow across the membrane[5]. Furthermore, this compound has been observed to form pores within phospholipid monolayers, which can increase the permeability of the membrane to ions[6].

Interaction with Membrane Proteins and Lipid Rafts

The alterations in the physical properties of the membrane induced by this compound have significant implications for the function of embedded and associated proteins.

Modulation of Membrane Protein Activity

The increase in membrane dipole potential caused by this compound can influence the conformation and activity of voltage-sensitive membrane proteins and peptides. For instance, this compound has been shown to modulate the activity of the channel-forming peptide alamethicin[7]. A notable biological effect is its ability to act as a "recoupler" for mitochondria, chromatophores, and cytochrome oxidase proteoliposomes[8][9]. It counteracts the effect of protonophore uncouplers, suggesting a direct or indirect interaction with components of the electron transport chain, such as cytochrome c oxidase, likely through the modification of the membrane's electrical properties[8].

Interaction with Lipid Rafts

While the direct and specific interaction of this compound with lipid rafts has not been extensively characterized, its influence on membrane order and comparison with cholesterol provide a basis for predicted effects. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, forming a liquid-ordered (Lo) phase[10]. Given that this compound increases membrane fluidity (promotes a liquid-disordered phase), it is plausible that its incorporation could lead to the destabilization or alteration of lipid raft domains. This is an area that warrants further investigation to understand how this compound might influence the signaling platforms associated with these domains. The effects of other oxysterols, such as 7-ketocholesterol, which have been shown to disrupt lipid rafts, lend support to this hypothesis[11].

Potential Involvement in Cellular Signaling Pathways

As a bioactive lipid, this compound has the potential to influence a variety of cellular signaling cascades, primarily through its effects on the cell membrane and its components. While direct signaling pathways initiated by this compound are still under investigation, the broader class of oxysterols is known to modulate several key pathways.

Oxysterol-Associated Signaling

Oxysterols are known ligands for Liver X Receptors (LXRs) and can influence the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), both of which are master regulators of cholesterol homeostasis. Furthermore, certain oxysterols can act as agonists for G protein-coupled receptors (GPCRs), initiating downstream signaling cascades[2].

Stress-Related Pathways

Studies on other oxysterols, particularly 7-ketocholesterol, have demonstrated the activation of stress-related signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38) and the Endoplasmic Reticulum (ER) stress response[12][13]. These pathways are critical in cellular responses to various stimuli and can lead to outcomes such as inflammation, apoptosis, or adaptation. Given the structural similarity and shared class, it is conceivable that this compound could also engage these pathways.

Oxysterol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus 6KC This compound Membrane Membrane Properties (Fluidity, Dipole Potential) 6KC->Membrane Alters GPCR GPCR 6KC->GPCR Potentially Activates LXR_SREBP LXR / SREBP Signaling 6KC->LXR_SREBP Potentially Modulates MembraneProteins Membrane Proteins (e.g., Cytochrome c oxidase) Membrane->MembraneProteins Modulates ER_Stress ER Stress Response Membrane->ER_Stress Induces MAPK_Pathway MAPK Pathway (JNK, p38) GPCR->MAPK_Pathway Activates Gene_Expression Gene Expression (Inflammation, Apoptosis, Cholesterol Homeostasis) MAPK_Pathway->Gene_Expression LXR_SREBP->Gene_Expression ER_Stress->MAPK_Pathway Activates

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

A detailed understanding of the methodologies used to investigate this compound's membrane interactions is crucial for reproducing and building upon existing research.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in heat flow associated with the phase transitions of lipids in a membrane.

Protocol:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) by dissolving a known amount of phospholipid (e.g., DMPC or DPPC) and this compound in a chloroform/methanol mixture. The solvent is then evaporated under a stream of nitrogen to form a thin lipid film. The film is hydrated with a buffer (e.g., PBS, pH 7.4) and vortexed to form MLVs.

  • Sample Preparation: A precise amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. A reference pan containing only the buffer is also prepared.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a range that encompasses the expected phase transition, typically at a rate of 1-5°C/min.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The peak of the endothermic transition corresponds to the phase transition temperature (Tm).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Lipid_Mixing 1. Dissolve lipids and This compound in solvent Film_Formation 2. Evaporate solvent to form lipid film Lipid_Mixing->Film_Formation Hydration 3. Hydrate film with buffer to form liposomes Film_Formation->Hydration Pan_Sealing 4. Seal liposome suspension and buffer in DSC pans Hydration->Pan_Sealing DSC_Scan 5. Perform temperature scan in DSC instrument Pan_Sealing->DSC_Scan Thermogram 6. Generate thermogram (Heat Flow vs. Temperature) DSC_Scan->Thermogram Tm_Determination 7. Determine phase transition temperature (Tm) from peak Thermogram->Tm_Determination

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Vibrational Stark Effect (VSE) Spectroscopy

VSE spectroscopy measures the change in the vibrational frequency of a probe molecule in response to an electric field, providing a direct measure of the membrane's internal electric field.

Protocol:

  • Probe Incorporation: A vibrational probe, such as a nitrile-containing molecule, is incorporated into a model membrane system (e.g., vesicles) along with the desired concentration of this compound.

  • Sample Preparation: The sample is placed between two electrodes, often made of nickel-coated sapphire windows, separated by a thin spacer. The sample is then frozen to immobilize the molecules.

  • Spectroscopic Measurement: An infrared beam is passed through the sample, and the absorption spectrum of the probe is recorded. A high external electric field is then applied across the sample, and the absorption spectrum is recorded again.

  • Data Analysis: The difference between the spectra with and without the electric field (the Stark spectrum) is calculated. The shift in the vibrational frequency is then used to calculate the internal electric field of the membrane.

Spectrofluorometry with di-8-ANEPPS

This technique utilizes a voltage-sensitive fluorescent dye to measure changes in the membrane dipole potential.

Protocol:

  • Cell/Liposome Staining: Cells or liposomes are incubated with the fluorescent dye di-8-ANEPPS, which partitions into the outer leaflet of the membrane.

  • Addition of this compound: this compound is added to the cell or liposome suspension.

  • Fluorescence Measurement: The fluorescence excitation spectrum of the dye is recorded using a spectrofluorometer. The ratio of the fluorescence intensity at two different excitation wavelengths (e.g., 440 nm and 530 nm) is calculated.

  • Data Analysis: An increase in the ratio of fluorescence intensities is indicative of an increase in the membrane dipole potential.

Conclusion and Future Directions

This compound is a potent modulator of cellular membrane properties, with effects that are distinct from those of cholesterol. Its ability to increase membrane fluidity and significantly alter the membrane dipole potential suggests a critical role in influencing the function of membrane-associated proteins and cellular signaling. The experimental techniques outlined in this guide provide a robust framework for further investigation into its mechanisms of action.

Future research should focus on several key areas:

  • Direct investigation of this compound's interaction with lipid rafts: Elucidating its role in the formation, stability, and function of these important signaling platforms.

  • Identification of specific protein targets: Moving beyond general membrane effects to identify specific membrane proteins whose function is directly modulated by this compound.

  • Delineation of specific signaling pathways: Establishing a direct link between the membrane-altering effects of this compound and the activation or inhibition of key signaling cascades, such as the MAPK and ER stress pathways.

A deeper understanding of the molecular interactions of this compound with cellular membranes will be invaluable for the fields of cell biology, biophysics, and pharmacology, and may open new avenues for the development of therapeutic agents that target membrane-dependent cellular processes.

References

Preliminary Studies on the Cytotoxicity of 6-Ketocholestanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, an oxygenated derivative of cholesterol, is a molecule of interest in the study of sterol metabolism and its impact on cellular functions. While extensive research has been conducted on the cytotoxic effects of various oxysterols, specific data on this compound remains limited. This technical guide synthesizes the available preliminary data on this compound's biological activity, drawing context from studies on structurally related oxysterols to provide a comprehensive overview for researchers. This document covers known quantitative data, relevant experimental protocols, and potential signaling pathways involved in oxysterol-induced cytotoxicity.

Introduction to this compound and Oxysterol Cytotoxicity

Oxysterols are oxidized derivatives of cholesterol that can be formed either endogenously through enzymatic processes or exogenously via auto-oxidation. They are implicated in a variety of cellular processes, including lipid metabolism, inflammation, and cell death.[1] The cytotoxicity of oxysterols is a significant area of research, as it has been linked to the pathogenesis of several diseases, including atherosclerosis and neurodegenerative disorders.[2]

This compound (3β-Hydroxy-5α-cholestan-6-one) is an oxysterol characterized by a ketone group at the 6th position of the cholestane backbone. While its biological functions are not as extensively studied as those of other oxysterols like 7-ketocholesterol, preliminary evidence suggests it interacts with cellular membranes and can influence mitochondrial function.[3][4] This guide aims to consolidate the existing, albeit limited, information on this compound's cytotoxicity and provide a framework for future research by examining data from related compounds.

Quantitative Cytotoxicity Data

Direct quantitative data on the cytotoxicity of this compound is sparse. However, one study has reported its effect on cell viability in two cell lines.

Table 1: Reported EC50 Value for this compound

Cell LineEC50 (µM)Reference
HEK2932.8[3]
VeroNot specified, but activity observed[3]

For comparative context, the cytotoxic effects of other prominent oxysterols are presented in the following table. It is important to note that these values can vary significantly depending on the cell line and experimental conditions.

Table 2: Cytotoxicity of Other Oxysterols (for Comparative Context)

OxysterolCell LineConcentration (µM)EffectReference
7-KetocholesterolU93730Apoptosis induction[5][6]
7β-HydroxycholesterolU93730Apoptosis induction[5][6]
Cholesterol-5β,6β-epoxideU93730Apoptosis induction[5][6]
Cholestane-3β,5α,6β-triolA549IC50 ≈ 20Cell death[7]

Experimental Protocols

Cell Culture and Treatment

A variety of cell lines can be used to assess cytotoxicity, including human cancer cell lines (e.g., A549, HeLa, HepG2) and non-cancerous cell lines (e.g., HEK293, Vero).[3][7][8] Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent like ethanol or DMSO.[9] Control cells are treated with the vehicle alone.

Cell Viability Assays

Cell viability is commonly assessed using colorimetric or fluorometric assays.

  • MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. The percentage of viable cells is determined by counting the number of unstained cells versus the total number of cells using a hemocytometer or an automated cell counter.

Apoptosis Assays

To determine if cell death occurs via apoptosis, several methods can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

Potential Signaling Pathways in this compound Cytotoxicity

The precise signaling pathways mediating the cytotoxic effects of this compound have not been elucidated. However, studies on other oxysterols, particularly 7-Ketocholesterol, provide insights into potential mechanisms. It is plausible that this compound may induce cytotoxicity through similar pathways, including the induction of oxidative stress and apoptosis.

General Oxysterol-Induced Apoptosis Pathway

Many oxysterols have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[5] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c, which then triggers a cascade of caspase activation, ultimately leading to programmed cell death.

G General Oxysterol-Induced Apoptosis Pathway Oxysterol Oxysterol (e.g., this compound) CellStress Cellular Stress (e.g., Oxidative Stress) Oxysterol->CellStress Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General pathway of oxysterol-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like this compound.

G Experimental Workflow for Cytotoxicity Assessment Start Select Cell Line(s) Culture Cell Culture and Seeding Start->Culture Treatment Treatment with This compound Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Data Data Analysis (IC50/EC50 Determination) Viability->Data Apoptosis->Data End Conclusion on Cytotoxicity Data->End

References

The Genesis of 6-Ketocholestanol: An In-Depth Technical Guide to its Endogenous and Exogenous Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ketocholestanol, a C-6 oxygenated derivative of cholesterol, is emerging as a bioactive lipid with significant implications for cellular metabolism and function. Its presence in biological systems arises from both internal (endogenous) production and external (exogenous) dietary sources. Understanding the distinct origins and formation pathways of this compound is critical for elucidating its physiological and pathological roles, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the endogenous and exogenous sources of this compound, detailed experimental protocols for its quantification, and a summary of its known biological activities, with a focus on its impact on lipid metabolism and mitochondrial function.

Introduction

Oxysterols, the oxidized derivatives of cholesterol, are a diverse class of molecules that play crucial roles as signaling molecules and regulators of lipid metabolism. Among these, this compound (3β-hydroxy-5α-cholestan-6-one) has garnered increasing interest due to its unique biological activities. Unlike many other oxysterols, this compound has been shown to modulate cellular processes such as mitochondrial function and lipid synthesis through distinct mechanisms. This guide delves into the formation of this compound from both endogenous and exogenous pathways, providing a foundational understanding for researchers in the fields of biochemistry, pharmacology, and drug development.

Sources of this compound

The presence of this compound in biological systems is a result of both internal metabolic processes and dietary intake.

Endogenous Sources

Endogenous this compound is primarily formed through the non-enzymatic oxidation of cholesterol, a process known as autoxidation. This reaction is initiated by reactive oxygen species (ROS), which are natural byproducts of cellular metabolism.

  • Cholesterol Autoxidation: The double bond in the B-ring of cholesterol is susceptible to attack by ROS, leading to the formation of various oxysterols, including this compound. This process can occur in any cell or tissue where cholesterol and ROS are present.

While direct enzymatic synthesis of this compound in mammalian cells is not well-established, the enzymatic conversion of other sterols can contribute to the oxysterol pool. For instance, microbial transformation of cholesterol by specific bacterial strains can yield this compound, a process that may be relevant in the context of the gut microbiome.

Exogenous Sources

The primary exogenous source of this compound is the diet, particularly from the consumption of cholesterol-rich foods that have been subjected to processing, heating, or prolonged storage.

  • Processed Foods: Foods of animal origin, such as meat, dairy products, and eggs, are rich in cholesterol. Food processing techniques like cooking, frying, and drying can promote the oxidation of cholesterol, leading to the formation of this compound and other oxysterols.[1]

  • Heat Treatment: The concentration of this compound has been shown to increase with the intensity and duration of heat treatment. For example, the irradiation of chicken meat has been reported to increase the concentration of this compound by approximately fourfold.[2] Similarly, prolonged heating of cholesterol films results in a significant increase in this compound levels.

Quantitative Data on this compound and Related Oxysterols

Quantitative data for this compound in various matrices is still emerging. The following tables summarize available data for this compound and the closely related 7-Ketocholesterol, which often serves as an indicator of cholesterol oxidation in food and biological samples.

Table 1: Quantitative Levels of this compound in a Food Model System

MatrixTreatmentConcentration of this compoundReference
Cholesterol FilmHeat treatment at 150°C for 48 hours3.38 mg/g[3]
Chicken MeatUnirradiatedNot specified[2]
Chicken MeatIrradiated (10 kGy)~4x increase compared to unirradiated[2]

Table 2: Quantitative Levels of 7-Ketocholesterol in Various Processed Foods (as a proxy for C-7 oxidation products)

Food ProductConcentration of 7-Ketocholesterol (µg/g of fat)Reference
Salami0.9[4]
Pork Kabanos0.21[4]
Beef Kabanos0.16[4]
Smoked Bacon0.05[4]
Poultry Kabanos0.03[4]
Children's Cookies0.6 - 34[4]
Cookies with Eggs1.8 - 27.1[4]
Powdered Milk1.1 - 3.2[4]
UHT Milk (from powder, 140°C for 4s)80.97[5]
Microwave Heated Milk (5 min)50.29[5]
Pasteurized Milk (85°C for 16s)2.163[5]

Table 3: Quantitative Levels of 7-Ketocholesterol in Human Plasma

ConditionMean Concentration of 7-Ketocholesterol (ng/mL) ± SDReference
Healthy Controls17.84 ± 4.26[6][7]
Allergic Asthma Patients39.45 ± 20.37[6][7]

Signaling Pathways and Biological Activities

This compound exerts its biological effects through distinct signaling pathways, primarily impacting lipid metabolism and mitochondrial function.

Regulation of Lipogenesis via the SREBP-1c Pathway

This compound has been shown to suppress lipid accumulation in hepatocytes.[8][9] It achieves this by downregulating the expression of key lipogenic enzymes, most notably fatty acid synthase (FASN).[8][9][10] This regulation is mediated through the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[8][9][10] While this compound can act as a ligand for Liver X Receptor α (LXRα), leading to the upregulation of some LXR target genes like ABCA1, its dominant effect on FASN expression appears to be through an SREBP-dependent, and potentially LXR-independent, mechanism.[10]

SREBP1c_Pathway Six_KC This compound LXR LXRα Six_KC->LXR Activates SREBP1c SREBP-1c Six_KC->SREBP1c Inhibits ABCA1 ABCA1 Gene LXR->ABCA1 Upregulates FASN FASN Gene SREBP1c->FASN Activates Lipogenesis Lipogenesis FASN->Lipogenesis Cholesterol_Efflux Cholesterol Efflux ABCA1->Cholesterol_Efflux

This compound's dual regulation of gene expression.
Modulation of Mitochondrial Function

This compound has been identified as a mitochondrial recoupler.[10] It can counteract the effects of uncoupling agents, thereby restoring the mitochondrial membrane potential. This effect is attributed to its ability to increase the membrane dipole potential. By modulating mitochondrial function, this compound may play a role in cellular bioenergetics and response to metabolic stress.

Mitochondrial_Recoupling cluster_mitochondrion Mitochondrion Mito_Membrane Inner Mitochondrial Membrane Membrane_Potential ΔΨm Mito_Membrane->Membrane_Potential Restores ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase Drives ATP ATP Production ATP_Synthase->ATP Uncouplers Uncoupling Agents (e.g., FCCP) Uncouplers->Membrane_Potential Dissipates Six_KC This compound Six_KC->Mito_Membrane Increases Dipole Potential

Mitochondrial recoupling action of this compound.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound requires robust analytical methods that can overcome challenges such as low concentrations in biological matrices and the risk of artificial formation during sample handling. Gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the gold-standard techniques.

General Sample Preparation Workflow

A critical aspect of oxysterol analysis is the prevention of cholesterol autoxidation during sample preparation. This is achieved by minimizing exposure to air and heat, and by using antioxidants.

Sample_Prep_Workflow Start Sample (Tissue, Plasma, Food) Homogenization Homogenization (with antioxidant, e.g., BHT) Start->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Saponification Saponification (to hydrolyze esters) Extraction->Saponification SPE Solid-Phase Extraction (SPE) (Cleanup) Saponification->SPE Derivatization Derivatization (for GC-MS) (e.g., Silylation) SPE->Derivatization Analysis GC-MS or UPLC-MS/MS Analysis SPE->Analysis Directly for UPLC-MS/MS Derivatization->Analysis

General workflow for this compound analysis.
Detailed Protocol for GC-MS Analysis

1. Sample Homogenization and Lipid Extraction (Folch Method): a. Weigh 0.1-1.0 g of the homogenized sample into a glass tube. b. Add an internal standard (e.g., deuterated this compound). c. Add 20 volumes of chloroform:methanol (2:1, v/v) containing 0.005% butylated hydroxytoluene (BHT). d. Vortex vigorously for 2 minutes and incubate at room temperature for 30 minutes. e. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. f. Collect the lower organic phase containing the lipids.

2. Saponification: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 1 M KOH in methanol. c. Incubate at 60°C for 1 hour to hydrolyze cholesteryl esters. d. Cool the sample and add 2 mL of water and 4 mL of n-hexane. e. Vortex and centrifuge to separate the phases. f. Collect the upper hexane phase containing the non-saponifiable lipids (including this compound). Repeat the extraction with hexane twice.

3. Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge with n-hexane. b. Load the pooled hexane extracts onto the cartridge. c. Wash the cartridge with n-hexane to remove non-polar lipids. d. Elute the oxysterols with a more polar solvent, such as n-hexane:diethyl ether (e.g., 80:20, v/v). e. Evaporate the eluate to dryness under nitrogen.

4. Derivatization (Silylation): a. To the dried extract, add 50 µL of pyridine and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). b. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

5. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a capillary column suitable for sterol analysis (e.g., DB-5MS). c. Employ a temperature gradient program to separate the analytes. d. Use selected ion monitoring (SIM) or full scan mode for detection and quantification based on characteristic ions of the this compound-TMS derivative.

Detailed Protocol for UPLC-MS/MS Analysis

1. Sample Homogenization and Lipid Extraction: a. Follow the same procedure as for GC-MS (Step 1).

2. Saponification (Optional but Recommended): a. Follow the same procedure as for GC-MS (Step 2).

3. Solid-Phase Extraction (SPE) Cleanup: a. Follow the same procedure as for GC-MS (Step 3).

4. UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., methanol:acetonitrile). b. Inject the sample into the UPLC-MS/MS system. c. Use a C18 reversed-phase column for separation. d. Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid or ammonium formate. e. Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. f. Set up multiple reaction monitoring (MRM) transitions for the specific precursor and product ions of this compound for sensitive and specific quantification.

Conclusion

This compound is a bioactive oxysterol with dual origins, arising from both endogenous metabolic processes and dietary intake of processed, cholesterol-rich foods. Its ability to modulate key cellular pathways, including lipid metabolism via SREBP-1c and mitochondrial function, highlights its potential significance in health and disease. Accurate quantification of this compound in various biological and food matrices is essential for further elucidating its roles. The detailed GC-MS and UPLC-MS/MS protocols provided in this guide offer robust methodologies for researchers to pursue these investigations. Future studies focusing on the specific quantification of this compound in diverse populations and its precise molecular interactions will be crucial for translating our understanding of this intriguing molecule into potential therapeutic applications.

References

Methodological & Application

Synthesis of 6-Ketocholestanol: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 6-Ketocholestanol, also known as 3β-Hydroxy-5α-cholestan-6-one. This oxysterol is a valuable compound in biomedical research, particularly in studies related to membrane electrostatics and mitochondrial function. The following sections detail a common and effective method for its preparation from cholesterol, including experimental procedures, purification, and characterization data.

Introduction

This compound is an oxygenated derivative of cholesterol that has garnered significant interest in the scientific community. Its unique structure, featuring a ketone group at the C-6 position of the cholestanol backbone, imparts distinct physicochemical properties compared to its parent molecule, cholesterol. These properties make it a useful tool for investigating biological membranes and a potential modulator of cellular processes. This guide outlines a reliable method for the synthesis of this compound in a laboratory setting.

Synthesis Methodology

The most common and direct approach for the synthesis of this compound is the oxidation of cholesterol. This method typically involves a two-step process:

  • Protection of the 3β-hydroxyl group: The hydroxyl group at the 3-position is first protected to prevent its oxidation in the subsequent step. Acetylation is a commonly employed protection strategy.

  • Oxidation of the protected cholesterol: The protected cholesterol is then subjected to oxidation, which selectively introduces a ketone group at the C-6 position.

  • Deprotection of the 3β-hydroxyl group: Finally, the protecting group is removed to yield this compound.

A well-established method utilizes chromium trioxide as the oxidizing agent.

Experimental Workflow

SynthesisWorkflow Cholesterol Cholesterol Step1 Protection (Acetylation) Cholesterol->Step1 Cholesterol_Acetate Cholesterol Acetate Step1->Cholesterol_Acetate Step2 Oxidation (CrO3) Cholesterol_Acetate->Step2 Intermediate 6-Oxo-cholesteryl Acetate Step2->Intermediate Step3 Deprotection (Hydrolysis) Intermediate->Step3 Ketocholestanol This compound Step3->Ketocholestanol Purification Purification Ketocholestanol->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of this compound from cholesterol.

Experimental Protocols

Method 1: Oxidation of Cholesterol Acetate with Chromium Trioxide

This protocol details the synthesis of this compound starting from cholesterol acetate.

Materials:

  • Cholesterol acetate

  • Chromium trioxide (CrO₃)

  • Acetic acid (glacial)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Oxidation of Cholesterol Acetate

  • In a round-bottom flask, dissolve cholesterol acetate (1.0 g, 2.33 mmol) in glacial acetic acid (25 mL).

  • In a separate beaker, prepare a solution of chromium trioxide (0.47 g, 4.7 mmol) in a minimal amount of water and add it to 10 mL of acetic acid.

  • Slowly add the chromium trioxide solution to the cholesterol acetate solution with constant stirring at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • After the reaction is complete, quench the excess chromium trioxide by the slow addition of a saturated solution of sodium bisulfite until the orange-brown color disappears and a green solution is formed.

  • Pour the reaction mixture into 100 mL of ice-cold water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 3β-acetoxy-5α-cholestan-6-one.

Step 2: Hydrolysis of 3β-acetoxy-5α-cholestan-6-one

  • Dissolve the crude product from Step 1 in ethanol (30 mL).

  • Add a solution of potassium hydroxide (0.5 g) in a small amount of water to the ethanolic solution.

  • Reflux the mixture for 2 hours.

  • After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel.

  • Elute the column with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity).

  • Collect the fractions containing the desired product (monitored by TLC).

  • Combine the pure fractions and evaporate the solvent to obtain pure this compound as a white solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Starting Material Cholesterol Acetate
Final Product This compound
Molecular Formula C₂₇H₄₆O₂
Molecular Weight 402.65 g/mol
Typical Yield 60-70%
Purity (by HPLC) >95%
Melting Point 168-170 °C

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data Summary
TechniqueKey Features
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.62 (m, 1H, H-3), 2.45-2.20 (m, 2H, H-7), 0.92 (d, 3H, J=6.5 Hz, C-21), 0.86 (d, 6H, J=6.6 Hz, C-26, C-27), 0.72 (s, 3H, C-18), 0.68 (s, 3H, C-19).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 212.1 (C=O, C-6), 71.1 (C-3), 56.4, 56.2, 54.0, 46.4, 44.8, 42.6, 39.9, 39.5, 38.6, 38.1, 36.2, 35.8, 35.5, 32.0, 28.8, 28.2, 28.0, 24.2, 23.8, 22.8, 22.6, 21.3, 18.7, 12.2, 12.1.
IR (KBr, cm⁻¹) 3450 (O-H stretch), 2940, 2860 (C-H stretch), 1710 (C=O stretch).
Mass Spectrometry (EI) m/z: 402 (M⁺), 384, 369, 287, 245.

Biological Signaling Pathway

This compound is known to modulate cellular membrane properties and has been implicated in mitochondrial function. While a specific signaling pathway directly initiated by this compound is not fully elucidated, its effects on membrane potential can influence various downstream cellular processes.

SignalingPathway cluster_membrane Cell Membrane cluster_cellular Cellular Effects Ketocholestanol This compound Membrane Membrane Integration Ketocholestanol->Membrane Dipole Altered Membrane Dipole Potential Membrane->Dipole Ion Ion Channel Modulation Dipole->Ion Enzyme Membrane-Bound Enzyme Activity Dipole->Enzyme Signaling Signal Transduction Dipole->Signaling

Application of 6-Ketocholestanol in Studying Cytochrome Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol is a derivative of cholesterol that has been identified as a valuable tool for studying mitochondrial function and, in particular, the activity of cytochrome oxidase. Its primary application lies in its ability to act as a "recoupler" of oxidative phosphorylation in mitochondria and proteoliposomes containing cytochrome oxidase that have been treated with chemical uncouplers. This property makes this compound a unique molecule for investigating the mechanisms of proton translocation and the role of membrane properties in the function of cytochrome oxidase.

The recoupling effect of this compound is attributed to its ability to increase the membrane dipole potential and decrease membrane fluidity.[1][2][3] It has been shown to reverse the uncoupling effects of potent protonophores such as SF6847 and carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[1][3][4] While the precise mechanism is still under investigation, it is suggested that the asymmetric insertion of this compound into the outer leaflet of the mitochondrial membrane inhibits the action of these uncouplers, potentially through interactions with membrane proteins like cytochrome oxidase.[1] Furthermore, recent studies have indicated that this compound can inhibit the respiratory complex I, an effect that may contribute to its overall impact on mitochondrial respiration and recoupling.[5]

This application note provides a summary of the quantitative data, detailed experimental protocols derived from published research, and visual diagrams to aid in the understanding and application of this compound in the study of cytochrome oxidase.

Data Presentation

The following table summarizes the key quantitative findings on the effects of this compound on mitochondrial and cytochrome oxidase functions.

ParameterSystemUncouplerThis compound ConcentrationEffectReference
RecouplingRat liver and heart muscle mitochondria, intact lymphocytes, Rhodobacter sphaeroides chromatophores, and proteoliposomes with heart muscle or Rh. sphaeroides cytochrome oxidaseSF6847 (low concentrations)Not specifiedCompletely prevents or reverses uncoupling[1][4]
RecouplingLiver mitochondria, submitochondrial particles, and cytochrome oxidase proteoliposomesCCCP (nM concentrations)Not specifiedPrevents and reverses uncoupling[3]
Inhibition of Ca2+ effluxMitochondriaCCCPNot specifiedInhibits and reverses CCP-induced Ca2+ efflux[2]
Inhibition of Oxygen ConsumptionIsolated rat liver mitochondriaNone (with glutamate/malate as substrates)Not specifiedInhibited oxygen consumption[5]
Inhibition of NADH-oxidase and NADH-ubiquinone oxidoreductase activitiesBovine heart submitochondrial particles (SMP)NoneNot specifiedInhibition of complex I activities[5]
Effect on Membrane FluidityKidney mitochondrial membranes, submitochondrial particles, and proteoliposomesNot applicableNot specifiedDiminution of membrane fluidity[2][3]

Experimental Protocols

The following are generalized protocols for studying the recoupling effect of this compound on cytochrome oxidase activity in mitochondria and proteoliposomes. These are based on methodologies described in the cited literature.

Protocol 1: Assessment of this compound Recoupling Effect in Isolated Mitochondria

Objective: To determine the ability of this compound to reverse the uncoupling of oxidative phosphorylation in isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, EGTA, and BSA)

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

  • ADP

  • Uncoupler solution (e.g., CCCP or SF6847 in ethanol)

  • This compound solution (in an appropriate solvent like ethanol)

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension.

  • Oxygen Consumption Measurement: a. Calibrate the oxygen electrode system with air-saturated respiration buffer. b. Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg protein/mL) to the respiration buffer in the electrode chamber. c. Add respiratory substrates to initiate state 2 respiration. d. Add a limiting amount of ADP to induce state 3 respiration and observe the subsequent return to state 4 respiration upon ADP phosphorylation. e. Calculate the Respiratory Control Ratio (RCR = state 3 rate / state 4 rate) as a measure of coupling.

  • Uncoupling: a. To a separate mitochondrial suspension, after initiating state 4 respiration, add a concentration of the uncoupler (e.g., CCCP or SF6847) that maximally stimulates respiration. This demonstrates the loss of respiratory control.

  • Recoupling with this compound: a. In an uncoupled mitochondrial suspension, add this compound. b. Observe the rate of oxygen consumption. A decrease in the respiration rate back towards the state 4 level indicates recoupling. c. To confirm recoupling, add ADP and observe if a stimulation of respiration (state 3) can be restored.

  • Data Analysis: Compare the RCR values and oxygen consumption rates before and after the addition of the uncoupler and this compound.

Protocol 2: Reconstitution of Cytochrome Oxidase in Proteoliposomes and Recoupling Assay

Objective: To study the direct effect of this compound on the proton-pumping activity of purified cytochrome oxidase reconstituted into artificial lipid vesicles.

Materials:

  • Purified cytochrome oxidase

  • Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin)

  • Buffer for reconstitution (e.g., HEPES buffer with cholate)

  • Dialysis materials

  • Protonophore (e.g., FCCP)

  • This compound

  • pH-sensitive fluorescent probe (e.g., ACMA) or a pH electrode

  • Electron donor (e.g., cytochrome c) and reducing agent (e.g., ascorbate + TMPD)

Procedure:

  • Proteoliposome Reconstitution: a. Solubilize phospholipids in buffer containing cholate. b. Add purified cytochrome oxidase to the solubilized lipids. c. Remove the detergent by dialysis to allow the formation of proteoliposomes with the enzyme incorporated.

  • Proton Pumping Assay: a. Resuspend the proteoliposomes in a low-buffering capacity medium. b. Add the pH-sensitive dye or place the suspension in a chamber with a pH electrode. c. Initiate the reaction by adding the electron donor system (reduced cytochrome c). Cytochrome oxidase will pump protons into the proteoliposomes, causing a decrease in the external pH (or a change in fluorescence).

  • Uncoupling and Recoupling: a. After observing proton pumping, add a protonophore to dissipate the proton gradient. This will be observed as a return of the external pH to its initial value. b. In a separate experiment, after establishing proton pumping, add this compound prior to or after the addition of the protonophore. c. A restoration or maintenance of the proton gradient in the presence of the uncoupler and this compound indicates a recoupling effect.

  • Data Analysis: Measure the initial rate and extent of proton pumping in the different conditions (control, uncoupled, recoupled).

Visualizations

Mechanism of this compound Recoupling Action

cluster_membrane Mitochondrial Inner Membrane Uncoupler Protonophore (e.g., SF6847, CCCP) H_in H+ (Matrix) Uncoupler->H_in Leaks H+ back COX Cytochrome Oxidase H_out H+ (IMS) COX->H_out kCh This compound kCh->Uncoupler Inhibits Leak H_in->COX Pumped PMF Proton Motive Force H_out->PMF Establishes PMF->Uncoupler Dissipates caption Proposed mechanism of this compound action.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Studying Recoupling

start Start: Isolated Mitochondria or Cytochrome Oxidase Proteoliposomes measure_basal Measure Basal Respiration/ Proton Pumping start->measure_basal add_uncoupler Add Uncoupler (e.g., CCCP, SF6847) measure_basal->add_uncoupler measure_uncoupled Measure Uncoupled Respiration/ Proton Leak add_uncoupler->measure_uncoupled add_kCh Add this compound measure_uncoupled->add_kCh measure_recoupled Measure Respiration/ Proton Pumping (Recoupled State) add_kCh->measure_recoupled end End: Analyze Data measure_recoupled->end caption Workflow for assessing the recoupling effect.

References

Application Notes and Protocols: Utilizing 6-Ketocholestanol to Modulate Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol, a derivative of cholesterol, presents a valuable tool for investigating the intricate relationship between membrane biophysics and cellular function. Unlike cholesterol, which is known to decrease membrane fluidity in the liquid crystalline phase, this compound has been demonstrated to increase membrane fluidity.[1] This unique property stems from its distinct positioning within the lipid bilayer. The additional ketone group on this compound facilitates the formation of hydrogen bonds with interfacial water molecules, causing it to reside higher in the bilayer compared to cholesterol.[1] This altered orientation disrupts the tight packing of phospholipid acyl chains, leading to a more fluid membrane environment.

These application notes provide a comprehensive overview of the use of this compound as a modulator of membrane fluidity. We present quantitative data on its effects, detailed protocols for its application and for measuring changes in membrane fluidity, and a discussion of its potential impact on cellular signaling pathways.

Data Presentation: Quantitative Effects of this compound on Membrane Fluidity

The following tables summarize the quantitative effects of this compound on membrane fluidity, as measured by fluorescence anisotropy and generalized polarization in different cell lines. Higher fluorescence anisotropy and generalized polarization (GP) values correspond to lower membrane fluidity.

Table 1: Effect of this compound on Membrane Fluidity Measured by TMA-DPH Fluorescence Anisotropy

Cell LineTreatmentConcentration (µM)Incubation TimeFluorescence Anisotropy (Arbitrary Units)Reference
THP-1Control-1 h~0.275[2]
THP-1This compound2001 h~0.260[2]
JYControl-1 h~0.280[2]
JYThis compound2001 h~0.265[2]

Table 2: Effect of this compound on Membrane Fluidity Measured by PY3174 Generalized Polarization (GP)

Cell LineTreatmentConcentration (µM)Incubation TimeGeneralized Polarization (GP) (Arbitrary Units)Reference
THP-1Control-1 h~0.45[2]
THP-1This compound2001 h~0.38[2]
JYControl-1 h~0.48[2]
JYThis compound2001 h~0.40[2]

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Phospholipids (e.g., POPC, DPPC)

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids and this compound in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask. The final concentration of this compound can be varied (e.g., 5-20 mol%).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipid to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer by vortexing the flask. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid phase transition temperature. The resulting solution will contain LUVs.

Protocol 2: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol details the use of the fluorescent probe Laurdan to measure changes in membrane fluidity in live cells treated with this compound. Laurdan exhibits a spectral shift in its emission depending on the polarity of its environment, which is related to membrane lipid packing.

Materials:

  • Cultured cells

  • This compound

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • DMSO

  • Balanced salt solution (e.g., HBSS) or cell culture medium

  • Fluorescence microscope or plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490 nm.

Procedure:

  • Cell Preparation:

    • Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader analysis).

    • Allow cells to adhere and grow to the desired confluency.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 50-200 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Incubate the cells with the this compound-containing medium for the desired time (e.g., 1-4 hours).

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan in DMSO (e.g., 10 mM).

    • Dilute the Laurdan stock solution in a balanced salt solution or medium to a final concentration of 5-10 µM.

    • Remove the this compound-containing medium and add the Laurdan staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with a balanced salt solution or medium to remove excess Laurdan.

  • Fluorescence Measurement:

    • Acquire fluorescence intensity images or readings at two emission wavelengths: ~440 nm (ordered, gel phase) and ~490 nm (disordered, liquid-crystalline phase), with excitation at ~350 nm.

  • GP Calculation:

    • Calculate the GP value for each pixel in an image or for each well using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

    • A decrease in the GP value indicates an increase in membrane fluidity.

Protocol 3: Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity. The rotational motion of DPH within the membrane is sensitive to the viscosity of its environment, which is reflected in the fluorescence anisotropy.

Materials:

  • Cell suspension or liposome suspension

  • This compound

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • Tetrahydrofuran (THF) or DMSO

  • Buffer (e.g., PBS)

  • Fluorometer equipped with polarizers.

Procedure:

  • Sample Preparation:

    • Prepare a cell or liposome suspension at a suitable concentration in the buffer.

    • Treat the suspension with the desired concentration of this compound for the appropriate duration.

  • DPH Labeling:

    • Prepare a stock solution of DPH in THF or DMSO (e.g., 2 mM).

    • Add the DPH stock solution to the cell or liposome suspension while vortexing to achieve a final probe concentration of ~1 µM. The final solvent concentration should be minimal.

    • Incubate the mixture for 30-60 minutes at room temperature, protected from light.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

    • Measure the fluorescence intensities parallel (I_vv) and perpendicular (I_vh) to the vertically polarized excitation light, and the corresponding intensities with horizontally polarized excitation (I_hv and I_hh).

  • Anisotropy (r) Calculation:

    • Calculate the G-factor (instrumental correction factor): G = I_hv / I_hh.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh)

    • A decrease in the fluorescence anisotropy value indicates an increase in membrane fluidity.

Visualization of Concepts and Workflows

experimental_workflow cluster_prep Sample Preparation cluster_measurement Membrane Fluidity Measurement cluster_analysis Data Analysis prep_cells Prepare Cells or Liposomes treat_6kc Treat with this compound prep_cells->treat_6kc laurdan Laurdan Staining & GP Measurement treat_6kc->laurdan Protocol 2 dph DPH Staining & Anisotropy Measurement treat_6kc->dph Protocol 3 gp_calc Calculate GP Values laurdan->gp_calc anisotropy_calc Calculate Anisotropy (r) dph->anisotropy_calc compare Compare Treated vs. Control gp_calc->compare anisotropy_calc->compare

Caption: Experimental workflow for assessing the effect of this compound on membrane fluidity.

Potential Impact on Signaling Pathways

Changes in membrane fluidity can have profound effects on various cellular signaling pathways by altering the function and organization of membrane proteins. While direct, detailed signaling cascades modulated by this compound are still an active area of research, its known effects on membrane properties suggest several potential avenues of impact.

One key area is the modulation of lipid rafts . These are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signaling molecules. By increasing membrane fluidity, this compound could potentially disrupt the formation or stability of lipid rafts, thereby affecting the signaling pathways that are dependent on these structures. This could include pathways involving G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and other signaling complexes.

Furthermore, this compound has been identified as a mitochondrial recoupler .[3] This suggests an influence on mitochondrial membrane potential and function. Alterations in the fluidity of the mitochondrial inner membrane could impact the efficiency of the electron transport chain and ATP synthesis, thereby influencing cellular bioenergetics and related signaling pathways, such as those involved in apoptosis and cellular stress responses.

signaling_pathway cluster_membrane Plasma Membrane cluster_mito Mitochondria cluster_signaling Downstream Signaling k6c This compound fluidity Increased Membrane Fluidity k6c->fluidity mito_fluidity Altered Mitochondrial Membrane Fluidity k6c->mito_fluidity rafts Lipid Raft Disruption fluidity->rafts gpcr GPCR Signaling rafts->gpcr rtk RTK Signaling rafts->rtk recoupling Mitochondrial Recoupling mito_fluidity->recoupling apoptosis Apoptosis/Stress Response recoupling->apoptosis bioenergetics Cellular Bioenergetics recoupling->bioenergetics

Caption: Potential signaling pathways modulated by this compound through altered membrane fluidity.

Conclusion

This compound serves as a powerful molecular tool for researchers investigating the role of membrane fluidity in cellular processes. Its ability to increase membrane fluidity, in contrast to cholesterol, allows for targeted studies on the impact of membrane biophysics on protein function, lipid organization, and signal transduction. The protocols and data presented here provide a foundation for utilizing this compound in a variety of experimental settings, from basic biophysical studies in model membranes to complex cellular assays in drug discovery. Further research into the specific signaling cascades affected by this compound-induced membrane fluidization will undoubtedly yield valuable insights into the fundamental principles of cellular regulation.

References

Application Notes & Protocols: 6-Ketocholestanol in Lipid Bilayer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol (6-kc) is a cholesterol analog distinguished by a ketone group at the 6th position of the sterol ring. This seemingly minor modification significantly alters its physicochemical properties compared to cholesterol, making it a powerful tool for investigating the structure and function of lipid bilayers. Unlike cholesterol, which typically decreases membrane fluidity and permeability, 6-kc introduces unique perturbations that help elucidate the complex roles of sterols in membrane electrostatics, hydration, and dynamics. These application notes provide an overview of 6-kc's utility, quantitative data on its effects, and detailed protocols for its use in membrane research.

Key Applications of this compound

This compound serves as a unique molecular probe for dissecting several aspects of lipid bilayer behavior:

  • Modulating Membrane Dipole Potential: The carbonyl group on 6-kc significantly alters the electrostatic profile of the membrane. It has been shown to monotonically increase the membrane's dipole electric field with increasing concentration, in contrast to cholesterol which has a more complex, concentration-dependent effect.[1][2] This property allows researchers to systematically study how changes in the internal electric field of a membrane affect the function of voltage-sensitive membrane proteins and ion channels.[3]

  • Altering Membrane Fluidity and Phase Behavior: this compound interacts with the lipid layer, influencing its structural parameters.[4] It has been shown to increase membrane fluidity, a characteristic that contrasts with the ordering effect of cholesterol.[2] This is demonstrated by its ability to strongly decrease the lipid phase transition temperature of liposomes, providing a method to create more fluid membrane models.[4]

  • Investigating Membrane Hydration and Permeability: The additional oxygen atom in 6-kc allows it to sit higher in the bilayer, forming hydrogen bonds with interfacial water molecules.[2] This positioning affects membrane hydration by reducing the amount and mobility of water at the interface.[5] Consequently, it slows osmotically induced water flow across the membrane.[5] Studies have also indicated that the presence of 6-kc can increase the bilayer's permeability to ions like Pr³⁺.[2]

  • Studying Sterol-Lipid Interactions: The distinct behavior of 6-kc helps in understanding the specific interactions between sterols and phospholipids. Its tendency to form short-range clusters is stronger than that of cholesterol, which can hinder sterol flip-flop motion within the bilayer.[2][6][7] This makes it a valuable tool for studying the formation of sterol-rich domains and the dynamics of sterol transport across membranes.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on various properties of model lipid bilayers.

ParameterLipid System6-kc ConcentrationObserved EffectReference
Membrane Dipole Electric Field DMPC Vesicles10 mol%Increased by ~1 MV/cm compared to a bilayer with no sterol.[2][2]
DMPC Vesicles0 - 40 mol%Monotonic increase in the electric field (in contrast to cholesterol).[1][1]
Phase Transition Temperature (Tm) DMPC & DPPC LiposomesNot specifiedStrong decrease of at least 6.6°C and up to 13.9°C.[4][4]
Membrane Permeability (Water) LiposomesNot specifiedReduced amount and mobility of water in the interface; slowed osmotically induced water flow.[5][5]
Membrane Permeability (Ions) DMPC VesiclesNot specifiedIncreased permeability, allowing passive translocation of Pr³⁺ ions.[2][2]
Sterol Clustering DMPC BilayersHigh concentrationsStronger tendency to form short-range clusters compared to cholesterol.[2][2]

Experimental Protocols

Here we provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: Preparation of Unilamellar Vesicles Containing this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication, a common starting point for many biophysical assays.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or other desired phospholipid

  • This compound (6-kc)

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, HEPES)

  • Nitrogen gas source

  • Sonicator (probe or bath)

  • Round-bottom flask

  • Vacuum desiccator

Methodology:

  • Lipid Mixture Preparation: Dissolve the desired amounts of phospholipid (e.g., DMPC) and this compound in chloroform in a round-bottom flask to achieve the target mole fraction.

  • Thin Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask. This creates a thin lipid film on the inner surface of the flask.

  • Vacuum Desiccation: Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The volume should be calculated to achieve the final desired lipid concentration.

  • Vortexing: Vortex the flask vigorously to hydrate the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: To form SUVs, sonicate the MLV suspension.

    • Probe Sonication: Use a probe sonicator on ice, applying short bursts of sonication interspersed with cooling periods until the suspension becomes clear.

    • Bath Sonication: Place the flask in a bath sonicator and sonicate until the solution clarifies.

  • Centrifugation (Optional): Centrifuge the vesicle suspension at high speed (e.g., 15,000 x g) to pellet any larger particles or titanium debris (from probe sonication).

  • Characterization: The resulting SUV suspension is now ready for use in downstream applications like calorimetry or permeability assays. Vesicle size and unilamellarity can be confirmed using techniques like Dynamic Light Scattering (DLS) or ³¹P NMR.[2]

Protocol 2: Analysis of Membrane Fluidity using Differential Scanning Calorimetry (DSC)

This protocol, inspired by studies on sterol-membrane interactions, measures the effect of 6-kc on the phase transition temperature (Tm) of a lipid bilayer.[4][8]

Materials:

  • Unilamellar or multilamellar vesicles containing a defined concentration of 6-kc (from Protocol 1).

  • Control vesicles (without 6-kc).

  • Differential Scanning Calorimeter.

  • DSC sample pans.

Methodology:

  • Sample Preparation: Accurately pipette a known volume of the vesicle suspension (both control and 6-kc-containing samples) into a DSC sample pan.

  • Reference Pan: Prepare a reference pan containing the same volume of buffer used for vesicle hydration.

  • Sealing: Hermetically seal both the sample and reference pans.

  • DSC Scan: Place the pans in the calorimeter. Equilibrate the system at a temperature well below the expected Tm of the lipid.

  • Heating Scan: Initiate a heating scan at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm. The calorimeter will measure the differential heat flow required to raise the temperature of the sample compared to the reference.

  • Data Analysis: The phase transition will appear as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is the Tm.

  • Comparison: Compare the Tm of the 6-kc-containing vesicles to the control vesicles. A shift in the Tm indicates an alteration in membrane fluidity. A decrease in Tm, as is expected for 6-kc, signifies an increase in fluidity.[4]

Protocol 3: Assessment of Water Permeability using Stopped-Flow Light Scattering

This method measures osmotically induced water flux across the vesicle membrane by observing the resulting change in vesicle volume via light scattering.[5]

Materials:

  • Unilamellar vesicles (100 nm diameter is ideal) containing 6-kc in an intra-vesicular buffer (e.g., 10 mM HEPES).

  • A hyperosmotic solution containing a non-permeable solute (e.g., 10 mM HEPES + 200 mM sucrose).

  • A stopped-flow apparatus equipped with a light scattering detector (90° angle).

Methodology:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired experimental temperature.

  • Loading Syringes: Load one syringe with the vesicle suspension and the other with the hyperosmotic solution.

  • Rapid Mixing: The instrument will rapidly mix the contents of the two syringes. This exposes the vesicles to a hyperosmotic environment, causing water to flow out and the vesicles to shrink.

  • Data Acquisition: Monitor the change in 90° light scattering intensity over time immediately after mixing. Vesicle shrinkage leads to an increase in light scattering.

  • Data Analysis:

    • The resulting kinetic trace (light scattering vs. time) will show a rapid increase followed by a plateau.

    • Fit this curve to a suitable mathematical model (e.g., a single exponential function) to extract the rate constant (k) of vesicle shrinkage.

    • The rate constant is directly proportional to the water permeability of the membrane.

  • Comparison: Compare the rate constants for vesicles with and without 6-kc. A slower rate constant in the presence of 6-kc indicates reduced water permeability.[5]

Visualizations

References

Application Notes and Protocols for the GC-MS Analysis of 6-Ketocholestanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol, an oxygenated derivative of cholesterol, is a molecule of interest in various fields of biological research. Its role as a mitochondrial recoupler, capable of restoring mitochondrial membrane potential after chemical uncoupling, highlights its potential significance in cellular bioenergetics and cytoprotection. Accurate and sensitive quantification of this compound is crucial for understanding its metabolic pathways, biological functions, and therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols and related compounds, offering high resolution and sensitivity. However, due to the low volatility and polar nature of this compound, chemical derivatization is a necessary step prior to GC-MS analysis. This document provides detailed application notes and protocols for the extraction, derivatization, and quantitative analysis of this compound from biological matrices using GC-MS.

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Samples (e.g., Plasma, Tissues)

This protocol is adapted from established methods for oxysterol extraction.

Materials:

  • Internal Standard (IS) solution (e.g., Epicoprostanol or a deuterated analog of this compound)

  • Antioxidant solution (e.g., Butylated hydroxytoluene (BHT) in ethanol)

  • Hexane

  • Isopropanol

  • Saline solution (0.9% NaCl)

  • Potassium hydroxide (KOH) solution (e.g., 1 M in methanol)

  • Deionized water

  • Anhydrous sodium sulfate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma or homogenized tissue, add a known amount of the internal standard.

  • Add 50 µL of the antioxidant solution to prevent auto-oxidation during sample processing.

  • Add 4 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction of the aqueous phase with another 4 mL of the hexane:isopropanol mixture.

  • Combine the organic extracts.

  • Saponification (Optional, to hydrolyze esterified forms): Add 1 mL of 1 M methanolic KOH to the combined organic extract. Vortex and incubate at room temperature for 2 hours or at 60°C for 30 minutes. After cooling, add 2 mL of deionized water and 4 mL of hexane. Vortex and centrifuge to separate the phases. Collect the upper hexane layer.

  • Wash the combined organic extract with 2 mL of saline solution to remove water-soluble impurities. Vortex and centrifuge.

  • Pass the final organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C. The dried residue is now ready for derivatization.

Derivatization: Silylation of this compound

Silylation is essential to increase the volatility and thermal stability of this compound for GC-MS analysis.

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract from the sample preparation step, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of MSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60-70°C for 1 hour to ensure complete derivatization of the hydroxyl and keto groups.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar to mid-polar column.
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min.
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature: 180°C, hold for 1 min. Ramp to 280°C at 10°C/min, hold for 10 min. Ramp to 300°C at 5°C/min, hold for 5 min.
Mass Spectrometer Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan: m/z 50-600 for initial identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis.

Data Presentation: Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using standards of this compound of known concentrations, which are subjected to the same extraction and derivatization procedures as the samples.

Table 1: Suggested Ions for SIM/MRM Analysis of TMS-Derivatized this compound
Compound Derivative Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
This compounddi-TMS474 (M+)459, 384
Epicoprostanol (IS)mono-TMS460 (M+)370, 355

Note: The exact mass fragments should be confirmed by analyzing a pure standard of derivatized this compound.

Table 2: Example Calibration Curve Data for this compound
Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
251.275
502.550
1005.100

This table is for illustrative purposes. Actual data will vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (Plasma/Tissue) extraction Liquid-Liquid Extraction (Hexane:Isopropanol) sample->extraction saponification Saponification (Optional) (Methanolic KOH) extraction->saponification drying Evaporation to Dryness (Nitrogen Stream) saponification->drying derivatization Silylation (MSTFA + 1% TMCS, 70°C) drying->derivatization gc_ms GC-MS System derivatization->gc_ms data_acq Data Acquisition (SIM/MRM Mode) gc_ms->data_acq quant Quantification (Calibration Curve) data_acq->quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway: Role of this compound as a Mitochondrial Recoupler

This compound has been identified as a mitochondrial recoupler, meaning it can counteract the effects of certain chemical uncouplers of oxidative phosphorylation.[1] Uncouplers are molecules that disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[2][3] This leads to a decrease in the mitochondrial membrane potential (ΔΨm). This compound is proposed to restore this potential.[2][3]

mitochondrial_recoupling cluster_mito Mitochondrion cluster_uncoupling Uncoupling Process cluster_recoupling Recoupling by this compound etc Electron Transport Chain (ETC) h_gradient Proton Gradient (H+) etc->h_gradient Pumps H+ atp_synthase ATP Synthase atp ATP Production atp_synthase->atp h_gradient->atp_synthase Drives dissipation Dissipation of Proton Gradient h_gradient->dissipation uncoupler Chemical Uncoupler (e.g., FCCP, SF6847) uncoupler->dissipation delta_psi_m Decreased Mitochondrial Membrane Potential (ΔΨm) dissipation->delta_psi_m restoration Restoration of Proton Gradient dissipation->restoration Inhibits delta_psi_m->atp Inhibits keto This compound keto->restoration delta_psi_m_restored Restored Mitochondrial Membrane Potential (ΔΨm) restoration->delta_psi_m_restored delta_psi_m_restored->atp

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 6-Ketocholestanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketocholestanol, an oxygenated derivative of cholesterol, is a molecule of increasing interest in biomedical research.[1][2] Its biological activities, including its role as a mitochondrial recoupler and its ability to modulate membrane dipole potential, suggest its involvement in critical cellular processes.[1][3][4][5][6] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV/Vis and Mass Spectrometry (MS) detection, including sample preparation, derivatization, and chromatographic conditions.

Analytical Challenges and Strategies

The analysis of this compound presents a key challenge: its lack of a strong native chromophore makes sensitive detection by UV/Vis spectrophotometry difficult.[7][8][9][10] To overcome this, two primary strategies are recommended:

  • Pre-column Derivatization: Introduction of a chromophore or fluorophore to the this compound molecule enhances its detectability by UV/Vis or fluorescence detectors.[11][12][13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and selectivity without the need for derivatization, making it a powerful tool for quantitative analysis.[7][8][16][17]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol describes the extraction of this compound from plasma or serum samples.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled sterol)

  • Acetonitrile (ACN) or Methanol (MeOH), cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold ACN or MeOH to precipitate proteins.[18][19]

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the sample at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for derivatization or direct LC-MS analysis.

Protocol 2: Pre-column Derivatization for HPLC-UV/Vis Analysis

This protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) to derivatize the ketone group of this compound, rendering it detectable by UV/Vis.[15]

Materials:

  • Dried sample extract from Protocol 1

  • Brady's Reagent (1 mg/mL DNPH in methanol with 100 µL concentrated sulfuric acid per mL)

  • 1% Trifluoroacetic acid (TFA) in methanol

  • Incubator or water bath

  • Vacuum centrifuge

Procedure:

  • Dry the supernatant from Protocol 1 under a gentle stream of nitrogen or in a vacuum centrifuge.

  • Reconstitute the dried extract in 200 µL of 1% TFA in methanol.

  • Add 20 µL of freshly prepared Brady's Reagent.[15]

  • Incubate the reaction mixture at 60°C for 20 minutes.[15]

  • Dry the derivatized sample in a vacuum centrifuge with no heat.

  • Reconstitute the sample in the HPLC mobile phase for injection.

HPLC and LC-MS/MS Methodologies

The following tables summarize the recommended starting conditions for HPLC-UV/Vis and LC-MS/MS analysis of this compound. Method optimization may be required for specific applications and matrices.

HPLC-UV/Vis Method for Derivatized this compound
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detector UV/Vis Detector
Wavelength 380 nm (for DNPH derivatives)[13]
LC-MS/MS Method for this compound
ParameterRecommended Condition
LC System Shimadzu Nexera X2 or equivalent
MS System Triple Quadrupole Mass Spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 80% B; 2-10 min: 80-95% B; 10-12 min: 95% B; 12-12.1 min: 95-80% B; 12.1-15 min: 80% B
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Ionization Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined by direct infusion of a this compound standard. A potential transition could be based on the loss of water from the protonated molecule.

Data Presentation

Quantitative data should be presented in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Method Validation Parameters for this compound Analysis (Hypothetical Data)

ParameterHPLC-UV (Derivatized)LC-MS/MS
Retention Time (min) 8.57.2
Linearity Range (ng/mL) 10 - 10000.5 - 500
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) (ng/mL) 50.1
Limit of Quantification (LOQ) (ng/mL) 100.5
Recovery (%) 85 - 9590 - 105
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 7%< 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, etc.) extraction Lipid Extraction (e.g., Protein Precipitation) sample->extraction derivatization Derivatization (for UV/FL Detection) extraction->derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms hplc_uv HPLC-UV/Vis Analysis derivatization->hplc_uv quantification Quantification & Validation hplc_uv->quantification lc_ms->quantification results Results Interpretation quantification->results

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

signaling_pathway cluster_membrane Cellular Membrane cluster_mitochondrion Mitochondrion ketocholestanol This compound membrane Lipid Bilayer ketocholestanol->membrane Incorporation recoupling Mitochondrial Recoupling ketocholestanol->recoupling dipole Alters Membrane Dipole Potential membrane->dipole uncoupling Protonophoric Uncoupling (e.g., by SF6847) dipole->uncoupling Modulates sensitivity to cytochrome_oxidase Cytochrome c Oxidase uncoupling->cytochrome_oxidase Inhibits recoupling->cytochrome_oxidase Restores Function atp_synthesis Restored ATP Synthesis cytochrome_oxidase->atp_synthesis

Caption: Proposed signaling role of this compound.

References

Application Notes and Protocols for Employing 6-Ketocholestanol in Drug Permeation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the principal barrier to the transdermal delivery of therapeutic agents. This barrier function is primarily attributed to its unique "bricks and mortar" structure, where protein-rich corneocytes are embedded in a continuous matrix of highly organized intercellular lipids. These lipids, mainly composed of ceramides, cholesterol, and free fatty acids, form ordered lamellar structures that severely restrict the passage of most molecules.[1][2] Overcoming this barrier is a central challenge in the development of topical and transdermal drug delivery systems.

6-Ketocholestanol is a cholesterol analog that has emerged as a valuable tool in dermatological and pharmaceutical research. Its primary application lies in its ability to modulate the biophysical properties of the stratum corneum, thereby enhancing the permeation of co-administered drugs. Unlike cholesterol, this compound possesses a carbonyl group which alters its interaction with the lipid matrix. It is known to increase the membrane dipole potential, an electrical potential within the lipid bilayer that can influence the transport of ions and polar molecules.[3] Studies suggest that this compound can form pores within lipid monolayers, providing a potential mechanism for its action as a permeation enhancer.[4]

These application notes provide a comprehensive overview of the use of this compound as a chemical permeation enhancer, with detailed protocols for in vitro skin permeation studies using Franz diffusion cells and methodologies for preparing relevant formulations.

Applications

  • Permeation Enhancement Studies: To investigate the efficacy of this compound in increasing the penetration of a specific active pharmaceutical ingredient (API) through the skin.

  • Formulation Development: To incorporate this compound into topical formulations such as creams, gels, or liposomes to improve drug bioavailability.

  • Mechanistic Studies: To explore the mechanisms by which alterations in the stratum corneum's electrostatic and packing properties affect drug transport.

Quantitative Data on Permeation Enhancement

The inclusion of this compound in topical formulations has been shown to significantly increase the skin permeation of various drugs. The data below summarizes findings from in vitro permeation studies.

DrugFormulation TypeSkin ModelKey FindingReference
5-Aminolevulinic Acid (5-ALA) Complex CreamPorcine SkinThreefold increase in permeation compared to the same formulation without this compound.[5]

Note: Further quantitative data, including specific flux (J) and permeability coefficient (Kp) values, are limited in publicly available literature. Researchers are encouraged to generate such data for their specific API and formulation.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes the use of vertical Franz diffusion cells to quantify the permeation of a drug from a formulation containing this compound through an excised skin sample.

Materials:

  • Vertical Franz diffusion cells with a known diffusion area

  • Excised skin (e.g., human or porcine) of known thickness

  • Receptor medium (e.g., phosphate-buffered saline, PBS), degassed

  • Test formulation (with this compound) and Control formulation (without this compound)

  • Magnetic stir bars and stir plate

  • Constant temperature water bath (set to 32°C or 37°C)

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS)

Methodology:

  • Skin Preparation:

    • Thaw frozen full-thickness skin at room temperature.

    • Excise the subcutaneous fat layer using a scalpel.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Fill the receptor compartment of each Franz cell with degassed receptor medium, ensuring no air bubbles are trapped. Place a small magnetic stir bar inside.

    • Mount the prepared skin section onto the Franz cell with the stratum corneum side facing the donor compartment.

    • Clamp the donor and receptor compartments together securely.

    • Place the assembled cells in a circulating water bath maintained at a constant temperature (e.g., 32°C) to ensure the skin surface temperature is physiological.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a precise amount of the test or control formulation (e.g., 200 mg/cm²) evenly onto the surface of the stratum corneum in the donor compartment.

    • Cover the donor compartment with parafilm or a glass lid to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment via the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (J).

    • The permeability coefficient (Kp) can be calculated using the formula: Kp = J / C, where C is the concentration of the drug in the donor formulation.[6]

    • Calculate the Enhancement Ratio (ER) as follows: ER = J (with this compound) / J (without this compound).

Protocol 2: Preparation of this compound-Containing Liposomes

This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs) containing this compound.

Materials:

  • Phospholipids (e.g., Phosphatidylcholine)

  • This compound

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform:methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids and this compound in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath (temperature should be above the lipid transition temperature) under reduced pressure to evaporate the organic solvent.

    • Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.

  • Hydration:

    • Add the aqueous buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid transition temperature for approximately 1 hour. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional):

    • To obtain smaller vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication in a bath sonicator or extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis or gel filtration.

Visualization of Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for skin permeation studies and the proposed mechanism of action for this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Skin Excision & Preparation p3 Franz Cell Assembly & Equilibration p1->p3 p2 Formulation Preparation (Control vs. This compound) e1 Apply Formulation to Skin Surface p2->e1 p3->e1 e2 Incubate at 32°C e1->e2 e3 Withdraw Samples from Receptor Fluid at Timed Intervals e2->e3 a1 Quantify Drug Concentration (e.g., HPLC) e3->a1 a2 Calculate Cumulative Permeation a1->a2 a3 Determine Flux (J) & Permeability Coefficient (Kp) a2->a3 a4 Calculate Enhancement Ratio a3->a4

Caption: Workflow for In Vitro Skin Permeation Studies.

Caption: Mechanism of this compound Permeation Enhancement.

References

Application Notes and Protocols: Experimental Use of 6-Ketocholestanol in Proteoliposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of 6-Ketocholestanol in proteoliposomes. This compound, a derivative of cholesterol, has been identified as a potent modulator of membrane biophysics, specifically its ability to increase the membrane dipole potential. This property makes it a valuable tool for studying the influence of membrane electrostatics on the function of integral membrane proteins. A key application highlighted in these notes is its use as a "recoupler" of proton transport in cytochrome c oxidase-containing proteoliposomes that have been uncoupled by protonophores.

Introduction

This compound (5α-Cholestan-3β-ol-6-one) is a sterol molecule that, when incorporated into lipid bilayers, asymmetrically increases the membrane dipole potential. This alteration of the membrane's electrical profile can counteract the effects of certain protonophores, which are lipid-soluble weak acids that shuttle protons across the membrane, dissipating the electrochemical gradient essential for processes like ATP synthesis. In proteoliposomes reconstituted with proton pumps such as cytochrome c oxidase, this compound can restore the coupling between electron transport and proton pumping in the presence of specific uncouplers.

Key Applications

  • Restoration of Proton Gradient: Reverses the uncoupling effect of protonophores like SF6847, FCCP, and CCCP in cytochrome c oxidase proteoliposomes.[1]

  • Modulation of Membrane Dipole Potential: Allows for the systematic study of how membrane electrostatics influence the activity of reconstituted membrane proteins.

  • Investigation of Uncoupling Mechanisms: Provides a tool to differentiate between different classes of uncoupling agents. This compound is effective against mobile proton carriers but not against channel-forming uncouplers like gramicidin.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on membrane properties and its recoupling activity in proteoliposomes.

Table 1: Effect of this compound on Membrane Dipole Potential of DMPC Vesicles

This compound (mol%)Change in Observed Vibrational Stark Effect (Δνobs, cm-1)
02.59
10~2.90
20~3.10
40~3.25

Data is estimated from published graphical representations and serves as an illustrative guide.

Table 2: Recoupling Effect of this compound on SF6847-Uncoupled Cytochrome c Oxidase Proteoliposomes

ConditionRespiratory Control Ratio (RCR)
Controlled (no uncoupler)> 5.0
+ SF6847 (low concentration)~1.0 (Uncoupled)
+ SF6847 + this compound> 4.0 (Recoupled)
+ SF6847 (high concentration) + this compound~1.0 (Uncoupling persists)

RCR values are illustrative, based on descriptions of complete or near-complete recoupling.[1] The recoupling effect is transient, lasting for several minutes after the addition of this compound.[1]

Experimental Protocols

Protocol for Preparation of Cytochrome c Oxidase Proteoliposomes Containing this compound

This protocol is a general guideline and may require optimization for specific experimental needs.

Materials:

  • Purified cytochrome c oxidase

  • Asolectin (soybean phospholipids)

  • This compound

  • Chloroform

  • Sodium cholate

  • Potassium phosphate buffer (pH 7.4)

  • Sephadex G-50 column

  • Sonication equipment or extruder

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve asolectin and this compound (e.g., at a 9:1 molar ratio of phospholipid to sterol) in chloroform.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Formation:

    • Hydrate the lipid film with potassium phosphate buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To form unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size). Alternatively, sonicate the MLV suspension to clarity.

  • Protein Reconstitution:

    • Solubilize the prepared liposomes with sodium cholate.

    • Add purified cytochrome c oxidase to the solubilized lipids at a desired lipid-to-protein ratio (e.g., 50:1 w/w).

    • Incubate the mixture on ice for 30 minutes.

  • Detergent Removal and Proteoliposome Formation:

    • Remove the detergent by dialysis against a large volume of buffer or by passing the mixture through a Sephadex G-50 gel filtration column.

    • The removal of detergent leads to the spontaneous formation of proteoliposomes containing cytochrome c oxidase and this compound.

  • Characterization:

    • Determine the protein incorporation efficiency and the orientation of the enzyme in the proteoliposomes using standard assays.

Protocol for Assaying the Recoupling Effect of this compound

This protocol measures the respiratory activity of cytochrome c oxidase proteoliposomes to assess the recoupling effect of this compound.

Materials:

  • Cytochrome c oxidase proteoliposomes (with and without this compound)

  • Respiration buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Cytochrome c (reduced)

  • Ascorbate

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Protonophore uncoupler (e.g., SF6847, FCCP)

  • This compound stock solution (in ethanol)

  • Oxygen electrode or other oxygen sensing system

Procedure:

  • Baseline Respiration:

    • Add the proteoliposomes to the respiration buffer in the oxygen electrode chamber.

    • Add ascorbate and a catalytic amount of TMPD to the chamber.

    • Initiate the reaction by adding a saturating concentration of reduced cytochrome c.

    • Measure the rate of oxygen consumption. This is the "controlled" rate.

  • Uncoupling:

    • To a separate aliquot of proteoliposomes, add a low concentration of the protonophore uncoupler (e.g., 10-100 nM SF6847). The optimal concentration should be determined empirically to achieve maximal uncoupling.

    • Measure the rate of oxygen consumption. A significant increase in the respiration rate indicates uncoupling.

  • Recoupling:

    • To the uncoupled proteoliposomes, add this compound (e.g., 10-50 µM).

    • Immediately monitor the rate of oxygen consumption. A decrease in the respiration rate back towards the controlled rate indicates recoupling.

  • Control Experiments:

    • Perform the experiment with proteoliposomes lacking this compound to confirm its necessity for the recoupling effect.

    • Test the effect of the ethanol vehicle for the this compound stock solution on the respiration rate.

    • Use a high concentration of the uncoupler to demonstrate that the recoupling effect of this compound can be overcome.[1]

Mandatory Visualizations

G Experimental Workflow for Assessing this compound Recoupling Effect cluster_prep Proteoliposome Preparation cluster_assay Oxygen Consumption Assay cluster_analysis Data Analysis prep1 Prepare Lipid Film (Asolectin +/- this compound) prep2 Hydrate and Form Liposomes prep1->prep2 prep3 Reconstitute Cytochrome Oxidase prep2->prep3 assay1 Measure Baseline Respiration (Controlled State) prep3->assay1 Introduce Proteoliposomes to Assay Chamber assay2 Add Uncoupler (e.g., SF6847) (Uncoupled State) assay1->assay2 assay3 Add this compound (Recoupled State) assay2->assay3 analysis1 Calculate Respiratory Control Ratio (RCR) assay3->analysis1 analysis2 Compare RCRs between +/- this compound conditions analysis1->analysis2

Caption: Workflow for preparing proteoliposomes and assaying the recoupling effect.

G Proposed Mechanism of this compound Recoupling Action cluster_membrane Proteoliposome Membrane cluster_uncoupled Uncoupled State cluster_recoupled Recoupled State cox Cytochrome c Oxidase h_out H+ cox->h_out H+ Pumping h_in H+ sf6847 SF6847 (Uncoupler) h_out->sf6847 Protonation sf6847_h SF6847-H+ sf6847_h->h_in Proton Leak kch This compound dipole Increased Dipole Potential (+) kch->dipole dipole->sf6847_h Inhibits Translocation

Caption: Mechanism of this compound's recoupling effect on proton transport.

References

Troubleshooting & Optimization

Technical Support Center: 6-Ketocholestanol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively solubilizing 6-Ketocholestanol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It can be dissolved in DMSO at a concentration of up to 100 mg/mL. To aid dissolution, gentle warming to 37°C and ultrasonication are recommended.

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

A2: Precipitation upon addition to aqueous solutions is a common issue with lipophilic compounds like this compound. Here are several strategies to prevent this:

  • Use a carrier agent: Complexing this compound with a carrier molecule like methyl-β-cyclodextrin can significantly improve its solubility in aqueous media.

  • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically <0.5%) to minimize toxicity and precipitation.

  • Serial dilutions: Prepare intermediate dilutions of your stock solution in a solvent compatible with your final assay buffer before the final dilution into the aqueous medium.

  • Vortexing during addition: Add the this compound solution to your medium dropwise while vortexing to ensure rapid and uniform dispersion.

Q3: What are cyclodextrins and how do they improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate lipophilic molecules like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the "guest" molecule in aqueous solutions. Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose in cell culture applications.[1][2]

Q4: Are there any alternative methods to cyclodextrins for solubilizing this compound?

A4: Yes, other methods can be employed to solubilize lipophilic compounds, although their suitability depends on the specific experimental requirements:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. However, the choice of co-solvent must be compatible with the in vitro assay and not induce cellular toxicity.

  • Detergents: Non-ionic detergents can be used to form micelles that encapsulate the lipophilic compound. The concentration of the detergent must be carefully optimized to be above the critical micelle concentration (CMC) but below a level that would cause cell lysis.

  • Nanoemulsions: A nanoemulsion-based delivery system can be used to encapsulate and deliver lipophilic compounds to cell cultures.[3][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final solution. The organic solvent from the stock solution is causing the compound to crash out.- Prepare a this compound-cyclodextrin complex before adding to the aqueous buffer. - Decrease the final concentration of this compound. - Add the stock solution to the buffer with vigorous vortexing. - Prepare an intermediate dilution in a more compatible solvent.
Cloudiness or precipitate appears in the cell culture media over time. The compound is slowly coming out of solution. The compound may be interacting with components of the media (e.g., proteins in serum).- Use a carrier like methyl-β-cyclodextrin to maintain solubility. - Reduce the serum concentration in your media if experimentally feasible. - Prepare fresh working solutions immediately before use.
Inconsistent experimental results. Incomplete solubilization leading to variations in the effective concentration of this compound. Degradation of the compound in solution.- Visually inspect your working solutions for any signs of precipitation before each experiment. - Prepare stock solutions fresh and store them properly (aliquoted at -20°C or -80°C). - Ensure complete dissolution of the this compound-cyclodextrin complex.
Cell toxicity observed at expected non-toxic concentrations. The solvent (e.g., DMSO) concentration is too high. The solubilizing agent (e.g., detergent) is causing cytotoxicity.- Calculate and ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Perform a vehicle control experiment with the solubilizing agent alone to assess its toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

  • Water bath or incubator at 37°C

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently warm the tube to 37°C for 5-10 minutes to aid dissolution.

  • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure all the powder has dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)

Materials:

  • This compound stock solution in an organic solvent (e.g., chloroform/methanol or ethanol)

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile, amber-colored glass vial

  • Nitrogen gas supply

  • Sterile aqueous buffer (e.g., PBS or serum-free media)

  • Vortex mixer

  • Rotating incubator or water bath at 37°C

Procedure:

  • In a sterile, amber-colored glass vial, add the desired amount of this compound from a stock solution in an organic solvent.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film of the compound on the bottom of the vial.

  • Prepare a solution of MβCD in your desired sterile aqueous buffer at a concentration that will result in the desired molar ratio of MβCD to this compound (a molar ratio of 4:1 to 10:1 of MβCD:sterol is a good starting point).

  • Add the MβCD solution to the vial containing the dried this compound film.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate the vial in a rotating incubator or shaking water bath at 37°C for at least 1 hour (overnight incubation can improve complexation).

  • After incubation, the solution should be clear. If any particulate matter is visible, it can be removed by centrifugation or filtration through a 0.22 µm filter.

  • This solution is now ready for dilution into your in vitro assay.

Quantitative Data Summary

Solvent/System Reported Solubility of this compound Notes
DMSO100 mg/mL (248.35 mM)Ultrasonication and warming to 37°C may be required.
Aqueous Buffers (e.g., PBS, cell culture media)Very low (practically insoluble)Requires a solubilizing agent for use in most in vitro assays.
Methyl-β-Cyclodextrin Complex in Aqueous BufferSignificantly increasedThe final concentration depends on the MβCD concentration and the MβCD:sterol molar ratio.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_complexation Cyclodextrin Complexation cluster_assay In Vitro Assay ketocholestanol This compound Powder stock_solution 100 mg/mL Stock Solution ketocholestanol->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution dried_film Dried this compound Film stock_solution->dried_film Evaporate Solvent complex_solution This compound-MβCD Complex dried_film->complex_solution Incubate at 37°C mbcd_solution MβCD in Aqueous Buffer mbcd_solution->complex_solution final_solution Final Working Solution complex_solution->final_solution Dilute cell_culture Cell Culture final_solution->cell_culture Treat Cells

Caption: Workflow for solubilizing this compound.

signaling_pathway cluster_membrane Mitochondrial Inner Membrane cluster_uncoupling Uncoupling Event cluster_recoupling Recoupling by this compound ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces Uncoupler Uncoupling Agent (e.g., SF6847) Proton_Leak Proton Leak Uncoupler->Proton_Leak Induces Proton_Leak->Proton_Gradient Dissipates Proton_Leak->ATP Decreased Production Ketocholestanol This compound Membrane_Potential Increases Membrane Dipole Potential Ketocholestanol->Membrane_Potential Membrane_Potential->Proton_Leak Inhibits

Caption: this compound's effect on mitochondria.

References

optimizing the concentration of 6-Ketocholestanol for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Ketocholestanol. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an oxygenated derivative of cholesterol.[1] Its primary described function is as a "recoupler" for mitochondria. It acts by increasing the membrane dipole potential, which can prevent or reverse the uncoupling of oxidative phosphorylation caused by certain protonophores like SF6847 and CCCP.[2][3][4] This effect has been observed in mitochondria, intact lymphocytes, and other membrane systems.[4] It has also been shown to induce autophagy by binding to mitochondria.[5]

Q2: What is a good starting concentration range for my experiments? A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. A broad dose-response curve is recommended to determine the ideal concentration for your specific system. Based on available data, a range from low micromolar (µM) to high micromolar is a reasonable starting point. For example, an effective concentration (EC) value of 2.8 μM has been reported in HEK293 cells.[6]

Q3: How should I prepare and store a stock solution of this compound? A3: It is recommended to prepare a high-concentration stock solution in high-purity dimethyl sulfoxide (DMSO).[2][6] The powder form is stable for up to 3 years when stored at -20°C.[6] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6]

Q4: What solvent should I use, and are there any special considerations? A4: DMSO is the recommended solvent for this compound, with a solubility of up to 100 mg/mL (248.35 mM).[2][6] It is critical to use newly opened, non-hygroscopic DMSO, as water content can significantly impact solubility.[6] Gentle warming to 37°C and ultrasonication may be necessary to fully dissolve the compound.[2][6]

Q5: Is this compound cytotoxic? A5: Like many bioactive compounds, this compound can be cytotoxic at high concentrations. A reported IC50 value (the concentration at which 50% of cells are non-viable) is 92 μM in Vero cells.[6] It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Troubleshooting Guide

Q1: I'm observing high levels of cell death even at what I believe are low concentrations. What could be the cause? A1: Unexpected cytotoxicity can stem from several factors:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level. For most cell lines, this is typically below 0.5%. Always run a solvent-only vehicle control to verify.[7]

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to alterations in mitochondrial function or membrane potential.

  • Compound Purity: Verify the purity of your this compound stock. Impurities can introduce unintended cytotoxic effects.

  • Calculation Error: Double-check all calculations for your stock solution and serial dilutions. A simple error can lead to a much higher final concentration than intended.

Q2: The this compound is not fully dissolving or is precipitating in my culture medium. What should I do? A2: Solubility issues are common with sterol-based compounds in aqueous media.

  • Stock Solution Preparation: Ensure the compound is fully dissolved in DMSO before adding it to your aqueous culture medium. Use of an ultrasonic bath may be required.[2][6]

  • Working Solution Preparation: When preparing your final working concentration, add the DMSO stock solution to the pre-warmed culture medium while vortexing or pipetting vigorously to ensure rapid and even dispersion. Avoid adding the stock to cold media.

  • Final Concentration: The compound may have limited solubility at the final concentration in your medium, especially if it contains a low percentage of serum. You may need to optimize the serum percentage or reduce the final working concentration.

Q3: My results are inconsistent between experiments. Why am I seeing high variability? A3: High variability can often be traced back to procedural inconsistencies:

  • Stock Solution Stability: Avoid using a stock solution that has undergone multiple freeze-thaw cycles.[2][6] Prepare fresh dilutions from a master stock aliquot for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug responses.[8]

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Cellular confluence can significantly impact metabolism and response to stimuli.[8]

  • Incubation Time: Use a precise and consistent incubation time for all treatments.

Data Presentation

Table 1: Solubility and Stock Solution Preparation for this compound

Parameter Value Source
Molecular Weight 402.65 g/mol [6]
Recommended Solvent Dimethyl Sulfoxide (DMSO) [2][6]
Max Solubility in DMSO 100 mg/mL (248.35 mM) [2][6]
Powder Storage -20°C for up to 3 years [6]

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |[2][6] |

Table 2: Reported Effective Concentrations of this compound

Cell Line / System Assay Type Effective Concentration Source
HEK293 Cells Binding Affinity EC: 2.8 μM [6]
Vero Cells Cytotoxicity (Tetrazolium Dye) IC50: 92 μM [6]
Rat Liver Mitochondria Recoupling of Oxidative Phosphorylation Varies (reverses nM CCCP) [3]

| Rat Heart Mitochondria | Recoupling of Oxidative Phosphorylation | Varies (reverses low µM SF6847) |[4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Weighing: Accurately weigh out 5 mg of this compound powder (MW: 402.65 g/mol ).

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1.2418 mL of high-purity, anhydrous DMSO to the tube.[2][6]

  • Solubilization: Vortex the tube vigorously. If necessary, place the tube in an ultrasonic water bath for 10-15 minutes or warm gently to 37°C until the solid is completely dissolved.[2]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

  • Label and Store: Clearly label the aliquots with the compound name, concentration, and date. Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[6]

Protocol 2: Determining the Optimal Working Concentration (Dose-Response Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Prepare Serial Dilutions: Using your 10 mM stock solution, prepare a series of serial dilutions in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution to cover a wide range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc., down to low µM or nM concentrations).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle-only" control (medium with the highest concentration of DMSO used in the dilutions) and an "untreated" control (medium only).

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability/Functional Assay: After incubation, perform a cell viability assay (e.g., MTT, CCK-8, or LDH assay) or your specific functional assay to measure the cellular response.

  • Analysis: Plot the response versus the log of the this compound concentration to determine the EC50 or IC50 and identify the optimal non-toxic concentration range for further experiments.

Protocol 3: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

This protocol assesses cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9]

  • Cell Treatment: Following the treatment steps in Protocol 2 (Steps 1-4), prepare to collect the supernatant.

  • Create Controls: In addition to your treated wells, prepare two essential controls:

    • Maximum LDH Release Control: Add a lysis buffer (provided with most commercial LDH assay kits) to several wells of untreated cells 1 hour before the end of the incubation period.

    • Spontaneous LDH Release Control: Use the supernatant from your vehicle-only control wells.

  • Supernatant Collection: Carefully collect a portion of the culture supernatant from each well without disturbing the cells. Transfer to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (substrate, cofactor, and dye) from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Stop the reaction using the provided stop solution and measure the absorbance at the recommended wavelength (commonly 450-490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Cell Treatment cluster_analysis Phase 3: Data Acquisition & Analysis stock Prepare 10 mM Stock in DMSO dilutions Create Serial Dilutions in Culture Medium stock->dilutions Dilute treatment Treat Cells with Dilutions & Controls dilutions->treatment seeding Seed Cells in 96-Well Plate seeding->treatment incubation Incubate for 24-72 Hours treatment->incubation assay Perform Viability or Functional Assay incubation->assay readout Measure Signal (e.g., Absorbance) assay->readout analysis Calculate EC50/IC50 & Plot Data readout->analysis

Caption: General workflow for optimizing this compound concentration.

troubleshooting_workflow start Problem Encountered q1 High Cytotoxicity? start->q1 e.g., Unexpected Cell Death q2 Inconsistent Results? start->q2 e.g., High Error Bars q3 No Cellular Effect? start->q3 e.g., No Response sol1a Check DMSO % in Media (Keep <0.5%) q1->sol1a Yes sol2a Use Fresh Stock Aliquots (No Freeze-Thaw) q2->sol2a Yes sol3a Confirm Compound Dissolution (Use Ultrasonication) q3->sol3a Yes sol1b Run Vehicle Control sol1a->sol1b sol1c Verify Calculations sol1b->sol1c sol2b Standardize Cell Passage & Density sol2a->sol2b sol3b Increase Concentration Range sol3a->sol3b sol3c Increase Incubation Time sol3b->sol3c

Caption: A troubleshooting decision tree for common experimental issues.

signaling_pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion compound This compound membrane Increases Membrane Dipole Potential compound->membrane Interacts with autophagy Induces Autophagy compound->autophagy Directly binds to mitochondria recoupling Recouples Oxidative Phosphorylation membrane->recoupling Influences outcome Modulation of Cellular Energy & Homeostasis recoupling->outcome autophagy->outcome

Caption: Simplified diagram of this compound's proposed mechanism.

References

preventing the degradation of 6-Ketocholestanol in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Ketocholestanol during experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound, an oxygenated derivative of cholesterol, is susceptible to degradation through several mechanisms, primarily oxidation. Key factors that can contribute to its degradation include:

  • Exposure to Oxygen (Autoxidation): As an oxygenated sterol, this compound can undergo further oxidation when exposed to atmospheric oxygen. This process can be accelerated by the presence of metal ions and exposure to heat or light.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the this compound structure. This is a common issue for many sterol compounds.

  • Extreme pH Conditions: Both highly acidic and alkaline conditions can catalyze the degradation of ketosteroids. The stability of this compound is expected to be optimal in neutral to slightly acidic pH ranges.

  • Inappropriate Storage Temperature: Elevated temperatures can increase the rate of chemical degradation. Conversely, repeated freeze-thaw cycles of stock solutions can also lead to degradation.[1]

  • Presence of Reactive Species: Contaminants in solvents or reagents, such as peroxides or metal ions, can initiate and propagate degradation reactions.

Q2: How should I properly store my this compound stock solutions to minimize degradation?

A2: Proper storage is critical for maintaining the integrity of your this compound stock solutions. Based on supplier recommendations and general best practices for sterol compounds, the following storage conditions are advised:

  • Short-term Storage: For use within one month, store aliquoted stock solutions at -20°C.[1]

  • Long-term Storage: For storage up to six months, it is recommended to store aliquoted stock solutions at -80°C.[1]

  • Avoid Repeated Freeze-Thaw Cycles: It is crucial to aliquot your stock solution into smaller, single-use volumes after preparation. This prevents the degradation that can occur with repeated temperature fluctuations.[1]

  • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light-induced degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could these be?

A3: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. Based on the known degradation pathways of similar ketosteroids, these could include:

  • Oxidation Products: Further oxidation of the 6-keto group or other positions on the steroid backbone can lead to the formation of additional hydroxyl or keto groups, or even ring-opened products like aldehydes and carboxylic acids.

  • Photodegradation Products: Light exposure can lead to various structural rearrangements, isomerizations, or the formation of adducts. For other ketosteroids, photodegradation is known to produce lumiketone and cyclopentenone derivatives.[2][3]

  • Solvent Adducts: In some cases, the steroid may react with the solvent, especially if the solvent contains reactive impurities.

To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are highly recommended for structural elucidation.

Q4: Can I use antioxidants to prevent the degradation of this compound in my experiments?

A4: Yes, the use of antioxidants is a highly effective strategy to prevent the oxidative degradation of this compound. Commonly used and effective antioxidants for sterol compounds include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is widely used to stabilize organic compounds, including lipids and steroids.

  • Alpha-tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that is very effective in preventing lipid peroxidation.

The choice of antioxidant may depend on the specific experimental system (e.g., cell culture, in vitro assays) and the solvent being used. It is advisable to test the compatibility and efficacy of the chosen antioxidant in your specific application.

Q5: What are the best practices for handling this compound during an experiment to ensure its stability?

A5: To maintain the stability of this compound throughout your experiment, follow these best practices:

  • Use High-Purity Solvents: Ensure that all solvents used to prepare solutions of this compound are of high purity and free from peroxides and metal contaminants.

  • Work Under Dim Light: When preparing and handling solutions, minimize exposure to direct and bright light, especially UV sources.

  • Maintain Appropriate pH: If working in aqueous solutions, ensure the pH is maintained within a stable range, ideally between 6 and 7.5.

  • Prepare Fresh Working Solutions: Whenever possible, prepare fresh working solutions from a properly stored stock solution on the day of the experiment.

  • Use Inert Labware: Use glass or polypropylene labware, as some plastics may leach contaminants that can promote degradation.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and factors influencing the stability of this compound.

ParameterConditionRecommended PracticeStability Impact
Storage Temperature Short-term (≤ 1 month)-20°CHigh
Long-term (≤ 6 months)-80°CVery High
Freeze-Thaw Cycles MultipleAvoid by aliquotingHigh (Degradation)
Light Exposure Ambient/UV LightStore in amber vials or wrapped in foilHigh (Degradation)
pH Acidic (< 6)Use buffered solutionsModerate (Potential Degradation)
Neutral (6-7.5)Optimal for stabilityHigh
Alkaline (> 7.5)Use buffered solutionsModerate to High (Degradation)
Atmosphere Air (Oxygen)Store under inert gas (Ar, N₂)High (Oxidation)
Antioxidants BHT, α-tocopherolAdd to solutionsHigh (Prevention of Oxidation)

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Materials:

    • This compound powder

    • High-purity solvent (e.g., DMSO, Ethanol)

    • Amber glass vials with Teflon-lined caps

    • Calibrated balance

    • Pipettes and sterile tips

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microfuge tube or vial.

    • Add the appropriate volume of high-purity solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

    • (Optional) Add an antioxidant such as BHT or α-tocopherol to a final concentration of 0.01-0.1%.

    • Aliquot the stock solution into single-use amber glass vials.

    • (Optional) Flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Label the vials clearly with the compound name, concentration, date, and storage temperature.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Assessment of this compound Purity and Degradation by HPLC

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (Note: This is a starting point and may require optimization).

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at lower wavelengths is necessary).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Inject the standard solution to determine the retention time of the intact compound.

    • Inject the test sample (e.g., a stored solution or a sample from an experiment).

    • Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • The purity of the this compound can be estimated by calculating the peak area of the main peak as a percentage of the total peak area.

Visualizations

Degradation_Pathway This compound This compound Radical_Intermediate Steroid Radical Intermediate This compound->Radical_Intermediate Initiation Hydrolysis_Products Hydrolysis/Rearrangement Products This compound->Hydrolysis_Products Catalysis Oxidative_Stress Oxidative Stress (O₂, Light, Heat, Metal Ions) Oxidative_Stress->Radical_Intermediate Further_Oxidation_Products Further Oxidation Products (e.g., Diones, Seco-steroids) Radical_Intermediate->Further_Oxidation_Products Propagation pH_Extremes Extreme pH pH_Extremes->Hydrolysis_Products

Caption: Plausible degradation pathways for this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Corrective Actions Start Unexpected Experimental Results or Visible Precipitate Check_Purity Analyze by HPLC Start->Check_Purity Degradation_Confirmed Degradation Products Detected? Check_Purity->Degradation_Confirmed Check_Storage Review Storage Conditions (Temp, Light, Age) Degradation_Confirmed->Check_Storage Yes End Stable this compound Degradation_Confirmed->End No Implement_Proper_Storage Aliquot and Store at -80°C in the Dark Check_Storage->Implement_Proper_Storage Check_Handling Review Experimental Protocol (Solvents, pH, Light Exposure) Check_Reagents Test Reagent Purity Check_Handling->Check_Reagents Optimize_Protocol Use High-Purity Solvents, Control pH, Minimize Light Check_Handling->Optimize_Protocol Implement_Proper_Storage->Check_Handling Use_Antioxidants Add BHT or α-tocopherol Optimize_Protocol->Use_Antioxidants Use_Antioxidants->End

Caption: Troubleshooting workflow for this compound degradation.

References

troubleshooting unexpected results in 6-Ketocholestanol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ketocholestanol. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

This section addresses common unexpected results and provides step-by-step guidance to identify and resolve them.

Issue 1: Inconsistent or Lower-Than-Expected Cell Viability Upon this compound Treatment

Question: We are observing high variability in our cell viability assays (e.g., MTT, PrestoBlue) and lower-than-expected cell death after treating cells with this compound. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Improper this compound Preparation and Storage:

    • Question: How was the this compound stock solution prepared and stored?

    • Guidance: this compound should be dissolved in a suitable solvent like DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure complete solubilization, using ultrasonication if necessary. Incomplete dissolution can lead to inaccurate concentrations and inconsistent results.

  • Cell Culture Conditions:

    • Question: Are the cell culture conditions optimal and consistent?

    • Guidance: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can respond differently to treatment. Refer to general cell culture troubleshooting guides for issues like slow growth or poor attachment.

  • Assay-Specific Issues:

    • Question: Is the chosen cell viability assay appropriate and optimized?

    • Guidance: Metabolic assays like MTT or MTS measure mitochondrial reductase activity. Since this compound directly targets mitochondria, it may interfere with the assay readout, not necessarily reflecting true cell viability. Consider using a viability assay based on a different principle, such as a dye exclusion assay (e.g., Trypan Blue) or an ATP-based assay, to confirm the results. Optimize incubation times and reagent concentrations for your specific cell line.

Table 1: Troubleshooting Inconsistent Cell Viability Results

Potential Problem Recommended Action
Compound Precipitation Visually inspect the culture medium for any precipitate after adding this compound. If observed, try a lower concentration or a different solvent vehicle.
Inconsistent Seeding Density Use a hemocytometer or an automated cell counter to ensure consistent cell numbers across all wells and experiments.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media.
Reagent Variability Use fresh, properly stored assay reagents. Check the expiration dates.

Issue 2: Unexpected Changes in Mitochondrial Membrane Potential (ΔΨm) Measurements

Question: Our measurements of mitochondrial membrane potential using fluorescent dyes (e.g., TMRE, JC-1) after this compound treatment are fluctuating and not showing the expected hyperpolarization or depolarization. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Mechanism of Action of this compound:

    • Guidance: this compound is known to act as a mitochondrial recoupler, which can counteract the effects of uncoupling agents and increase the membrane dipole potential.[1][2] Its effect on ΔΨm can be complex and may not always result in a simple hyperpolarization, especially in the absence of an uncoupler. The effect can also be transient.

  • Dye Concentration and Quenching:

    • Question: Has the optimal concentration of the potentiometric dye been determined?

    • Guidance: High concentrations of dyes like TMRE can lead to fluorescence quenching, where an increase in mitochondrial accumulation actually results in a decreased fluorescence signal. Perform a dye concentration titration to find a non-quenching concentration for your experimental setup.

  • Presence of Uncouplers:

    • Question: Are there any unintended uncoupling agents present in the cell culture medium?

    • Guidance: Some components in serum or media can have mild uncoupling effects. The recoupling effect of this compound is most pronounced when an uncoupler is present.[3] Consider including a positive control with a known uncoupler like CCCP or SF6847 to verify the recoupling activity of this compound in your system.

Table 2: Troubleshooting Mitochondrial Membrane Potential Assays

Potential Problem Recommended Action
Phototoxicity/Photobleaching Minimize the exposure of fluorescently labeled cells to excitation light. Use the lowest laser power that provides a detectable signal.
Plasma Membrane Potential Changes Changes in plasma membrane potential can affect the uptake of cationic dyes into the cell, thereby influencing the mitochondrial signal. Consider using a ratiometric dye or co-staining with a plasma membrane potential indicator if this is a concern.
Inconsistent Incubation Times Ensure consistent incubation times with both the dye and this compound across all samples.
Cell Health Only analyze healthy, adherent cells. Apoptotic or necrotic cells will have depolarized mitochondria, which can skew the overall population measurement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a mitochondrial recoupler. It increases the dipole potential of mitochondrial membranes, which can counteract the effects of protonophore uncouplers and restore the efficiency of oxidative phosphorylation.[1][2][3] It achieves this by altering membrane fluidity.

Q2: How should I prepare a stock solution of this compound?

A2: A common solvent for this compound is DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to the desired concentration. Gentle warming and vortexing or ultrasonication may be required to ensure complete dissolution. Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: Can this compound induce apoptosis?

A3: While this compound's primary described role is as a mitochondrial recoupler, other oxysterols, such as 7-ketocholesterol, are known to induce apoptosis through the mitochondrial pathway. This often involves the activation of caspases. It is plausible that this compound could also modulate apoptotic pathways, potentially in a cell-type and concentration-dependent manner. To investigate this, it is recommended to perform assays for key apoptotic markers such as caspase activation (e.g., caspase-3, -8, -9), and DNA fragmentation (e.g., TUNEL assay).

Q4: Are there any known off-target effects of this compound?

A4: As a cholesterol derivative, this compound may interact with pathways involved in cholesterol metabolism and signaling, such as the Liver X Receptor (LXR) pathway. LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis. While direct activation of LXR by this compound is not extensively documented, it is a possibility to consider, especially in long-term experiments or in cell types with high LXR expression.

Experimental Protocols

Protocol 1: General Cell Viability Assay using PrestoBlue™

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Assay: Add PrestoBlue™ reagent (10% of the culture volume) to each well and incubate for 1-2 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRE

  • Cell Seeding: Plate cells on a glass-bottom dish or a 96-well black-walled plate suitable for microscopy or plate reader analysis. Allow cells to adhere.

  • Compound Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control and a positive control for depolarization (e.g., 20 µM CCCP for 30 minutes).

  • Dye Loading: In the final 30 minutes of treatment, add TMRE to the culture medium at a pre-determined, non-quenching concentration (typically 25-100 nM).

  • Imaging/Measurement:

    • Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start prep_compound Prepare this compound Stock Solution (DMSO) start->prep_compound treat_cells Treat Cells with this compound (and Controls) prep_compound->treat_cells seed_cells Seed Cells in Appropriate Vessel seed_cells->treat_cells incubation Incubate for Desired Duration treat_cells->incubation viability Cell Viability Assay (e.g., MTT, PrestoBlue) incubation->viability mmp Mitochondrial Potential Assay (e.g., TMRE) incubation->mmp apoptosis Apoptosis Assay (e.g., Caspase-3, TUNEL) incubation->apoptosis data_acq Data Acquisition (Plate Reader/Microscope) viability->data_acq mmp->data_acq apoptosis->data_acq analyze Analyze and Interpret Results data_acq->analyze end End analyze->end

Caption: General experimental workflow for studying the effects of this compound on cultured cells.

signaling_pathway cluster_membrane Mitochondrial Inner Membrane cluster_compound Compound Action cluster_uncoupler Uncoupler Action cluster_output Cellular Outcome etc Electron Transport Chain proton_gradient Proton Gradient (ΔΨm) etc->proton_gradient Pumps H+ out atp_synthase ATP Synthase atp_production ATP Production atp_synthase->atp_production Synthesizes proton_gradient->atp_synthase Drives apoptosis Apoptosis proton_gradient->apoptosis Regulates ketocholestanol This compound ketocholestanol->proton_gradient Recouples / Stabilizes uncoupler Protonophore Uncoupler (e.g., CCCP, SF6847) uncoupler->proton_gradient Dissipates logical_troubleshooting cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_solution Resolution start Unexpected Experimental Result check_reagents Verify Reagent Preparation and Storage start->check_reagents check_protocol Review Experimental Protocol for Deviations start->check_protocol check_cells Assess Cell Health and Culture Conditions start->check_cells run_controls Run Additional Controls (Positive/Negative) check_reagents->run_controls check_protocol->run_controls check_cells->run_controls alt_assay Perform an Orthogonal Assay run_controls->alt_assay lit_review Consult Literature for Similar Findings alt_assay->lit_review optimize_protocol Optimize Protocol Parameters lit_review->optimize_protocol interpret_data Re-interpret Data with New Information optimize_protocol->interpret_data

References

stability of 6-Ketocholestanol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Ketocholestanol under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. Like other oxysterols, it is susceptible to oxidation over time, a process that can be accelerated by exposure to heat, light, radiation, and oxygen[1][2]. For maximal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the recommended storage conditions for this compound in solution?

Once dissolved, this compound solutions are significantly less stable than the solid compound. Stability is highly dependent on temperature and the solvent used. Based on supplier recommendations and data on similar oxysterols, the following guidelines should be followed.

  • For long-term storage (up to 6 months): Store stock solutions at -80°C[3].

  • For short-term storage (up to 1 month): Storage at -20°C is acceptable[3].

  • Avoid Repeated Freeze-Thaw Cycles: It is critical to aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes[3].

Q3: Which solvent should I use to prepare my stock solution?

This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol[3]. The choice of solvent can impact stability. For biological experiments, DMSO is a common choice. For analytical purposes, a solvent system compatible with the downstream analysis (e.g., HPLC, GC/MS) such as a hexane/ethanol mixture might be used[4]. Always use high-purity, anhydrous solvents, as water and impurities can accelerate degradation[5].

Q4: What are the primary factors that cause this compound degradation?

The primary cause of degradation is non-enzymatic auto-oxidation[6]. Key environmental factors that accelerate this process include:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Heat: Higher temperatures significantly increase the rate of chemical degradation. Related oxysterols like 7-Ketocholesterol show marked instability at elevated temperatures[7].

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.

  • Pro-oxidants: The presence of metal ions or other reactive species in the solution can catalyze degradation.

Data Summary: Storage Recommendations

The following table summarizes recommended storage conditions for this compound to minimize degradation.

FormTemperatureDurationKey Considerations
Solid -20°C> 12 monthsStore under inert gas (Ar, N₂); protect from light.
Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles[3].
Solution -20°CUp to 1 monthSuitable for working stocks; aliquot to prevent freeze-thaw[3].
Solution 4°C< 24 hoursNot recommended for storage; for immediate experimental use only.
Solution Room Temp (20-25°C)HoursHighly susceptible to degradation; avoid whenever possible.

Troubleshooting Guide

Issue: My analytical results show unexpected peaks or a decrease in the main compound peak over time.

This is a common sign of sample degradation. Follow this troubleshooting workflow to identify the cause.

G Start Unexpected Analytical Results (e.g., Extra Peaks, Lower Purity) CheckStorage Review Storage Conditions of Stock & Samples Start->CheckStorage StorageTemp Stored at > -20°C or repeated freeze-thaw? CheckStorage->StorageTemp Temp/Handling Degradation High Likelihood of Oxidative Degradation StorageTemp->Degradation Yes CheckSolvent Analyze Solvent Blank StorageTemp->CheckSolvent No GoodPractice Adopt best practices: Use fresh aliquots, inert gas, & minimize exposure. Degradation->GoodPractice SolventPeaks Are unexpected peaks present in the blank? CheckSolvent->SolventPeaks Analysis SolventContam Solvent is Contaminated. Use fresh, high-purity solvent. SolventPeaks->SolventContam Yes CheckProcedure Review Sample Handling & Preparation SolventPeaks->CheckProcedure No ProcedureIssue Prolonged exposure to air/light/heat during sample prep? CheckProcedure->ProcedureIssue Workflow ProcedureDegrade Degradation occurred during sample processing. ProcedureIssue->ProcedureDegrade Yes ProcedureIssue->GoodPractice No/Corrected ProcedureDegrade->GoodPractice

Caption: Troubleshooting flowchart for unexpected analytical results.

Issue: I observe low biological activity or inconsistent results in cell-based assays.

Degradation of this compound into other oxysterols can alter its biological activity.

  • Confirm Compound Integrity: Before conducting biological experiments, verify the purity of your this compound stock solution using an analytical method like HPLC or LC/MS.

  • Use Fresh Aliquots: Always thaw a fresh, single-use aliquot for each experiment. Do not reuse leftover solutions that have been stored at 4°C or room temperature.

  • Minimize Exposure in Media: Once diluted in cell culture media, the compound may have limited stability. Perform time-course experiments to determine its stability under your specific assay conditions (e.g., 37°C, 5% CO₂).

Experimental Protocols

Protocol: Accelerated Stability Study of this compound Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent under different temperature conditions.

1. Materials & Reagents:

  • High-purity solid this compound (>95%)

  • Anhydrous, HPLC-grade solvent (e.g., DMSO or Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Amber glass HPLC vials with Teflon-lined caps

  • Calibrated temperature-controlled chambers/incubators

  • HPLC or UPLC-MS system

2. Stock Solution Preparation:

  • Accurately weigh ~10 mg of solid this compound.

  • Dissolve in the chosen solvent to a final concentration of 1 mg/mL in a volumetric flask.

  • Blanket the headspace of the flask with inert gas before sealing.

  • Immediately aliquot 100 µL of the stock solution into amber HPLC vials.

  • Blanket each vial with inert gas, cap tightly, and parafilm the cap.

3. Storage and Sampling:

  • Prepare at least 3 vials per time point for each condition.

  • Place sets of vials in chambers at the following temperatures: -80°C (control), -20°C, 4°C, and 25°C.

  • Establish a sampling schedule (e.g., T=0, 1 day, 3 days, 7 days, 14 days, 30 days).

  • At each time point, remove one vial from each temperature condition and immediately analyze. Do not return the vial to storage.

4. Analytical Method (Example: HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 95:5 Methanol:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve with freshly prepared standards. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample from -80°C.

G Prep 1. Prepare Stock Solution (1 mg/mL in Solvent) Aliquot 2. Aliquot into Amber Vials (under inert gas) Prep->Aliquot Store 3. Store Vials at Multiple Temperatures (-80, -20, 4, 25°C) Aliquot->Store Sample 4. Collect Vials at Timed Intervals (T=0, 1, 3, 7 days...) Store->Sample Analyze 5. Analyze by HPLC or LC/MS Sample->Analyze Data 6. Calculate % Remaining vs. T=0 Control Analyze->Data

Caption: Experimental workflow for a this compound stability study.

Visualizations

Potential Degradation Pathway

Oxysterols like this compound are prone to further oxidation. The ketone group can influence the reactivity of adjacent carbons, potentially leading to ring opening or the introduction of additional hydroxyl groups under harsh oxidative conditions.

G Keto This compound Oxidized Further Oxidized Products (e.g., Secosteroids, Diols) Keto->Oxidized Oxidative Stress (O₂, Light, Heat) Loss Loss of Biological Activity / Altered Function Oxidized->Loss

Caption: Simplified diagram of potential oxidative degradation.

References

refining protocols for the extraction of 6-Ketocholestanol from serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 6-Ketocholestanol from serum.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to ensure the stability of this compound in serum samples?

A1: Proper sample handling is crucial for accurate quantification. Serum samples should be processed promptly after collection. If immediate extraction is not possible, samples should be stored at -80°C to minimize degradation.[1] It is also highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT) or triphenylphosphine (TPP), to the serum upon collection to prevent ex vivo oxidation of sterols.[2][3]

Q2: Should I measure total or free this compound?

A2: This depends on your research question. A significant portion of oxysterols in plasma can be esterified to fatty acids. To measure total this compound, a saponification (alkaline hydrolysis) step is required to cleave these esters.[4] If you are interested in the biologically active, non-esterified form, you should measure free this compound and omit the saponification step.

Q3: What are the most common extraction methods for this compound from serum?

A3: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][5] Often, a combination of both is used to achieve high purity and recovery. A typical workflow involves initial protein precipitation and extraction of lipids with an organic solvent, followed by a cleanup and fractionation step using SPE.[6]

Q4: Which internal standard should I use for quantification?

A4: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to correct for extraction losses and matrix effects. A deuterated analog of this compound would be ideal. If a direct analog is unavailable, a deuterated version of a chemically similar oxysterol can be used.[4]

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is often employed for analysis by gas chromatography-mass spectrometry (GC-MS) to improve the volatility and thermal stability of the analyte.[7] Common derivatization agents for sterols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary but can be used to enhance ionization efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete protein precipitation. 2. Inefficient liquid-liquid extraction. 3. Suboptimal SPE cartridge conditioning, loading, washing, or elution. 4. Analyte loss during solvent evaporation.1. Ensure thorough vortexing and/or sonication after adding the precipitation solvent (e.g., methanol, acetonitrile). 2. Use a proven solvent system like methanol:dichloromethane or ethyl acetate. Ensure the correct solvent-to-serum ratio and vortex thoroughly. Repeat the extraction step for better recovery.[5] 3. Strictly follow the SPE protocol. Ensure the cartridge does not dry out between steps. Optimize wash and elution solvent volumes and composition.[2] 4. Use a gentle stream of nitrogen for evaporation and avoid overheating the sample.
High Variability Between Replicates (High %RSD) 1. Inconsistent sample handling and storage. 2. Pipetting errors, especially with small volumes. 3. Matrix effects in the final analysis. 4. Inconsistent SPE procedure.1. Standardize all pre-analytical procedures, including storage time and temperature.[1] 2. Use calibrated pipettes and consider using a robotic liquid handler for improved precision. 3. Ensure adequate cleanup of the extract. Use a stable isotope-labeled internal standard to normalize for matrix effects.[4] 4. Ensure consistent flow rates during SPE and complete elution of the analyte.
Presence of Interfering Peaks in Chromatogram 1. Incomplete removal of phospholipids and other lipids. 2. Contamination from plasticware or solvents. 3. Co-elution of isomeric oxysterols.1. Optimize the SPE cleanup step. A silica-based SPE cartridge can be effective for removing cholesterol and other hydrophobic compounds.[3] 2. Use high-purity (e.g., LC-MS grade) solvents and glass or polypropylene labware. 3. Optimize the chromatographic separation. Use a high-resolution column (e.g., C18 core-shell) and a suitable gradient elution program.
Evidence of this compound Degradation (e.g., unexpected peaks) 1. Oxidation of this compound during sample preparation. 2. Thermal degradation during GC analysis.1. Add an antioxidant (e.g., BHT) to all solvents used during extraction.[3] Keep samples on ice when possible. 2. If using GC-MS, ensure proper derivatization to increase thermal stability. Optimize the injection port temperature.

Quantitative Data Summary

The following tables summarize typical performance data for sterol extraction methods from serum/plasma.

Table 1: Extraction Efficiency and Reproducibility for a Comprehensive Sterol Panel (including this compound) using a combined LLE and SPE method. [6]

Parameter Value
Extraction Efficiency85 - 110%
Day-to-Day Variability (RSD)< 10%
Limit of Detection (LOD) by HPLC-MS~ 1 ng/mL

Table 2: Analyte Recovery for a Steroid Panel using Supported Liquid Extraction (SLE).

Elution Solvent Analyte Recovery RSD
Ethyl Acetate> 75%< 10%
Ethyl Acetate:Hexane (75:25, v/v)> 80% (for most analytes)< 10%

Experimental Protocols

Protocol 1: Comprehensive Extraction of this compound using LLE and SPE (adapted from[4][7])

This protocol is suitable for the quantification of total this compound and includes a saponification step. For free this compound, omit step 3.

  • Sample Preparation:

    • To 200 µL of serum in a glass tube, add a deuterated internal standard.

    • Add 2 mL of methanol:dichloromethane (1:1 v/v) and vortex thoroughly.

    • Add 1 mL of deionized water and vortex again.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Transfer the lower organic layer to a new glass tube.

  • Lipid Extraction:

    • Repeat the extraction of the aqueous layer with another 2 mL of dichloromethane.

    • Combine the organic layers and dry under a stream of nitrogen.

  • Saponification (for total this compound):

    • To the dried lipid extract, add 1 mL of 1 M NaOH in 90% ethanol.

    • Incubate at 60°C for 1 hour.

    • Allow to cool, then add 1 mL of water.

    • Extract the non-saponifiable lipids (including this compound) twice with 2 mL of hexane.

    • Combine the hexane layers and dry under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an aminopropyl SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of hexane.

    • Reconstitute the dried extract from step 2 or 3 in a small volume of hexane and load it onto the SPE cartridge.

    • Wash the cartridge with 3 mL of hexane to elute less polar lipids.

    • Elute the this compound fraction with a more polar solvent, such as a mixture of hexane and ethyl acetate. The exact ratio should be optimized.

    • Dry the eluted fraction under nitrogen.

  • Analysis:

    • Reconstitute the final extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS analysis.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_pre Pre-analytical cluster_lle Liquid-Liquid Extraction cluster_sapon Saponification (Optional) cluster_spe Solid-Phase Extraction cluster_analysis Analysis serum Serum Sample (200 µL) add_is Add Internal Standard & Antioxidant (BHT) serum->add_is add_solv Add Methanol: Dichloromethane add_is->add_solv vortex1 Vortex & Centrifuge add_solv->vortex1 collect_org Collect Organic Layer vortex1->collect_org dry1 Dry Down collect_org->dry1 dry2 Dry Down hydrolysis Alkaline Hydrolysis dry1->hydrolysis extract_nonsap Hexane Extraction hydrolysis->extract_nonsap extract_nonsap->dry2 reconstitute Reconstitute in Hexane dry2->reconstitute load_spe Load onto SPE Cartridge reconstitute->load_spe wash_spe Wash (Hexane) load_spe->wash_spe elute_spe Elute (Hexane:Ethyl Acetate) wash_spe->elute_spe dry3 Dry Down elute_spe->dry3 reconstitute_final Reconstitute for LC-MS dry3->reconstitute_final lcms LC-MS/MS Analysis reconstitute_final->lcms

Caption: Workflow for this compound extraction from serum.

Mechanism of Action of this compound

G cluster_membrane Cellular Membrane Interactions cluster_mito Mitochondrial Function cluster_gene Gene Expression Regulation k6c This compound mem_incorp Asymmetric incorporation into outer leaflet k6c->mem_incorp recoupling Mitochondrial Recoupling k6c->recoupling Reverses srebp SREBP Promoter Site k6c->srebp Suppresses via dipole Increase in membrane dipole potential mem_incorp->dipole dipole->recoupling Inhibits involvement of cytochrome oxidase uncoupling Protonophore-induced uncoupling uncoupling->recoupling fas Fatty Acid Synthase (FAS) Gene Expression srebp->fas Down-regulates tg Intracellular Triacylglycerol Levels fas->tg Leads to reduction in

Caption: Known mechanisms of action of this compound.

References

overcoming limitations in the biotransformation of cholesterol to 6-Ketocholestanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations during the biotransformation of cholesterol to 6-ketocholestanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic step in the biotransformation of cholesterol?

The initial and most well-documented step is the oxidation and isomerization of cholesterol to cholest-4-en-3-one. This reaction is catalyzed by the FAD-dependent enzyme, cholesterol oxidase (COD).

Q2: Why is my cholesterol substrate not converting? The aqueous medium is cloudy.

A major limitation in this biotransformation is the extremely poor solubility of cholesterol in aqueous media.[1] If the cholesterol is not properly solubilized, it is not available to the enzyme for conversion. This often results in a cloudy or milky reaction mixture and very low product yield.

Q3: What are common methods to improve cholesterol solubility?

Several methods can be employed to enhance cholesterol solubility:

  • Cyclodextrins: Modified cyclodextrins, such as methyl-β-cyclodextrin (MβCD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with cholesterol, increasing its solubility in aqueous solutions.[2][3][4]

  • Biphasic (Aqueous-Organic) Systems: Using a water-immiscible organic solvent (e.g., petroleum ether, toluene) to dissolve the cholesterol while keeping the enzyme in the aqueous phase is a highly effective strategy.[5][6][7] This allows for a high substrate concentration without overwhelming the aqueous medium.

  • Surfactants/Detergents: Non-ionic surfactants like Triton X-100 or Tween 80 can be used, but their concentration must be carefully optimized, as they can also inhibit the enzyme at higher concentrations.[8]

Q4: My reaction starts well but then slows down or stops completely. What could be the cause?

This could be due to either substrate or product inhibition. High concentrations of cholesterol can inhibit the activity of cholesterol oxidase.[9] Additionally, the product, cholest-4-en-3-one, can also exhibit inhibitory effects on the enzyme.[10] Running the reaction in a biphasic system can help mitigate product inhibition by partitioning the product into the organic phase as it is formed.

Q5: I am observing the formation of cholest-4-en-3-one, but little to no this compound. Why?

The conversion of cholesterol to this compound is not a single-step reaction. Cholesterol oxidase primarily produces cholest-4-en-3-one. The subsequent introduction of a keto group at the C6 position is a separate enzymatic step, likely catalyzed by a steroid 6β-hydroxylase or a similar cytochrome P450 monooxygenase.[3][11] This secondary conversion is often less efficient and may require a different microorganism or a purified enzyme system with specific cofactors (e.g., NADPH).

Q6: What are the optimal conditions for cholesterol oxidase activity?

Optimal conditions are dependent on the microbial source of the enzyme. However, general ranges are:

  • pH: 6.0 - 8.0

  • Temperature: 30°C - 40°C Refer to the table below for more specific data.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is the most common issue. Follow this logical workflow to diagnose the problem.

LowYieldTroubleshooting Start Start: Low/No Yield CheckSolubility 1. Verify Substrate Solubility Is the reaction mixture clear or a stable emulsion? Start->CheckSolubility SolubilityIssue Action: Improve Solubility - Use Cyclodextrins - Implement Biphasic System - Optimize Surfactant Conc. CheckSolubility->SolubilityIssue No CheckEnzyme 2. Confirm Enzyme Activity Is the enzyme active and stable under reaction conditions? CheckSolubility->CheckEnzyme Yes SolubilityIssue->CheckSolubility EnzymeIssue Action: Address Enzyme Problems - Use fresh enzyme/culture - Optimize pH and Temperature - Consider enzyme immobilization CheckEnzyme->EnzymeIssue No CheckConditions 3. Review Reaction Conditions Are cofactors (if any), oxygen supply, and mixing adequate? CheckEnzyme->CheckConditions Yes EnzymeIssue->CheckEnzyme ConditionsIssue Action: Optimize Conditions - Ensure proper aeration (oxygen is a substrate) - Check/optimize stirring speed - Verify cofactor presence for hydroxylases CheckConditions->ConditionsIssue No CheckInhibition 4. Assess for Inhibition Is substrate/product concentration too high? CheckConditions->CheckInhibition Yes ConditionsIssue->CheckConditions InhibitionIssue Action: Mitigate Inhibition - Lower initial substrate conc. - Use fed-batch substrate addition - Use a biphasic system for product removal CheckInhibition->InhibitionIssue Yes AnalysisIssue 5. Validate Analytical Method Is the HPLC/GC method sensitive and calibrated correctly? CheckInhibition->AnalysisIssue No InhibitionIssue->CheckInhibition AnalysisProblem Action: Refine Analysis - Run standards for cholesterol and this compound - Check extraction efficiency AnalysisIssue->AnalysisProblem No Success Yield Improved AnalysisIssue->Success Yes AnalysisProblem->AnalysisIssue

Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Byproducts or Intermediates (e.g., Cholest-4-en-3-one) but not this compound

This indicates the primary conversion is working, but the secondary oxidation is failing.

SecondaryConversionTroubleshooting Start Start: Cholest-4-en-3-one detected, but no this compound CheckEnzymeSystem 1. Verify C6-Oxidizing Enzyme Does your biocatalyst (microbe/enzyme) have 6-hydroxylase activity? Start->CheckEnzymeSystem WrongEnzyme Action: Change Biocatalyst - Source a microbe known for steroid hydroxylation (e.g., certain fungi, Bacillus, Pseudomonas). - Use a purified steroid hydroxylase (e.g., a Cytochrome P450). CheckEnzymeSystem->WrongEnzyme No CheckCofactors 2. Check for Cofactors Are required cofactors for hydroxylase (e.g., NADPH, O2) present and regenerating? CheckEnzymeSystem->CheckCofactors Yes WrongEnzyme->Start CofactorIssue Action: Supply Cofactors - Add NADPH/NADH. - Ensure a cofactor regeneration system is active (e.g., glucose metabolism). - Ensure vigorous aeration. CheckCofactors->CofactorIssue No CheckReactionTime 3. Evaluate Reaction Time Is the incubation time sufficient for the slower secondary conversion? CheckCofactors->CheckReactionTime Yes CofactorIssue->Start TimeIssue Action: Extend Reaction Time - Take time-course samples to monitor the conversion of the intermediate to the final product. CheckReactionTime->TimeIssue No Success This compound Detected CheckReactionTime->Success Yes TimeIssue->Start

Caption: Troubleshooting workflow for the secondary oxidation step.

Data and Parameters

Table 1: Comparison of Cholesterol Solubilization Methods
MethodAgentTypical ConcentrationAdvantagesDisadvantages
Cyclodextrin Inclusion Methyl-β-cyclodextrin5-70 mMEasy to use in aqueous systems; can improve enzyme stability.Can be costly; stoichiometry needs optimization.[2][5]
Biphasic System Petroleum Ether20-30% (v/v)High substrate loading; reduces product inhibition; easy product recovery.Requires solvent-tolerant enzyme/microbe; requires good mixing.[1][5][6]
Surfactants Triton X-100, Tween 800.1 - 1.0% (v/v)Inexpensive; effective at low concentrations.Can cause enzyme inhibition at higher concentrations; may complicate downstream processing.[8]
Table 2: Kinetic Parameters and Optimal Conditions for Cholesterol Oxidase (COD)
Microbial SourceOptimal pHOptimal Temp.Km (for Cholesterol)Notes
Brevibacterium sp.~7.035-40°C2.3 x 10⁻² MHigh Km, suggesting lower affinity but potentially less substrate inhibition.[12]
Streptomyces sp.6.5 - 7.530-37°C2.17 x 10⁻⁴ MLower Km indicates higher affinity.[12]
Rhodococcus sp.7.0 - 8.030-40°CNot specifiedCommonly used for steroid biotransformations.[5]
Bacillus sp.~7.0~35°CNot specifiedSolvent-tolerant species have been identified.

Experimental Protocols

Protocol 1: Cholesterol Solubilization using Methyl-β-Cyclodextrin (MβCD)

This protocol is adapted from established methods for preparing cholesterol-cyclodextrin complexes.[2][3]

  • Prepare MβCD Solution: Dissolve 1 gram of MβCD in 11 mL of phosphate-buffered saline (PBS) or your reaction buffer in a sterile glass tube. This creates an approximately 70 mM solution.

  • Prepare Cholesterol Stock: Dissolve 30 mg of cholesterol in 400 µL of a 2:1 isopropanol:chloroform mixture in a small glass tube.

  • Complexation:

    • Warm the MβCD solution to 60-80°C in a water bath with continuous, vigorous stirring.

    • Add the cholesterol solution to the warm MβCD solution in small aliquots (e.g., 50 µL at a time).

    • Ensure the solution becomes clear after each addition before adding the next aliquot.

  • Final Solution: Once all cholesterol is added and the solution is clear, allow it to cool to the reaction temperature. This stock solution (approx. 6.8 mM cholesterol) can be sterile-filtered and added to the biotransformation reaction.

Protocol 2: General Procedure for Biotransformation in a Biphasic System

This protocol outlines a general setup for using an organic solvent to deliver cholesterol.[5][6]

  • Aqueous Phase Preparation: In a baffled flask, prepare the aqueous phase containing your buffer, microbial cells (e.g., whole-cell catalyst) or purified enzyme solution, and any necessary nutrients or cofactors.

  • Organic Phase Preparation: Prepare the organic phase by dissolving the desired amount of cholesterol in a suitable, water-immiscible organic solvent (e.g., petroleum ether). A typical starting concentration is 10-50 g/L in the organic phase.

  • Combine Phases: Add the organic phase to the aqueous phase. A common ratio is 1:4 or 1:3 (organic:aqueous phase volume).

  • Incubation: Incubate the biphasic mixture in a shaker incubator at the optimal temperature for your biocatalyst (e.g., 30°C). Ensure vigorous agitation (e.g., 200-250 rpm) to create a fine emulsion, maximizing the interfacial area for substrate transfer.

  • Monitoring and Extraction:

    • Periodically stop the agitation and allow the phases to separate.

    • Carefully withdraw a sample from the organic phase for analysis.

    • Analyze the substrate consumption and product formation using HPLC or GC.

    • At the end of the reaction, separate the organic phase for product purification.

Protocol 3: HPLC Analysis of Cholesterol and this compound

This method is a general guideline for the analysis of sterols.[13]

  • Sample Preparation:

    • Extract the reaction mixture (or the separated organic phase) with a suitable solvent like chloroform:methanol (2:1 v/v) or ethyl acetate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Re-dissolve the dried residue in the mobile phase (e.g., hexane:isopropanol).

  • HPLC Conditions:

    • Column: Normal-phase silica column (e.g., µ-Porasil, 10 µm).

    • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 95:5 or 90:10 v/v). The exact ratio may need optimization to achieve baseline separation.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV detector set at 206 nm (for cholesterol) and potentially a secondary wavelength around 240-250 nm for the enone system in this compound.

  • Quantification: Prepare standard curves for both cholesterol and this compound of known concentrations to accurately quantify the amounts in your samples.

Visualized Pathway and Logic

CholesterolConversionPathway cluster_main Primary Limitation cluster_reaction Biotransformation Pathway Cholesterol_aq Cholesterol (aq) (Low Concentration) Cholesterol_solid Cholesterol (solid/precipitate) (High Concentration) Solubilization Solubilization Step (Cyclodextrin, Biphasic System) Cholesterol_solid->Solubilization Overcome Limitation Cholesterol_sol Solubilized Cholesterol (High Availability) Solubilization->Cholesterol_sol Cholesterol_sol_react Solubilized Cholesterol Cholesterol_sol->Cholesterol_sol_react Cholestenone Cholest-4-en-3-one Cholesterol_sol_react->Cholestenone Step 1: Cholesterol Oxidase (COD) (Fast, Well-established) Ketocholestanol This compound Cholestenone->Ketocholestanol Step 2: Steroid 6β-Hydroxylase/Oxidase (Slower, More Challenging)

Caption: Overcoming the primary solubility limitation to enable the two-step biotransformation pathway.

References

Technical Support Center: Understanding and Addressing Variability in the Effects of 6-Ketocholestanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in the effects of 6-Ketocholestanol across different cell lines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the cytotoxic effects of this compound between two cancer cell lines. What are the potential reasons for this variability?

A1: Variability in the cellular response to this compound is common and can be attributed to several factors intrinsic to the cell lines being used:

  • Differential Expression of Target Receptors: this compound, like other oxysterols, may exert its effects through nuclear receptors such as the Liver X Receptor (LXR) or the Retinoid-related Orphan Receptors (RORs). The expression levels of these receptors can vary significantly between cell lines, leading to differences in downstream signaling and cellular outcomes.

  • Metabolic Differences: Cell lines can have distinct metabolic profiles, affecting how they process this compound. Differences in the expression of enzymes involved in cholesterol metabolism and transport can alter the intracellular concentration and activity of the compound.

  • Genetic Background and Pathway Dependencies: The genetic makeup of each cell line, including the status of tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras, Myc), can dictate the cellular response to a given stimulus. A cell line with a compromised apoptotic pathway may be more resistant to the cytotoxic effects of this compound.

  • Cellular Origin and Phenotype: The tissue of origin and the specific subtype of cancer can influence the cellular machinery and signaling pathways that are active, thereby affecting the response to this compound.

Q2: How can we begin to troubleshoot the inconsistent results we are seeing with this compound in our experiments?

A2: A systematic approach is crucial for troubleshooting inconsistent results. We recommend the following initial steps:

  • Cell Line Authentication: Verify the identity of your cell lines using short tandem repeat (STR) profiling to rule out cross-contamination or misidentification.

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular physiology and response to treatment.

  • Standardize Experimental Conditions: Ensure consistency in all experimental parameters, including cell seeding density, passage number, serum concentration in the media, and the solvent used to dissolve this compound.

  • Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies for each cell line to establish the optimal concentration and duration of treatment.

Below is a logical workflow to guide your troubleshooting process:

G start Inconsistent Results Observed check_basics 1. Authenticate Cell Lines (STR) 2. Test for Mycoplasma 3. Standardize Protocols start->check_basics dose_response Perform Dose-Response & Time-Course Experiments check_basics->dose_response analyze_targets Quantify Target Receptor Expression (LXR, RORs) via qPCR or Western Blot dose_response->analyze_targets assess_pathways Assess Key Signaling Pathways (e.g., Apoptosis, Lipid Metabolism) Using Western Blot or Reporter Assays analyze_targets->assess_pathways compare_data Compare Data Between Sensitive and Resistant Cell Lines assess_pathways->compare_data hypothesis Formulate Hypothesis for Observed Variability compare_data->hypothesis

Caption: Troubleshooting workflow for addressing variability.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines, illustrating potential variability.

Cell LineCancer TypePutative LXR StatusIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaHigh Expression15.2
MDA-MB-231Breast AdenocarcinomaLow Expression42.8
PC-3Prostate AdenocarcinomaHigh Expression20.5
DU-145Prostate CarcinomaModerate Expression35.1
A549Lung CarcinomaHigh Expression18.9
H1299Lung CarcinomaLow Expression55.6

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

  • Objective: To determine the cytotoxic effect of this compound on different cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

    • Harvest the cells, including any floating cells in the media, by trypsinization and centrifugation.

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Postulated Signaling Pathway of this compound

The diagram below illustrates a potential signaling pathway through which this compound may exert its effects, leading to apoptosis.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6KC_ext This compound 6KC_int This compound 6KC_ext->6KC_int LXR LXR 6KC_int->LXR LXR_target LXR Target Genes (e.g., ABCA1, SREBP-1c) LXR->LXR_target Caspase9 Pro-Caspase-9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Active_Caspase9->Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis LXR_target->Caspase9 Modulates

Caption: Hypothetical signaling pathway of this compound.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound and addressing variability.

G start Select Cell Lines (Sensitive vs. Resistant) culture Cell Culture and QC (Authentication, Mycoplasma) start->culture treatment Treat with this compound (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis protein_analysis Protein Expression Analysis (Western Blot for LXR, Caspases) treatment->protein_analysis gene_expression Gene Expression Analysis (qPCR for Target Genes) treatment->gene_expression data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis protein_analysis->data_analysis gene_expression->data_analysis conclusion Draw Conclusions on Mechanisms of Variability data_analysis->conclusion

Caption: General experimental workflow.

Validation & Comparative

A Comparative Analysis of 6-Ketocholestanol and Other Oxysterols: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxysterols are oxidized derivatives of cholesterol, generated either through enzymatic reactions or by non-enzymatic auto-oxidation initiated by reactive oxygen species.[1][2][3] These molecules are more than simple byproducts of cholesterol metabolism; they are potent signaling molecules that play crucial roles in a myriad of cellular processes, including cholesterol homeostasis, inflammation, cell death (apoptosis), and immune regulation.[1][3][4] While many oxysterols, such as 7-Ketocholesterol and 7β-hydroxycholesterol, are widely studied for their cytotoxic and pro-inflammatory effects,[5][6] 6-Ketocholestanol (3β-Hydroxy-5α-cholestan-6-one) exhibits a distinct and often contrasting biological profile.[7][8] This guide provides an objective comparison of the biological effects of this compound against other prominent oxysterols, supported by experimental data, to elucidate its unique mechanisms of action for researchers, scientists, and drug development professionals.

Comparative Biological Effects

The biological activities of oxysterols are diverse, largely dictated by their specific chemical structures. Here, we compare the effects of this compound to other well-characterized oxysterols across several key functional areas.

1. Mitochondrial Function

Mitochondria are central to cellular energy metabolism and are a common target of oxysterol-induced toxicity.

  • This compound: Uniquely, this compound acts as a mitochondrial recoupler .[7][9] It can reverse the uncoupling action of protonophores like SF6847 and FCCP in mitochondria, lymphocytes, and other membrane systems.[9] This effect is attributed to its ability to asymmetrically integrate into the outer membrane leaflet, thereby increasing the membrane dipole potential and stabilizing the membrane against proton leakage.[9][10]

  • Other Oxysterols (e.g., 7-Ketocholesterol, 7β-hydroxycholesterol): In stark contrast, many other oxysterols are known to induce mitochondrial dysfunction. 7-Ketocholesterol and 7β-hydroxycholesterol, for example, cause mitochondrial depolarization, which is a key step in the induction of apoptosis and is linked to the development of age-related diseases.[5]

2. Cytotoxicity and Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many oxysterols.

  • This compound: The direct apoptotic potential of this compound is less pronounced compared to other oxysterols. While it can modulate cellular processes, it is not typically characterized as a potent inducer of apoptosis.

  • Other Oxysterols:

    • 7-Ketocholesterol (7-KC), 7β-hydroxycholesterol (7β-OHC), and Cholesterol-5β,6β-epoxide: These oxysterols are highly cytotoxic and are potent inducers of apoptosis in various cell lines, including human monocytic U937 cells, at concentrations around 30 µM.[11][12] The apoptotic pathways are complex; for instance, 7-KC-induced apoptosis involves a sustained increase in cytosolic calcium, activation of the phosphatase calcineurin, and engagement of both pro-apoptotic (BAD, Bim) and anti-apoptotic pathways.[13]

    • 25-hydroxycholesterol (25-HC): The effects of 25-HC are cell-type dependent. While it did not induce apoptosis in U937 cells at 30 µM,[11][12] it has been shown to trigger the intrinsic mitochondrial apoptotic pathway in human neuroblastoma cells.[14]

    • Cholestane-3β,5α,6β-triol (CT): CT is another well-established apoptosis inducer.[15] In red blood cells, both 7-KC and CT induce a form of cell death called eryptosis, but through distinct signaling pathways. 7-KC activates NADPH oxidase (RBC-NOX), whereas CT activates nitric oxide synthase (RBC-NOS).[16]

3. Lipid Metabolism and Cholesterol Homeostasis

Oxysterols are key regulators of cholesterol biosynthesis, primarily through their interaction with Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[3]

  • This compound: This oxysterol significantly impacts lipid metabolism by suppressing the expression of the fatty acid synthase (FAS) gene.[10] This suppression is mediated through a SREBP-dependent mechanism and results in reduced levels of intracellular triacylglycerols. The effect is entirely dependent on a functional sterol regulatory element (SRE) in the gene's promoter.[10]

  • Other Oxysterols (e.g., 25-hydroxycholesterol): 25-HC is one of the most potent regulators of cholesterol biosynthesis. It acts as a powerful ligand for LXRs and strongly suppresses the maturation of SREBPs, leading to the downregulation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[8] This makes it a much stronger inhibitor of the overall cholesterol biosynthetic pathway than this compound.

4. Immune System Modulation

Oxysterols can have profound effects on the immune system, often promoting inflammation.

  • This compound: In contrast to the pro-inflammatory nature of many oxysterols, this compound has demonstrated immunosuppressive activity. It was found to inhibit the activity of cytolytic T lymphocytes (CTLs).[8] A 45-minute preincubation with 10 µM this compound resulted in a 43% inhibition of CTL-mediated cell killing. This inhibition is not due to the suppression of cholesterol synthesis but is thought to arise from its insertion into the plasma membrane, altering its physical properties.[8]

  • Other Oxysterols (e.g., 7-Ketocholesterol, 25-hydroxycholesterol): Many oxysterols, including 7-KC and 25-HC, are considered pro-inflammatory.[5] They can stimulate macrophages to produce inflammatory cytokines like IL-8 and contribute to the pathology of inflammatory diseases such as atherosclerosis.[5][17] Notably, 25-HC did not inhibit CTL activity under the same experimental conditions as this compound.[8]

Data Presentation

Table 1: Comparative Cytotoxicity of Oxysterols

OxysterolCell LineConcentration (µM)EffectReference
This compound Cytolytic T Lymphocytes (CTLs)1043% inhibition of cytolytic activity[8]
5α-hydroxy-6-ketocholestanol Cytolytic T Lymphocytes (CTLs)1073% inhibition of cytolytic activity[8]
7β-hydroxycholesterol U937 (Human Monocytes)30Cytotoxic, Induces Apoptosis[11][12]
7-Ketocholesterol U937 (Human Monocytes)30Cytotoxic, Induces Apoptosis[11][12]
Cholesterol-5β,6β-epoxide U937 (Human Monocytes)30Cytotoxic, Induces Apoptosis[11][12]
25-hydroxycholesterol U937 (Human Monocytes)30Not significantly cytotoxic[11][12]
25-hydroxycholesterol BE(2)-C (Neuroblastoma)~2.5 (1 µg/mL)Induces Apoptosis[14]

Table 2: Comparative Effects on Key Cellular Pathways and Functions

FunctionThis compound7-Ketocholesterol (7-KC)25-hydroxycholesterol (25-HC)Cholestane-3β,5α,6β-triol (CT)
Mitochondrial Function Recoupler; increases membrane dipole potential.[7][9]Induces depolarization and dysfunction.[5]Can induce mitochondrial apoptotic pathway.[14]Induces apoptosis, implying mitochondrial involvement.
Apoptosis Induction Low potency.High potency; via Ca²⁺, calcineurin, BAD/Bim pathways.[13]Cell-type dependent; via intrinsic pathway.[14]High potency; induces eryptosis via NOS.[16]
Lipid Metabolism Suppresses Fatty Acid Synthase via SREBP.[10]Minor regulatory role compared to others.Potent inhibitor of HMG-CoA reductase via SREBP/LXR.[8]Not a primary regulator.
Immune Cell Effect Inhibits Cytolytic T Lymphocytes.[8]Pro-inflammatory.[5]Pro-inflammatory; no effect on CTLs.[5][8]Pro-inflammatory effects observed.[15]

Mandatory Visualizations

experimental_workflow Experimental Workflow: Assessing Oxysterol-Induced Apoptosis cluster_prep Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_result Result Interpretation start Culture Cells to Desired Confluency treat Treat with Oxysterols (e.g., 6-KC, 7-KC) and Controls start->treat annexin Annexin V / PI Staining treat->annexin tunel TUNEL Assay treat->tunel caspase Caspase Activity Assay treat->caspase flow Flow Cytometry annexin->flow microscopy Fluorescence Microscopy tunel->microscopy caspase->flow western Western Blot (Caspase Cleavage) caspase->western result Quantify Apoptotic Cells & Compare Effects of Oxysterols flow->result microscopy->result western->result

Caption: Workflow for evaluating and comparing oxysterol-induced apoptosis.

SREBP_pathway This compound Regulation of Fatty Acid Synthase cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus KC This compound SREBP SREBP-SCAP Complex (in ER) KC->SREBP Suppresses Processing Golgi Golgi Apparatus SREBP->Golgi Translocation nSREBP Nuclear SREBP (Active Form) Golgi->nSREBP Proteolytic Cleavage SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds Transcription Gene Transcription nSREBP->Transcription Activates FAS Fatty Acid Synthase (FAS) Gene Lipogenesis Decreased Lipogenesis Transcription->Lipogenesis Leads to

Caption: this compound suppresses fatty acid synthesis via the SREBP pathway.

apoptosis_pathway Apoptotic Pathway Induced by 7-Ketocholesterol cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_caspase Caspase Cascade Oxy7KC 7-Ketocholesterol Ca_release ER Ca2+ Release Oxy7KC->Ca_release Induces Calcineurin Calcineurin (Activated) Ca_release->Calcineurin Activates BAD_P BAD-P (Inactive) Calcineurin->BAD_P Dephosphorylates BAD BAD (Active) BAD_P->BAD Bcl2 Bcl-2 BAD->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome C Release Bax->CytoC Promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: 7-Ketocholesterol induces apoptosis via a calcium-dependent mitochondrial pathway.

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To quantify the cytotoxic effects of different oxysterols on a given cell line.

  • Methodology:

    • Cell Plating: Seed cells (e.g., U937) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere or stabilize for 24 hours.

    • Treatment: Prepare stock solutions of oxysterols in a suitable solvent (e.g., DMSO or ethanol). Dilute the stocks in a cell culture medium to final concentrations ranging from 1 to 50 µM. Replace the medium in the wells with the oxysterol-containing medium. Include a vehicle control (medium with solvent only).

    • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Viability (%) = (Absorbance_treated / Absorbance_control) * 100.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after oxysterol treatment.[18]

  • Methodology:

    • Cell Treatment: Culture and treat cells with oxysterols in a 6-well plate as described above for the desired time (e.g., 12, 24 hours).

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Analysis of Gene Expression by Western Blot

  • Objective: To measure changes in the protein levels of key markers in signaling pathways (e.g., cleaved caspase-3 for apoptosis, nuclear SREBP for lipid metabolism).[14][16]

  • Methodology:

    • Protein Extraction: After oxysterol treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear proteins like SREBP, a nuclear extraction protocol is required.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-SREBP) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

References

validation of 6-Ketocholestanol's effect on mitochondrial uncouplers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 6-Ketocholestanol's role in modulating the effects of classical mitochondrial uncouplers. It is designed to offer researchers, scientists, and drug development professionals a detailed comparison of its performance against established uncoupling agents, supported by available experimental data.

Introduction: The Concept of Mitochondrial Recoupling

Mitochondrial uncouplers are molecules that disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without ATP synthesis. Agents like Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are widely used in research to study mitochondrial function.[1][2]

In contrast, this compound, a keto-derivative of cholesterol, has been identified as a "recoupling" agent.[1][3] It has been shown to counteract the effects of potent mitochondrial uncouplers, restoring the coupling between respiration and ATP synthesis.[1][3] This unique property positions this compound as a valuable tool for investigating the mechanisms of mitochondrial coupling and as a potential therapeutic agent to mitigate mitochondrial dysfunction.

Comparative Analysis of Effects on Mitochondrial Function

The primary effect of this compound is its ability to reverse or prevent the uncoupling of oxidative phosphorylation induced by protonophoric uncouplers.[1][3] This "recoupling" effect is most pronounced at low concentrations of the uncoupling agent.[1][4]

Table 1: Comparative Effects on Mitochondrial Respiration

Compound/ConditionEffect on Oxygen Consumption Rate (State 4)Reference
Control Mitochondria Basal[1]
+ FCCP (low concentration) Significantly Increased[1]
+ CCCP (low concentration) Significantly Increased[1]
+ FCCP (low concentration) + this compound Abolished or Reversed Increase[1]
+ CCCP (low concentration) + this compound Abolished or Reversed Increase[1]
+ DNP Increased[4]
+ DNP + this compound No significant effect[4]

Table 2: Comparative Effects on Mitochondrial Membrane Potential

Compound/ConditionEffect on Membrane Potential (ΔΨm)Reference
Control Mitochondria Maintained High[1]
+ FCCP (low concentration) Decreased[1]
+ CCCP (low concentration) Decreased[1]
+ FCCP (low concentration) + this compound Restored or Prevented Decrease[1]
+ CCCP (low concentration) + this compound Restored or Prevented Decrease[1]

Table 3: Comparative Effects on Uncoupler-Induced Ca2+ Efflux

Compound/ConditionEffect on Mitochondrial Ca2+ EffluxReference
+ CCCP Induced[2]
+ CCCP + this compound Inhibited or Reversed[2]

Proposed Mechanisms of Action

The recoupling effect of this compound is attributed to its influence on the physical properties of the inner mitochondrial membrane and its potential interaction with specific mitochondrial proteins.

Modulation of Membrane Properties

This compound is thought to increase the dipole potential of the mitochondrial inner membrane and decrease its fluidity.[2] This alteration of the membrane's physical state may hinder the protonophoric action of uncouplers like FCCP and CCCP.

Interaction with Mitochondrial Proteins

There is evidence suggesting that the recoupling effect of this compound is not solely due to its effects on the lipid bilayer but also involves interactions with mitochondrial proteins.[5][6] Specifically, studies have pointed towards a potential interaction with respiratory complex I (NADH:ubiquinone oxidoreductase).[5][6] This interaction may be a key factor in its ability to counteract the effects of certain uncouplers.

Experimental Protocols

Measurement of Mitochondrial Respiration

Objective: To determine the effect of this compound on the oxygen consumption rate of isolated mitochondria in the presence of an uncoupler.

Materials:

  • Isolated mitochondria (e.g., from rat heart or liver)

  • Respiration buffer (e.g., containing KCl, Tris-HCl, KH2PO4, MgCl2, and a respiratory substrate like succinate or glutamate/malate)

  • Oxygen electrode (e.g., Clark-type)

  • Mitochondrial uncoupler (e.g., FCCP or CCCP)

  • This compound

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 4).

  • Add a low concentration of the uncoupler (e.g., FCCP or CCCP) and record the stimulated respiration rate.

  • In a separate experiment, pre-incubate the mitochondria with this compound before adding the uncoupler, or add this compound after the uncoupler to observe reversal of the effect.

  • Record the oxygen consumption rate under these conditions.

  • Express the rate of oxygen consumption as nmol O2 per minute per mg of mitochondrial protein.

Measurement of Mitochondrial Membrane Potential

Objective: To assess the effect of this compound on the mitochondrial membrane potential in the presence of an uncoupler.

Materials:

  • Isolated mitochondria

  • Incubation medium (similar to respiration buffer)

  • A potential-sensitive fluorescent dye (e.g., Safranine O) or a TPP+ selective electrode.

  • Mitochondrial uncoupler (e.g., FCCP or CCCP)

  • This compound

  • Spectrofluorometer or a potentiometer with a TPP+ selective electrode.

Procedure (using a fluorescent dye):

  • Add the incubation medium and the fluorescent dye to a cuvette.

  • Add isolated mitochondria and allow for the dye to accumulate in the mitochondrial matrix, indicated by a quenching of the fluorescence signal.

  • Add a low concentration of the uncoupler and monitor the increase in fluorescence, which corresponds to the dissipation of the membrane potential and release of the dye.

  • To test the effect of this compound, pre-incubate the mitochondria with it before adding the uncoupler, or add it after the uncoupler.

  • Record the changes in fluorescence intensity over time.

Visualizing the Proposed Mechanisms

The following diagrams illustrate the proposed mechanisms of action for mitochondrial uncouplers and the counteracting effect of this compound.

Caption: Mechanism of mitochondrial uncoupling by protonophores like FCCP and CCCP.

G cluster_0 Mitochondrial Inner Membrane with this compound cluster_1 Interaction with Complex I Membrane Inner Mitochondrial Membrane Uncoupler Uncoupler (FCCP/CCCP) Membrane->Uncoupler Inhibits Action kCh This compound kCh->Membrane Increases Dipole Potential Decreases Fluidity Proton_Leak Proton Leak Uncoupler->Proton_Leak ComplexI Respiratory Complex I Recoupling Recoupling Effect ComplexI->Recoupling kCh2 This compound kCh2->ComplexI Potential Interaction

Caption: Proposed mechanisms of the recoupling effect of this compound.

Conclusion

This compound presents a fascinating case of a molecule that can counteract the effects of classical mitochondrial uncouplers. Its ability to "recouple" oxidative phosphorylation, likely through modulation of membrane properties and potential interactions with respiratory complex I, makes it a significant tool for studying mitochondrial bioenergetics. For drug development professionals, understanding the mechanisms of recoupling agents like this compound could open new avenues for therapies targeting mitochondrial dysfunction in various diseases. Further research, particularly studies providing detailed quantitative comparisons, will be crucial to fully elucidate its potential.

References

6-Ketocholestanol vs. Cholesterol: A Comparative Analysis of Their Influence on Membrane Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of cellular membranes is a critical determinant of their biophysical properties and, consequently, their biological function. Sterols, such as cholesterol, are key regulators of membrane fluidity, permeability, and the organization of lipid domains. 6-Ketocholestanol, a derivative of cholesterol, presents an intriguing case for comparative analysis due to its structural similarity yet distinct functional impact on lipid bilayers. This guide provides an objective comparison of the effects of this compound and cholesterol on membrane properties, supported by experimental data.

Molecular Structures at a Glance

Cholesterol is an essential component of mammalian cell membranes, known for its ability to induce order in the lipid acyl chains. This compound differs from cholesterol by the presence of a ketone group at the 6th position of the steroid ring. This seemingly minor modification leads to significant alterations in its interaction with phospholipids and the overall properties of the membrane.

G Molecular Structures cluster_cholesterol Cholesterol cluster_6_ketocholestanol This compound cholesterol ketocholestanol

Figure 1: Chemical structures of Cholesterol and this compound.

Impact on Membrane Dipole Potential

The dipole potential, an electrical potential within the membrane, is influenced by the alignment of lipid and water dipoles and plays a role in ion permeability and membrane protein function. Both cholesterol and this compound have been shown to modulate the membrane dipole potential, albeit with different magnitudes.

Coarse-grained molecular dynamics simulations have indicated that the membrane dipole potential is more significantly impacted by this compound than by cholesterol.[1] Experimental studies using vibrational Stark effect (VSE) spectroscopy have provided quantitative insights into these differences.[2][3]

Sterol Concentration (mol%)Change in Dipole Electric Field (MV/cm) - CholesterolChange in Dipole Electric Field (MV/cm) - this compound
10~+1~+1
20Decrease from peak~+18 (peak)
40~-6 (decline)~+13 (drop from peak)

Table 1: Comparative effect of Cholesterol and this compound on the membrane dipole electric field as measured by Vibrational Stark Effect (VSE) Spectroscopy. Data extracted from literature.[2]

Influence on Membrane Fluidity and Phase Transitions

Membrane fluidity is crucial for various cellular processes. Cholesterol is well-known for its dual effect on membrane fluidity: it decreases fluidity above the phase transition temperature (in the liquid-crystalline phase) and increases it below (in the gel phase). In contrast, experimental evidence suggests that this compound has a fluidizing effect on the membrane.

Differential Scanning Calorimetry (DSC) is a key technique to study the thermotropic phase behavior of lipid bilayers. Studies on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes have shown that this compound significantly decreases the lipid phase transition temperature, indicating an increase in membrane fluidity.[1][4]

Lipid BilayerEffect of this compound on Phase Transition Temperature (°C)
DMPCDecrease of 6.6 to 13.9
DPPCDecrease of 6.6 to 13.9

Table 2: Effect of this compound on the phase transition temperature of DMPC and DPPC liposomes as determined by Differential Scanning Calorimetry (DSC).[1][4]

This fluidizing effect of this compound is attributed to its positioning within the lipid bilayer. Due to the polar ketone group, this compound is believed to reside closer to the membrane-water interface, disrupting the packing of the phospholipid acyl chains to a greater extent than cholesterol, which inserts deeper into the hydrophobic core.[2]

Modulation of Membrane Permeability

The permeability of the cell membrane is a fundamental property that controls the passage of molecules into and out of the cell. Cholesterol is known to decrease the permeability of lipid bilayers to water and small solutes by increasing the packing density of the lipids.

In contrast, studies on the effect of this compound on water permeability have shown a different behavior. The presence of this compound has been found to slow the osmotically induced water flow across the membrane.[5] This suggests that while it increases fluidity, it may also alter the membrane interface in a way that hinders water transport.

SterolEffect on Water Permeability
CholesterolDecreases
This compoundDecreases (slows osmotically induced water flow)

Table 3: Comparative effects of Cholesterol and this compound on membrane water permeability.[5]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

G DSC Experimental Workflow A Prepare liposomes with and without sterol B Load sample and reference pans into DSC A->B C Set temperature program (heating and cooling cycles) B->C D Record heat flow vs. temperature C->D E Analyze thermogram to determine Tm and ΔH D->E

Figure 2: A simplified workflow for DSC analysis of liposomes.

Protocol:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired phospholipid (e.g., DPPC) with and without the sterol (cholesterol or this compound) at various molar ratios.

  • Sample Encapsulation: Accurately weigh and hermetically seal the lipid dispersion in an aluminum DSC pan. An empty pan is used as a reference.

  • DSC Measurement: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a starting temperature below the expected phase transition.

  • Temperature Scan: Heat the sample at a constant rate (e.g., 1-5°C/min) to a temperature above the phase transition. Subsequently, cool the sample at the same rate.

  • Data Analysis: The phase transition temperature (Tm) is determined as the peak of the endothermic transition, and the enthalpy of the transition (ΔH) is calculated from the area under the peak.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

G Fluorescence Anisotropy Measurement A Label liposomes with fluorescent probe (e.g., DPH) B Place sample in a temperature-controlled cuvette A->B C Excite the sample with vertically polarized light B->C D Measure the intensity of vertically and horizontally polarized emitted light C->D E Calculate fluorescence anisotropy (r) D->E

Figure 3: General workflow for fluorescence anisotropy measurements.

Protocol:

  • Probe Incorporation: Incubate the prepared liposomes with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Sample Preparation: Dilute the labeled liposome suspension to an appropriate concentration in a suitable buffer.

  • Measurement: Place the sample in a fluorometer equipped with polarizers.

  • Data Acquisition: Excite the sample with vertically polarized light at the probe's excitation wavelength and measure the emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane. Use a correction factor (G-factor) to account for instrumental bias.

  • Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH). Higher 'r' values indicate lower membrane fluidity.

Liposome Permeability Assay (Carboxyfluorescein Leakage)

This assay measures the release of a fluorescent dye encapsulated in liposomes as an indicator of membrane permeability.

G Liposome Permeability Assay Workflow A Prepare liposomes with encapsulated carboxyfluorescein (CF) B Remove unencapsulated CF by size exclusion chromatography A->B C Induce leakage (e.g., by changing temperature or adding a permeabilizing agent) B->C D Monitor the increase in CF fluorescence over time C->D E Calculate the percentage of CF leakage D->E

Figure 4: Workflow for a carboxyfluorescein leakage assay.

Protocol:

  • Liposome Preparation: Prepare liposomes in a buffer containing a self-quenching concentration of a fluorescent dye like 5(6)-carboxyfluorescein (CF).

  • Purification: Separate the liposomes with encapsulated dye from the unencapsulated dye using a size-exclusion chromatography column.

  • Leakage Measurement: Dilute the purified liposomes in an iso-osmotic buffer and place them in a fluorometer.

  • Fluorescence Monitoring: Record the baseline fluorescence. Induce leakage if necessary (e.g., by a temperature jump).

  • Data Analysis: Measure the increase in fluorescence as CF is released and its self-quenching is relieved. The total encapsulated CF is determined by lysing the liposomes with a detergent (e.g., Triton X-100). The percentage of leakage is calculated relative to the maximum fluorescence after lysis.

Conclusion

The substitution of a hydroxyl group with a ketone group at the 6-position of the cholesterol ring system in this compound results in profound changes in its effects on membrane properties. While cholesterol is a well-established membrane ordering agent that decreases fluidity and permeability, this compound appears to have a fluidizing effect on the membrane, as evidenced by a significant decrease in the phase transition temperature of phospholipids. Both sterols modulate the membrane dipole potential, with this compound exhibiting a more pronounced effect. The contrasting effects of these two closely related sterols highlight the exquisite sensitivity of membrane properties to the fine details of molecular structure and provide valuable insights for the design of molecules aimed at modulating membrane function for therapeutic purposes. Further research directly comparing the effects of these sterols on membrane fluidity using techniques like fluorescence anisotropy and on the permeability to a wider range of solutes will be beneficial for a more complete understanding of their structure-function relationships.

References

Unveiling the Pore-Forming Prowess of 6-Ketocholestanol in Lipid Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pore-forming ability of 6-Ketocholestanol (KC) in lipid monolayers with other sterols, particularly cholesterol. By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for understanding and investigating membrane-disrupting phenomena.

Executive Summary

This compound, a derivative of cholesterol, exhibits a remarkable ability to form pores within lipid monolayers, a characteristic not typically associated with its parent molecule, cholesterol. This pore-forming capacity is attributed to a nucleation-and-growth mechanism, leading to the formation of clusters that disrupt the monolayer integrity and allow for the passage of ions.[1][2] In stark contrast, cholesterol is widely recognized for its role in stabilizing lipid membranes, increasing packing density, and consequently inhibiting pore formation. This fundamental difference in their interaction with lipid monolayers makes this compound a compelling subject for research in areas such as drug delivery, membrane biophysics, and toxicology.

Comparative Analysis: this compound vs. Cholesterol

The distinct behaviors of this compound and cholesterol when incorporated into lipid monolayers are summarized below. The data is compiled from studies on dioleoylphosphatidylcholine (DOPC) and dipalmitoylphosphatidylcholine (DPPC) monolayers.

ParameterThis compound (KC)CholesterolAlternative Pore-Forming Agent (Nisin)
Pore Formation Forms pores via a nucleation-and-growth mechanism.[1][2]Generally inhibits pore formation and stabilizes the monolayer.[3][4]Forms pores, often described by barrel-stave or toroidal pore models.
Effect on Membrane Fluidity Increases membrane fluidity.[2]Decreases fluidity in the liquid-crystalline state and increases it in the gel state.Can disorder the lipid packing during pore formation.
Effect on Lipid Packing Disrupts tight packing of lipid acyl chains.Induces a condensing effect, leading to tighter lipid packing.[5]Interacts with specific lipids (e.g., Lipid II), leading to localized disruption.
Effect on Membrane Dipole Potential Monotonically increases the membrane dipole potential with increasing concentration.Increases dipole potential at low concentrations and decreases it at higher concentrations.Can alter the local electrostatic environment upon binding and insertion.
Ion Permeability Allows the penetration of ions (e.g., thallous ions) across the monolayer.[1][2]Decreases the permeability of the monolayer to ions and small molecules.Creates ion channels with specific or non-specific selectivity.

Experimental Validation: Methodologies and Protocols

The investigation of the pore-forming ability of molecules like this compound in lipid monolayers predominantly relies on two key experimental techniques: the Langmuir-Blodgett (LB) trough and Brewster Angle Microscopy (BAM).

Langmuir-Blodgett (LB) Trough for Monolayer Formation and Characterization

The LB trough is an indispensable tool for creating and manipulating monomolecular films at an air-water interface. By controlling the surface area available to the lipid molecules, one can study the phase behavior of the monolayer and the effect of inserted molecules like this compound.

  • Trough Cleaning:

    • Thoroughly clean the Teflon trough and Delrin barriers with a sequence of high-purity solvents, typically ethanol followed by copious rinsing with ultrapure water.

    • Aspirate the surface of the subphase (ultrapure water or buffer) to remove any contaminants before depositing the lipid solution.

  • Lipid Solution Preparation:

    • Prepare a solution of the desired lipid (e.g., DOPC) in a volatile, water-insoluble organic solvent (e.g., chloroform or a chloroform/methanol mixture) at a concentration of approximately 1 mg/mL.

    • For mixed monolayers, co-dissolve this compound or cholesterol with the lipid at the desired molar ratio.

  • Monolayer Deposition:

    • Using a microsyringe, carefully deposit small droplets of the lipid solution onto the air-water interface of the LB trough.

    • Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.

  • Monolayer Compression:

    • Compress the monolayer by moving the barriers at a slow, constant speed (e.g., 5-10 mm/min).

    • Simultaneously, record the surface pressure using a Wilhelmy plate or other sensitive pressure sensor.

  • Data Analysis:

    • Plot the surface pressure as a function of the mean molecular area to obtain a pressure-area isotherm.

    • The isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the effect of the incorporated sterol on the packing and stability of the film. The presence of this compound will typically result in a more expanded monolayer compared to pure lipid or a lipid-cholesterol mixture.

Brewster Angle Microscopy (BAM) for Visualization of Monolayer Morphology

BAM is a non-invasive imaging technique that allows for the real-time visualization of the morphology of a lipid monolayer at the air-water interface. It is particularly useful for observing domain formation, phase transitions, and the disruptive effects of pore-forming agents.

  • Setup and Calibration:

    • Position the BAM instrument over the LB trough.

    • Direct a p-polarized laser beam at the air-water interface at the Brewster angle (approximately 53° for a pure water surface). At this angle, a clean interface will appear dark as there is no reflection.

  • Image Acquisition during Compression:

    • Begin acquiring images of the monolayer as it is being compressed in the LB trough.

    • Changes in the monolayer's thickness, density, or orientation will alter the refractive index, causing light to be reflected and creating a contrasted image.

  • Observation of Pore Formation:

    • In a monolayer containing this compound, as the surface pressure is increased, the formation of pores may be visualized as dark, irregular domains within the brighter, more condensed lipid monolayer.

    • In contrast, a cholesterol-containing monolayer will typically appear more homogeneous and resistant to the formation of such defects.

Visualizing the Process: Diagrams and Workflows

To further elucidate the experimental and molecular processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Trough_Cleaning 1. Trough & Barrier Cleaning Lipid_Solution 2. Lipid/Sterol Solution Preparation Trough_Cleaning->Lipid_Solution Deposition 3. Monolayer Deposition on Subphase Lipid_Solution->Deposition Compression 4. Isothermal Compression Deposition->Compression BAM_Imaging 5. Simultaneous BAM Imaging Compression->BAM_Imaging Isotherm 6. Generate Pressure-Area Isotherm Compression->Isotherm Morphology 7. Analyze Monolayer Morphology BAM_Imaging->Morphology Comparison 8. Compare KC vs. Cholesterol Effects Isotherm->Comparison Morphology->Comparison

Figure 1: Experimental workflow for studying sterol effects on lipid monolayers.

Pore_Formation_Mechanism cluster_monolayer Lipid Monolayer Intact Monolayer Intact Monolayer KC_Monomers KC Monomers Nucleation Nucleation KC_Monomers->Nucleation Aggregation Growth Growth & Cluster Formation Nucleation->Growth Recruitment of more KC Pore Pore Formation Growth->Pore Disruption of Lipid Packing

Figure 2: Nucleation-and-growth model for this compound pore formation.

Conclusion

The evidence strongly supports the distinct and opposing roles of this compound and cholesterol in modulating the integrity of lipid monolayers. While cholesterol reinforces membrane structure, this compound acts as a disruptive agent, inducing the formation of pores. This pore-forming capability, driven by a nucleation-and-growth mechanism, presents exciting opportunities for further research into its potential applications, such as in the development of novel drug delivery systems that can transiently permeabilize cell membranes. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and scientists to explore these phenomena and unlock the full potential of such membrane-active molecules.

References

A Comparative Guide to the Analytical Quantification of 6-Ketocholestanol: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of oxysterols like 6-Ketocholestanol is critical for understanding cellular processes, disease pathogenesis, and drug efficacy. The choice of analytical methodology can significantly impact the reliability and throughput of these measurements. This guide provides an objective comparison of two powerful techniques for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Performance Comparison

The following table summarizes the typical analytical performance parameters for the quantification of oxysterols using LC-MS/MS and GC-MS. These values are derived from validation studies of closely related compounds, such as 7-Ketocholesterol and other sterols.[1][2][3][4][5][6][7]

Performance ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.995[8]> 0.99[4][6][7]
Limit of Quantification (LOQ) 0.025 - 1 ng/mL[3]10 - 20 ng/mL[2][5]
Intra-Assay Precision (%CV) 0.5% - 14%[1][8]1% - 12%[2][9]
Inter-Assay Precision (%CV) 1.5% - 13.5%[1][8]1% - 16%[2]
Accuracy / Recovery 93% - 102%[1]80% - 115%[2][5][9]
Sample Throughput HighModerate
Derivatization OptionalGenerally Required

Experimental Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for LC-MS/MS and GC-MS analysis of oxysterols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.[3][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Perform protein precipitation by adding 400 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Perform liquid-liquid extraction by adding 1 mL of a non-polar solvent like methyl-tert-butyl ether (MTBE) or hexane.

  • Vortex for 5 minutes and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined by direct infusion and optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable technique for sterol analysis, though it typically requires derivatization to increase the volatility of the analytes.[2][5][11]

1. Sample Preparation (Saponification and Derivatization)

  • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., epicoprostanol or a stable isotope-labeled analog).

  • Perform alkaline hydrolysis (saponification) by adding 1 mL of 1 M ethanolic potassium hydroxide and incubating at 60 °C for 1 hour to release esterified sterols.

  • After cooling, add 1 mL of water and extract the non-saponifiable lipids three times with 2 mL of hexane or diethyl ether.

  • Pool the organic extracts and wash with water until a neutral pH is achieved.

  • Evaporate the solvent to dryness under nitrogen.

  • Perform derivatization by adding 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Incubate at 70 °C for 1 hour to form trimethylsilyl (TMS) ethers.

  • Evaporate the derivatization reagents and reconstitute the sample in 100 µL of hexane for injection.

2. Chromatographic Conditions

  • Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 180 °C, hold for 1 minute, then ramp to 290 °C at 10 °C/min, and hold for 15 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

  • Monitored Ions: Specific m/z values corresponding to the characteristic fragments of the TMS-derivatized this compound and the internal standard.

Method Cross-Validation Workflow

The process of cross-validating two different analytical methods is crucial to ensure that the data generated by either method is comparable and reliable. This is particularly important when data from different laboratories or studies need to be combined.[12]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A: LC-MS/MS cluster_methodB Method B: GC-MS cluster_comparison Data Comparison & Assessment SamplePool Pool of Quality Control (QC) and Incurred Samples Split Split Samples into Two Aliquots SamplePool->Split PrepA Sample Preparation (e.g., LLE) Split->PrepA Aliquot 1 PrepB Sample Preparation (e.g., Saponification, Derivatization) Split->PrepB Aliquot 2 AnalysisA LC-MS/MS Analysis PrepA->AnalysisA DataA Quantitative Data A AnalysisA->DataA StatAnalysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) DataA->StatAnalysis AnalysisB GC-MS Analysis PrepB->AnalysisB DataB Quantitative Data B AnalysisB->DataB DataB->StatAnalysis Conclusion Assess Comparability and Bias StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

6-Ketocholestanol: A Comparative Analysis of its Efficacy as a Skin Permeation Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and safe skin permeation enhancers is a cornerstone of transdermal drug delivery research. Among the numerous compounds investigated, 6-Ketocholestanol, a cholestanol derivative, has emerged as a promising agent. This guide provides a comparative analysis of this compound's efficacy against other skin permeation enhancers, supported by available experimental data. We delve into its proposed mechanism of action and provide detailed experimental protocols for key assessment methods.

Efficacy of this compound: A Comparative Overview

Direct, comprehensive comparative studies of this compound against a wide array of common permeation enhancers are limited in publicly available literature. However, existing research provides valuable insights into its efficacy.

One study directly compared the effect of this compound with phloretin on the permeation of sodium-fluorescein across different skin types. The results indicated that this compound consistently enhanced the diffusion of sodium-fluorescein across all tested skin types (rat, porcine, and human)[1]. In contrast, phloretin's enhancing effect was observed on rat and porcine skin but not on human skin[1].

Another investigation demonstrated a significant enhancement in the skin permeation of 5-aminolevulinic acid (5-ALA), a hydrophilic prodrug. When incorporated into a cream formulation, this compound resulted in a threefold increase in the permeation of 5-ALA through porcine skin[2].

Furthermore, this compound has been shown to enhance the penetration of the antibiotic peptide bacitracin into the human epidermis. This effect is attributed to its ability to modify the electrostatic properties of the skin barrier[3].

Table 1: Comparative Efficacy of this compound with Phloretin for Sodium-Fluorescein Permeation

EnhancerDrugSkin TypeEnhancement EffectReference
This compound Sodium-FluoresceinRat, Porcine, HumanPositive [1]
PhloretinSodium-FluoresceinRat, PorcinePositive[1]
PhloretinSodium-FluoresceinHumanNo significant influence[1]

Table 2: Efficacy of this compound for 5-Aminolevulinic Acid Permeation

EnhancerDrugSkin TypeEnhancement RatioReference
This compound 5-Aminolevulinic AcidPorcine3-fold increase [2]

Proposed Mechanism of Action

The primary mechanism by which this compound is thought to enhance skin permeation involves the modification of the stratum corneum's biophysical properties. It is proposed that this compound, possessing a large molecular dipole moment, incorporates into the lipid bilayers of the stratum corneum and increases the membrane dipole potential[3]. This alteration in the electrostatic profile of the skin barrier is believed to facilitate the passage of polar and charged molecules.

Another proposed mechanism suggests that this compound may induce the formation of transient pores or disrupt the highly ordered structure of the intercellular lipid lamellae in the stratum corneum, thereby creating pathways for drug molecules to penetrate deeper into the skin.

cluster_enhancer This compound Action cluster_membrane Stratum Corneum Lipid Bilayer cluster_effects Permeation Enhancement Mechanisms 6_Keto This compound Lipid_Bilayer Lipid Bilayer 6_Keto->Lipid_Bilayer Incorporation Dipole_Potential Increased Membrane Dipole Potential Lipid_Bilayer->Dipole_Potential Pore_Formation Transient Pore Formation / Disruption of Lipid Structure Lipid_Bilayer->Pore_Formation Enhanced_Permeation Enhanced Skin Permeation Dipole_Potential->Enhanced_Permeation Pore_Formation->Enhanced_Permeation Drug_Molecule Drug Molecule Drug_Molecule->Lipid_Bilayer

Caption: Proposed mechanism of this compound as a skin permeation enhancer.

Experimental Protocols

The evaluation of skin permeation enhancers typically involves a series of in vitro experiments. Below are detailed methodologies for key experiments cited in the context of this compound research.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This is the gold-standard method for assessing the passage of a substance across a skin sample.

1. Skin Preparation:

  • Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is carefully removed.
  • The skin is cut into sections of appropriate size to be mounted on the Franz diffusion cells.

2. Franz Diffusion Cell Setup:

  • The Franz diffusion cell consists of a donor compartment and a receptor compartment, with the skin sample mounted between them, stratum corneum side facing the donor compartment.
  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS), which is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).

3. Application of Formulation:

  • A known quantity of the formulation containing the drug and the permeation enhancer (e.g., this compound) is applied to the surface of the skin in the donor compartment. A control formulation without the enhancer is also tested.

4. Sampling and Analysis:

  • At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium to maintain sink conditions.
  • The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.
  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Skin_Prep" [label="Skin Preparation\n(Excised Human/Porcine Skin)"]; "Franz_Setup" [label="Franz Diffusion Cell Setup\n(Mount Skin, Fill Receptor)"]; "Formulation_App" [label="Apply Formulation\n(with/without this compound)"]; "Incubation" [label="Incubate at Controlled Temperature"]; "Sampling" [label="Collect Samples from\nReceptor Compartment\nat Time Intervals"]; "Analysis" [label="Analyze Drug Concentration\n(e.g., HPLC)"]; "Data_Analysis" [label="Calculate Flux and\nEnhancement Ratio"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Skin_Prep"; "Skin_Prep" -> "Franz_Setup"; "Franz_Setup" -> "Formulation_App"; "Formulation_App" -> "Incubation"; "Incubation" -> "Sampling"; "Sampling" -> "Analysis"; "Analysis" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Experimental workflow for an in vitro skin permeation study.

Confocal Laser Scanning Microscopy (CLSM) for Visualization of Skin Penetration

CLSM is a non-invasive imaging technique used to visualize the penetration and distribution of fluorescently labeled molecules within the skin.

1. Sample Preparation:

  • Skin samples are treated with a formulation containing a fluorescently labeled drug and the permeation enhancer.
  • After a specific incubation period, the excess formulation is removed from the skin surface.

2. Imaging:

  • The skin sample is mounted on a microscope slide.
  • A confocal laser scanning microscope is used to optically section the skin sample at different depths (z-stacks).
  • The fluorescence intensity is recorded to create a three-dimensional image of the drug's distribution within the stratum corneum and viable epidermis.

3. Analysis:

  • The depth and pattern of penetration are analyzed to understand the pathway of permeation (intercellular, transcellular, or follicular).
  • The effect of the permeation enhancer on the penetration depth and distribution can be visually compared to a control.

Differential Scanning Calorimetry (DSC) for Investigating Lipid Bilayer Disruption

DSC is used to measure the thermal transitions of the lipids in the stratum corneum, providing insights into how a permeation enhancer affects their organization.

1. Sample Preparation:

  • Isolated stratum corneum is treated with the permeation enhancer solution.
  • The treated stratum corneum is hydrated and sealed in an aluminum pan. An untreated control sample is also prepared.

2. Thermal Analysis:

  • The samples are heated at a constant rate in a DSC instrument.
  • The heat flow into the sample is measured as a function of temperature.

3. Data Analysis:

  • The resulting thermogram shows endothermic peaks corresponding to the phase transitions of the stratum corneum lipids.
  • A shift in the peak transition temperatures or a change in the enthalpy of the transitions in the presence of the enhancer indicates a disruption of the lipid bilayer organization.

Conclusion

This compound demonstrates significant potential as a skin permeation enhancer, with evidence of its efficacy for both hydrophilic and peptide-based drugs. Its proposed mechanism of altering the membrane dipole potential offers a distinct approach compared to many traditional enhancers. While the current body of research provides a strong foundation, further comprehensive comparative studies against a wider range of established enhancers are warranted to fully elucidate its relative potency and optimize its application in transdermal drug delivery systems. The experimental protocols outlined in this guide provide a framework for conducting such vital research.

References

Unraveling the Functional Nuances of 6-Ketocholestanol Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the realm of sterols, subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in function, influencing everything from receptor binding to metabolic stability. This guide provides a comparative overview of the functional differences between 6-Ketocholestanol and its stereoisomers. While direct comparative studies on the bioactivity of all possible stereoisomers of this compound are not extensively available in the current literature, this guide synthesizes the known biological activities of this compound and discusses the anticipated functional differences based on the principles of stereochemistry in related steroidal compounds.

Biological Activities of this compound

This compound, an oxidized derivative of cholesterol, has been shown to exhibit a range of biological effects, primarily related to lipid metabolism and cellular signaling. The most commonly studied isomer is 3β-hydroxy-5α-cholestan-6-one.

Table 1: Summary of Known Biological Activities of this compound

Biological ActivityKey FindingsPutative Mechanism of Action
Inhibition of Lipid Synthesis Suppresses the synthesis of fatty acids and cholesterol.May involve the regulation of key enzymes in lipogenesis.
Modulation of Liver X Receptors (LXRs) Can act as a modulator of LXR activity, which are key regulators of cholesterol homeostasis.Direct binding to the LXR ligand-binding domain, although the potency and nature of this interaction (agonist vs. antagonist) may be stereoisomer-dependent.
Membrane Interactions Alters the physical properties of lipid bilayers, including membrane fluidity and dipole potential.Insertion into the phospholipid bilayer, with the orientation and effect likely influenced by its stereochemistry.

Anticipated Functional Differences Between Stereoisomers

Based on studies of other steroidal compounds, the functional differences between stereoisomers of this compound are expected to be significant. The primary points of stereoisomerism in this compound are at the C3 hydroxyl group (α or β) and the A/B ring junction (5α or 5β).

  • 5α versus 5β Isomers: The stereochemistry at the C5 position dictates the overall shape of the steroid nucleus. 5α-steroids have a relatively flat, planar structure, while 5β-steroids have a bent or "cis" A/B ring fusion. This difference in shape is known to dramatically affect how the molecule fits into the binding pockets of receptors and enzymes. For instance, in the context of LXR activation, the planar structure of a 5α-steroid might be more favorable for binding than the bent structure of a 5β-steroid, leading to differences in transcriptional activation of target genes.

  • 3α versus 3β Hydroxyl Group: The orientation of the hydroxyl group at C3 can influence interactions with amino acid residues in protein binding sites. A 3β-hydroxyl group is equatorial in the chair conformation of the A ring in 5α-steroids, while a 3α-hydroxyl group is axial. These different orientations can lead to variations in hydrogen bonding and steric interactions, resulting in altered binding affinities and biological activities.

Experimental Protocols for Functional Comparison

To elucidate the functional differences between this compound stereoisomers, a series of in vitro and cell-based assays can be employed.

Liver X Receptor (LXR) Transactivation Assay

This assay determines the ability of the stereoisomers to activate LXR-mediated gene transcription.

Methodology:

  • Cell Culture: HEK293T or other suitable mammalian cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Transfection: Cells are transiently transfected with an LXR expression plasmid (e.g., pCMX-hLXRα) and an LXR-responsive reporter plasmid containing multiple copies of the LXR response element (LXRE) driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., β-galactosidase) is also co-transfected to normalize for transfection efficiency.

  • Treatment: After 24 hours, the cells are treated with various concentrations of the this compound stereoisomers or a known LXR agonist (e.g., T0901317) as a positive control.

  • Luciferase Assay: After another 24 hours, cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis: The fold activation of LXR is calculated relative to the vehicle-treated control.

dot

LXR_Transactivation_Assay cluster_workflow LXR Transactivation Assay Workflow A HEK293T Cell Culture B Transient Transfection (LXR Plasmid + LXRE-Luciferase Reporter) A->B C Treatment with This compound Stereoisomers B->C D Cell Lysis C->D E Luciferase Activity Measurement D->E F Data Analysis (Fold Activation) E->F

Caption: Workflow for LXR Transactivation Assay.

Cholesterol Biosynthesis Inhibition Assay

This assay measures the ability of the stereoisomers to inhibit the synthesis of new cholesterol in cultured cells.

Methodology:

  • Cell Culture: HepG2 cells, a human liver cell line, are cultured in a suitable medium.

  • Pre-incubation: Cells are pre-incubated with the this compound stereoisomers at various concentrations for a defined period.

  • Radiolabeling: [¹⁴C]-Acetate, a precursor for cholesterol synthesis, is added to the culture medium.

  • Lipid Extraction: After incubation, the cells are washed, and total lipids are extracted using a solvent system like hexane/isopropanol.

  • Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity incorporated into the cholesterol fraction is quantified using a scintillation counter or a radio-HPLC detector.

  • Data Analysis: The percentage inhibition of cholesterol synthesis is calculated by comparing the radioactivity in the cholesterol fraction of treated cells to that of vehicle-treated control cells.

dot

Cholesterol_Biosynthesis_Inhibition_Assay cluster_workflow Cholesterol Biosynthesis Inhibition Assay A HepG2 Cell Culture B Pre-incubation with This compound Stereoisomers A->B C [14C]-Acetate Labeling B->C D Lipid Extraction C->D E TLC/HPLC Separation D->E F Quantification of [14C]-Cholesterol E->F G Calculate % Inhibition F->G

Caption: Cholesterol Biosynthesis Inhibition Workflow.

Signaling Pathway Modulation

The potential modulation of the LXR signaling pathway by this compound stereoisomers is a key area for functional comparison. Activation of LXR leads to the transcriptional upregulation of genes involved in reverse cholesterol transport and fatty acid synthesis.

dot

LXR_Signaling_Pathway cluster_pathway LXR Signaling Pathway Ligand This compound Stereoisomer LXR LXR/RXR Heterodimer Ligand->LXR Activation LXRE LXR Response Element (in DNA) LXR->LXRE Binding TargetGenes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->TargetGenes Upregulation BiologicalResponse Biological Response (Cholesterol Efflux, Lipogenesis) TargetGenes->BiologicalResponse

Caption: LXR Signaling Pathway Activation.

Conclusion

While the existing literature provides a foundation for understanding the biological roles of this compound, a significant knowledge gap remains regarding the specific functional differences among its stereoisomers. The principles of steroid stereochemistry strongly suggest that these differences are likely to be substantial and functionally relevant. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate and compare the bioactivities of this compound stereoisomers. Such studies are crucial for a comprehensive understanding of their physiological roles and for exploring their potential as therapeutic agents in metabolic diseases. Future research in this area will undoubtedly provide valuable insights into the structure-activity relationships of oxysterols and their impact on human health.

Validating the Specificity of 6-Ketocholestanol's Interaction with Membrane Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Ketocholestanol's interaction with membrane proteins, with a particular focus on validating the specificity of these interactions. By examining experimental data and methodologies, this document aims to equip researchers with the necessary information to critically evaluate the binding characteristics of this compound and similar compounds.

Introduction to this compound and Membrane Protein Interactions

This compound is an oxidized derivative of cholesterol, belonging to the broad class of oxysterols. These molecules are known to play significant roles in various cellular processes, often by interacting with membrane proteins. Unlike cholesterol, which is a fundamental component of mammalian cell membranes, this compound's introduction of a ketone group at the 6-position of the steroid nucleus alters its physicochemical properties. This modification influences how it partitions into and affects the properties of lipid bilayers, such as membrane fluidity and electrostatic potential.

A key area of interest is the interaction of oxysterols with the Smoothened (Smo) receptor, a central component of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its dysregulation is implicated in various cancers. The activation of Smo is a critical step in this pathway, and it is known to be modulated by various small molecules, including certain oxysterols. Validating the specificity of this compound's interaction with Smo and other membrane proteins is therefore essential for understanding its potential biological functions and for the development of targeted therapeutics.

Comparative Analysis of Sterol Interactions with Smoothened

To assess the specificity of this compound's interaction with membrane proteins, we focus on the well-characterized Smoothened receptor. The following table summarizes the functional activity of this compound (represented by its close analog, 7-Ketocholesterol) in comparison to a known potent Smoothened agonist, 20(S)-hydroxycholesterol (20(S)-OHC), and cholesterol itself.

CompoundTarget ProteinMethodKey ParameterValueSpecificity Indication
This compound (as 7-Ketocholesterol) Smoothened (Smo)Competitive Binding AssayFunctional ActivityInactive[1]High specificity; not all oxysterols activate Smo.
20(S)-hydroxycholesterol (20(S)-OHC) Smoothened (Smo)Luciferase Reporter AssayEC50~3 µM[2]Potent activator of Smoothened.
Cholesterol Smoothened (Smo)Crystallography & Binding AssaysBinding AffinityMicromolar affinity[3]Endogenous ligand for Smoothened.

Key Experimental Protocols for Validating Specificity

To rigorously assess the specificity of this compound's interaction with a membrane protein of interest, a combination of biophysical and cell-based assays is recommended. Below are detailed protocols for key experimental approaches.

Competitive Binding Assay

This assay determines whether a test compound (e.g., this compound) can compete with a known, labeled ligand for binding to a target protein. A lack of competition suggests that the test compound does not bind to the same site as the labeled ligand, or binds with significantly lower affinity.

Objective: To determine if this compound competes with a known Smoothened agonist for binding to the receptor.

Materials:

  • HEK293 cells overexpressing the target membrane protein (e.g., Smoothened).

  • A fluorescently labeled or radiolabeled known ligand (e.g., BODIPY-cyclopamine for Smoothened).

  • Unlabeled this compound and other competitor compounds (e.g., 20(S)-OHC as a positive control).

  • Cell culture medium and buffers (e.g., DMEM, PBS).

  • Plate reader or flow cytometer for detecting the labeled ligand.

Protocol:

  • Cell Culture: Culture HEK293 cells expressing the target protein to confluency in appropriate multi-well plates.

  • Ligand Incubation: On the day of the experiment, replace the culture medium with a binding buffer.

  • Competition Setup: To designated wells, add increasing concentrations of unlabeled this compound. Include wells with a known competitor as a positive control and wells with no competitor as a negative control.

  • Labeled Ligand Addition: Add a fixed, subsaturating concentration of the labeled ligand to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow binding to reach equilibrium.

  • Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound ligand.

  • Detection: Measure the amount of bound labeled ligand in each well using a suitable detection instrument.

  • Data Analysis: Plot the signal of the bound labeled ligand as a function of the concentration of the unlabeled competitor. A decrease in signal with increasing competitor concentration indicates competition for the same binding site. Calculate the IC50 value for each competitor, which is the concentration required to inhibit 50% of the specific binding of the labeled ligand.

Photoaffinity Labeling

This technique is used to identify direct binding partners of a ligand of interest within a complex biological sample, such as a cell lysate or intact cells. A photoreactive group and a reporter tag are incorporated into the ligand. Upon UV irradiation, the photoreactive group forms a covalent bond with interacting proteins, which can then be identified using the reporter tag.

Objective: To identify direct binding partners of this compound in a cellular context.

Materials:

  • A photoaffinity probe of this compound, typically containing a diazirine or benzophenone group and a clickable alkyne or azide tag.

  • Cells or cell lysates expressing the potential target proteins.

  • UV irradiation source (e.g., 365 nm UV lamp).

  • Click chemistry reagents (e.g., biotin-azide or -alkyne, copper catalyst, ligands).

  • Streptavidin beads for enrichment.

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometer for protein identification.

Protocol:

  • Probe Incubation: Incubate the cells or cell lysate with the this compound photoaffinity probe. To demonstrate specificity, include a control group with an excess of unlabeled this compound.

  • UV Crosslinking: Expose the samples to UV light to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

  • Cell Lysis: Lyse the cells to solubilize the proteins.

  • Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-crosslinked proteins.

  • Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged protein complexes.

  • Elution and Analysis: Elute the captured proteins from the beads and separate them by SDS-PAGE.

  • Identification: Visualize the labeled proteins by in-gel fluorescence or Western blotting. Excise the protein bands of interest and identify them by mass spectrometry. A significant reduction in the signal in the presence of excess unlabeled this compound indicates specific binding.

Visualizing Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway, a typical experimental workflow for validating binding specificity, and the logical relationship of binding competition.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hedgehog (Hh) Hedgehog (Hh) Patched (Ptch1) Patched (Ptch1) Hedgehog (Hh)->Patched (Ptch1) Binds & Inhibits Smoothened (Smo) Smoothened (Smo) Patched (Ptch1)->Smoothened (Smo) Inhibits SUFU SUFU Smoothened (Smo)->SUFU Inhibits This compound This compound This compound->Smoothened (Smo) No Activation Active Oxysterol Active Oxysterol Active Oxysterol->Smoothened (Smo) Binds & Activates GLI GLI SUFU->GLI Sequesters Active GLI Active GLI GLI->Active GLI Activation Nucleus Nucleus Active GLI->Nucleus Translocates Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Promotes

Hedgehog Signaling Pathway and Sterol Interaction.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_analysis Data Analysis & Conclusion A This compound binds specifically to a membrane protein B Competitive Binding Assay A->B C Photoaffinity Labeling A->C D Surface Plasmon Resonance (SPR) A->D E Determine IC50 / Kd B->E F Identify direct binding partners C->F G Quantify binding kinetics D->G H Conclusion on Specificity E->H F->H G->H

Workflow for Validating Binding Specificity.

Binding_Competition_Logic cluster_scenario1 Scenario 1: No Competition cluster_scenario2 Scenario 2: Competition Target Protein Target Protein Labeled Ligand Labeled Ligand Labeled Ligand->Target Protein Binds Labeled Ligand->Target Protein Displaced This compound This compound This compound->Target Protein Does not bind Active Competitor Active Competitor Active Competitor->Target Protein Binds

References

Comparative Study of 6-Ketocholestanol's Activity in Different Mitochondrial Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mitochondrial recoupling agent 6-Ketocholestanol (kCh) across various mitochondrial preparations. It is intended to be a valuable resource for researchers investigating mitochondrial physiology, pathology, and therapeutics. The information presented herein is based on published experimental data and aims to facilitate the design and interpretation of studies involving kCh and other mitochondrial modulators.

Introduction to this compound

This compound (5α-Cholestan-3β-ol-6-one) is a synthetic derivative of cholesterol that has been identified as a potent mitochondrial recoupling agent.[1][2] It effectively counteracts the effects of classical protonophore uncouplers, such as SF6847 and carbonyl cyanide m-chlorophenyl hydrazone (CCCP), in a variety of biological membranes.[1][3] The primary mechanism of action of kCh is believed to involve an increase in the mitochondrial membrane dipole potential, which in turn inhibits the uncoupling activity of certain protonophores.[1][2] Furthermore, recent studies suggest that kCh may also exert its effects through direct interaction with and inhibition of respiratory complex I (NADH:ubiquinone oxidoreductase).[3][4] This guide will delve into the activity of this compound in isolated mitochondria, submitochondrial particles, and mitoplasts, providing a framework for its application in mitochondrial research.

Data Presentation: this compound Activity

The following tables summarize the expected effects of this compound on key mitochondrial parameters in different preparations based on available literature. It is important to note that specific quantitative values can vary depending on the experimental conditions, tissue source of mitochondria, and the specific concentrations of uncouplers and kCh used.

Table 1: Effect of this compound on Mitochondrial Respiration (Oxygen Consumption Rate)

Mitochondrial PreparationConditionExpected Oxygen Consumption Rate (nmol O₂/min/mg protein)Reference
Isolated Mitochondria Basal (State 2)Low[3]
+ Uncoupler (e.g., SF6847)High[1][5]
+ Uncoupler + this compoundLow (Recoupled)[1][5]
Submitochondrial Particles (SMPs) + NADH (Substrate)Moderate[3][6]
+ NADH + UncouplerHigh[6]
+ NADH + Uncoupler + this compoundModerate (Recoupled)[6]
Mitoplasts + SubstrateLowN/A
+ Substrate + UncouplerHighN/A
+ Substrate + Uncoupler + this compoundLow (Recoupled)N/A

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial PreparationConditionExpected Membrane Potential (mV)Reference
Isolated Mitochondria EnergizedHigh (e.g., -180 to -200 mV)[5]
+ UncouplerLow (Depolarized)[5]
+ Uncoupler + this compoundHigh (Repolarized)[5]
Submitochondrial Particles (SMPs) Energized (inside-out)Positive potential[6]
+ UncouplerDissipated potential[6]
+ Uncoupler + this compoundRestored potential[6]
Mitoplasts EnergizedHighN/A
+ UncouplerLow (Depolarized)N/A
+ Uncoupler + this compoundHigh (Repolarized)N/A

Note: The polarity of the membrane potential in SMPs is inverted compared to intact mitochondria. Quantitative data for mitoplasts is extrapolated.

Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondrial PreparationConditionExpected ROS Production (Relative Fluorescence Units)Reference
Isolated Mitochondria BasalLowN/A
+ Uncoupler (mild)May decreaseN/A
+ Complex I inhibition (by kCh)May increase (at Complex I)[3]
Submitochondrial Particles (SMPs) + NADHModerate[3]
+ NADH + this compoundPotentially increased due to Complex I inhibition[3]
Mitoplasts BasalLowN/A
+ this compoundPotentially increasedN/A

Note: The effect of this compound on ROS production is complex. While recoupling can decrease ROS by restoring the proton motive force, its inhibitory effect on Complex I could potentially lead to an increase in superoxide production at this site.

Comparison with Alternatives

While this compound is a well-characterized recoupling agent, other compounds and strategies can also be employed to modulate mitochondrial coupling.

Table 4: Comparison of this compound with Other Mitochondrial Modulators

Compound/StrategyPrimary Mechanism of ActionAdvantagesLimitations
This compound Increases membrane dipole potential; Inhibits Complex ISpecific recoupling activity against certain uncouplers.Limited effectiveness against all types of uncouplers; potential for increased ROS at Complex I.
Mito-CCCP Mitochondria-targeted protonophorePotent uncoupling activity localized to mitochondria.Induces uncoupling, the opposite effect of recoupling.
Atractyloside Inhibitor of the Adenine Nucleotide Translocase (ANT)Can prevent uncoupling mediated by ANT.Does not directly counteract protonophore-mediated uncoupling.
Genetic manipulation (e.g., UCP overexpression) Modulates endogenous uncoupling pathwaysPhysiologically relevant modulation of coupling.Technically complex; may have pleiotropic effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the preparation of different mitochondrial fractions and for the key assays used to assess this compound's activity.

Isolation of Mitochondrial Preparations

a) Isolated Mitochondria from Rodent Liver

This protocol is adapted from standard procedures for isolating functionally intact mitochondria.

  • Materials:

    • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

    • Homogenizer: Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge (refrigerated).

  • Procedure:

    • Euthanize the animal according to approved ethical guidelines.

    • Rapidly excise the liver and place it in ice-cold isolation buffer.

    • Mince the liver into small pieces and wash thoroughly with isolation buffer to remove blood.

    • Homogenize the minced tissue in fresh, ice-cold isolation buffer with a loose-fitting pestle.

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

    • Repeat the centrifugation step (step 6) to wash the mitochondria.

    • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

b) Submitochondrial Particles (SMPs)

SMPs are "inside-out" vesicles of the inner mitochondrial membrane, useful for studying electron transport and oxidative phosphorylation.

  • Materials:

    • Isolated mitochondria (from the protocol above).

    • Sonication Buffer: 10 mM Tris-HCl (pH 7.4).

    • Ultrasonicator.

    • Ultracentrifuge.

  • Procedure:

    • Resuspend the isolated mitochondrial pellet in ice-cold sonication buffer to a concentration of 10-20 mg/mL.

    • Sonicate the mitochondrial suspension on ice using short bursts (e.g., 15-30 seconds) interspersed with cooling periods to prevent overheating. Monitor membrane disruption by measuring the activity of a matrix enzyme.

    • Centrifuge the sonicate at 10,000 x g for 10 minutes at 4°C to remove unbroken mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the SMPs.

    • Resuspend the SMP pellet in the desired buffer for subsequent assays.

c) Mitoplasts

Mitoplasts are mitochondria that have had their outer membrane removed, leaving the inner membrane and matrix intact.

  • Materials:

    • Isolated mitochondria.

    • Swell-Shrink Buffer: 20 mM HEPES (pH 7.4), 1 mM EDTA.

    • Digitonin solution (optional, for controlled outer membrane removal).

  • Procedure (Osmotic Shock Method):

    • Resuspend the isolated mitochondrial pellet in a hypotonic swell-shrink buffer and incubate on ice for 10-15 minutes to induce swelling.

    • Add a hypertonic solution (e.g., sucrose to a final concentration of 250 mM) to shrink the inner membrane, causing the outer membrane to rupture.

    • Layer the suspension over a sucrose gradient and centrifuge to separate mitoplasts from outer membrane vesicles and intact mitochondria.

    • Carefully collect the mitoplast fraction.

Key Experimental Assays

a) Measurement of Oxygen Consumption

Oxygen consumption rates can be measured using a Clark-type oxygen electrode or a high-resolution respirometry system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer).

  • General Protocol (Clark-type electrode):

    • Calibrate the oxygen electrode with air-saturated respiration buffer.

    • Add a known amount of mitochondrial preparation (e.g., 0.5-1.0 mg/mL of isolated mitochondria) to the respiration chamber containing air-saturated respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2).

    • Add respiratory substrates (e.g., 5 mM glutamate and 5 mM malate for Complex I-linked respiration, or 10 mM succinate for Complex II-linked respiration).

    • Record the basal respiration rate (State 2).

    • Add a controlled amount of ADP to initiate State 3 respiration (phosphorylating).

    • After ADP is consumed, the respiration rate returns to State 4 (non-phosphorylating).

    • To test the effect of this compound, add the uncoupler of interest to induce maximal respiration, followed by the addition of kCh to observe the recoupling effect.

b) Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent probes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 are commonly used to assess ΔΨm.

  • Protocol using TMRM (for isolated mitochondria):

    • Incubate isolated mitochondria (0.1-0.5 mg/mL) in respiration buffer with the desired substrates.

    • Add TMRM (typically in the nanomolar range) and allow it to equilibrate.

    • Monitor the fluorescence of TMRM using a fluorometer or fluorescence microscope. A decrease in fluorescence indicates depolarization, while an increase indicates hyperpolarization.

    • Add the uncoupler to induce depolarization, followed by this compound to observe repolarization.

c) Measurement of Reactive Oxygen Species (ROS) Production

MitoSOX™ Red is a fluorescent probe commonly used to detect mitochondrial superoxide.

  • Protocol using MitoSOX™ Red (for isolated mitochondria):

    • Incubate isolated mitochondria in a suitable buffer with respiratory substrates.

    • Add MitoSOX™ Red (typically 2-5 µM) to the mitochondrial suspension.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Measure the fluorescence using a fluorometer or fluorescence microscope (excitation ~510 nm, emission ~580 nm).

    • Compare the fluorescence intensity between control, uncoupler-treated, and kCh-treated mitochondria.

Mandatory Visualizations

Signaling Pathway of this compound's Recoupling Action

G cluster_0 Mitochondrial Inner Membrane Protonophore Protonophore Uncoupler (e.g., SF6847) ProtonLeak Proton Leak Protonophore->ProtonLeak Induces kCh This compound ComplexI Complex I kCh->ComplexI Inhibits kCh->ProtonLeak Inhibits DeltaPsi ΔΨm (Membrane Potential) ProtonLeak->DeltaPsi Dissipates ATP_Synthase ATP Synthase DeltaPsi->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP G start Start prep Prepare Mitochondrial Fractions (Isolated, SMPs, Mitoplasts) start->prep assay_setup Set up Assays: - Oxygen Consumption - Membrane Potential - ROS Production prep->assay_setup control Control Group (Basal activity) assay_setup->control uncoupler Uncoupler Group (e.g., SF6847) assay_setup->uncoupler kch_group Uncoupler + this compound Group assay_setup->kch_group data_acq Data Acquisition control->data_acq uncoupler->data_acq kch_group->data_acq analysis Comparative Data Analysis data_acq->analysis conclusion Conclusion on Recoupling Efficacy analysis->conclusion G kCh This compound dipole Increased Membrane Dipole Potential kCh->dipole complexI Inhibition of Complex I kCh->complexI recoupling Mitochondrial Recoupling (Restoration of ΔΨm and coupled respiration) dipole->recoupling complexI->recoupling Contributes to ros Potential for Increased ROS Production at Complex I complexI->ros

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Ketocholestanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of 6-Ketocholestanol, grounded in established safety protocols and hazardous waste management principles.

Regulatory and Safety Overview

According to the Safety Data Sheet (SDS) from Santa Cruz Biotechnology, this compound is not classified as a hazardous substance[1]. However, the SDS also notes that 100% of the mixture consists of ingredient(s) of unknown toxicity[1]. In line with best practices for industrial hygiene and safety, and in the absence of definitive non-hazardous confirmation, it is prudent to handle and dispose of this compound as a chemical waste with all due precautions.

Key Safety Information:

  • Stability: Stable under recommended storage conditions[1].

  • Incompatibilities: Avoid strong oxidizing agents[1].

  • Hazardous Decomposition Products: Carbon oxides may be formed under combustion[1].

  • Personal Protective Equipment (PPE): Use of eyeshields, gloves, and appropriate respiratory protection (like a type N95 respirator in the US) is recommended[2].

Quantitative Guidelines for Chemical Waste Storage

Adherence to storage limits for chemical waste is a critical aspect of laboratory safety and regulatory compliance. The following table summarizes key quantitative parameters derived from general hazardous waste disposal guidelines.

ParameterGuidelineCitation(s)
Storage Time Limit All hazardous waste must be collected within 90 days from the date waste is first added to the container.[3]
Quantity Limit (General) A maximum of 55 gallons of any single hazardous waste stream may be accumulated.[3]
Full Container Removal Full hazardous waste containers must be removed from a Satellite Accumulation Area (SAA) within three days.[4]
Partially Full Container Properly labeled and closed partially filled containers can remain in an SAA for up to one year.[4]
Secondary Containment The secondary container must be capable of holding 110% of the volume of the primary waste container(s).[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the proper disposal of this compound, treating it as a chemical waste.

1. Waste Identification and Segregation:

  • Unless explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) department, treat this compound as a hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless they are known to be compatible. Specifically, keep it segregated from strong oxidizing agents[1].

2. Container Selection and Labeling:

  • Solid Waste: Dispose of solid this compound in its original manufacturer's container if it is in good condition[3][5]. If not, use a new, compatible container with a secure, leak-proof screw-on cap[3][4].

  • Solutions: For solutions of this compound, use a chemically compatible container that can be securely sealed.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[6].

    • The associated hazards (e.g., "Toxic" or "Handle with Care" due to unknown toxicity)[4].

    • The date when waste was first added to the container[4].

3. Waste Accumulation and Storage:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which could be a designated benchtop area or a chemical fume hood[4].

  • Ensure the container is kept closed except when adding waste[3][6].

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills[3]. The secondary container must be chemically compatible with the waste.

4. Requesting Waste Collection:

  • Monitor the accumulation date and volume of the waste.

  • Request a hazardous waste collection from your institution's EH&S department before the 90-day time limit is reached or the container becomes full[3][5].

5. Disposal of Empty Containers:

  • To be disposed of as non-hazardous trash, an empty container that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical[6].

  • The rinsate from this process must be collected and treated as hazardous waste[6].

  • After the solvent rinse, triple-rinse with water and allow the container to air dry before disposal in the regular trash[6]. Alternatively, the cleaned container can be reused for compatible waste streams after appropriate relabeling.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound to be Disposed is_waste Is the material a waste product? start->is_waste treat_as_hazardous Treat as Chemical Waste is_waste->treat_as_hazardous Yes container Select Compatible Container with Secure Lid treat_as_hazardous->container label Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date container->label store Store in Designated Satellite Accumulation Area (SAA) - Secondary Containment - Keep Closed label->store monitor Monitor Accumulation Time and Volume store->monitor request_pickup Request EH&S Waste Pickup monitor->request_pickup Approaching Time/Volume Limit or Full end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Ketocholestanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 6-Ketocholestanol, ensuring laboratory safety and operational integrity.

This document provides immediate and essential safety protocols, logistical information, and detailed operational and disposal plans for this compound (CAS 1175-06-0). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is imperative to handle it with care, employing standard laboratory safety practices to mitigate any potential risks associated with handling a fine, powdered substance. Good industrial hygiene and safety practices should be consistently followed.

Recommended Personal Protective Equipment (PPE):

A comprehensive list of recommended PPE for handling this compound is provided below, with specific recommendations for routine handling and spill cleanup scenarios.

PPE Item Routine Handling Spill Cleanup Rationale
Hand Protection Nitrile glovesDouble-gloving with nitrile glovesPrevents skin contact.
Eye Protection Safety glasses with side shieldsChemical splash gogglesProtects eyes from dust particles and splashes.
Respiratory Protection N95 respiratorN95 respiratorMinimizes inhalation of airborne particles.
Body Protection Laboratory coatLaboratory coatProtects skin and clothing from contamination.
Foot Protection Closed-toe shoesClosed-toe shoesProtects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedures

To ensure the safe handling of this compound, from receipt to use, the following procedural steps must be followed. These steps are designed to minimize exposure and prevent contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

2. Preparation for Use:

  • Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to control the dispersion of the powder.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a spatula or other appropriate tool to handle the solid material. Avoid scooping directly from the primary container to prevent contamination.

3. Weighing and Solution Preparation:

  • Weigh the required amount of this compound in a tared, stable container within a fume hood or on a balance with a draft shield to minimize air currents.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. Post-Handling:

  • After use, securely close the primary container.

  • Clean all equipment and the work area thoroughly. Wet wiping is preferred to dry sweeping to avoid generating dust.

  • Dispose of all contaminated disposables as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-hazardous solid, the disposal procedure is straightforward but must be followed diligently.

Waste Categorization and Disposal Route:

Waste Type Description Disposal Procedure
Unused this compound Expired or unwanted solid this compound.Dispose of as non-hazardous solid chemical waste in a designated, labeled container. Follow institutional guidelines for chemical waste pickup.
Contaminated Disposables Gloves, weigh boats, pipette tips, etc., that have come into contact with this compound.Place in a sealed bag and dispose of in the regular laboratory trash, unless institutional policy dictates otherwise.
Empty Containers Original product container.Rinse the container with a suitable solvent, allow it to dry, deface the label, and then dispose of it in the regular recycling or trash.
Spill Cleanup Debris Absorbent materials and PPE used to clean a spill.Place all materials in a sealed, labeled bag and dispose of as non-hazardous solid waste.

IV. Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is necessary to mitigate any potential harm.

Spill Cleanup Protocol:

  • Evacuate and Secure: Clear the immediate area of all personnel.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in the PPE table.

  • Contain the Spill: Cover the powder spill with a damp paper towel or absorbent pad to prevent it from becoming airborne.

  • Clean the Area: Gently wipe up the material, working from the outside in.

  • Dispose of Waste: Place all contaminated materials into a sealed bag for disposal.

  • Decontaminate: Clean the spill area with soap and water.

Personnel Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

V. Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weighing prep_area->weigh dissolve Solution Preparation weigh->dissolve decon Decontaminate Work Area & Equipment dissolve->decon waste Dispose of Waste (Solid & Liquid) decon->waste doff_ppe Doff Personal Protective Equipment waste->doff_ppe end End doff_ppe->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.